molecular formula C20H22N4OS B12428105 VP3.15

VP3.15

Cat. No.: B12428105
M. Wt: 366.5 g/mol
InChI Key: DUDNZBPCJBAIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VP3.15 is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine

InChI

InChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

DUDNZBPCJBAIFT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

VP3.15 mechanism of action in neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of VP3.15 in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the infiltration of peripheral immune cells into the central nervous system (CNS), leading to neuronal damage and demyelination. The small molecule this compound has emerged as a promising therapeutic agent due to its dual-action mechanism targeting key pathways in the neuroinflammatory cascade. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.

This compound is an orally bioavailable, CNS-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β)[1]. This dual inhibition allows this compound to simultaneously modulate immune responses and provide neuroprotection, making it a strong candidate for a disease-modifying therapy for conditions like primary progressive multiple sclerosis (PPMS)[2][3].

Core Mechanism of Action: Dual Inhibition of PDE7 and GSK3β

The therapeutic efficacy of this compound in neuroinflammation stems from its ability to concurrently inhibit two key enzymes: PDE7 and GSK3β. This dual inhibition synergistically activates anti-inflammatory and pro-remyelinating pathways[2].

  • Inhibition of Phosphodiesterase 7 (PDE7): PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. By inhibiting PDE7, this compound increases intracellular cAMP levels. Elevated cAMP is known to have potent anti-inflammatory effects, including the suppression of T lymphocyte proliferation and the attenuation of microglial activation[2][4]. Furthermore, increased cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and inactivate GSK3β, creating a point of crosstalk between the two pathways[5][6].

  • Inhibition of Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including inflammation, cell survival, and metabolism. The inhibition of GSK3β by this compound directly modulates inflammatory signaling, notably by downregulating the pro-inflammatory NF-κB pathway[2]. This leads to a decreased production of inflammatory mediators by activated microglia[2][7]. GSK3β inhibition has also been shown to promote oligodendrocyte survival and differentiation, contributing to myelin repair[5].

The combined effect of PDE7 and GSK3β inhibition results in a significant reduction in the key hallmarks of neuroinflammation, including microglial activation and T-cell infiltration, while simultaneously promoting neuroprotective and remyelinating processes[2].

VP3_15_Mechanism_of_Action cluster_inhibition This compound Action cluster_cAMP_pathway cAMP Pathway cluster_NFkB_pathway NF-κB Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Therapeutic Outcomes VP315 This compound PDE7 PDE7 VP315->PDE7 GSK3b GSK3β VP315->GSK3b cAMP ↑ cAMP PDE7->cAMP Hydrolysis NFkB ↓ NF-κB Pathway GSK3b->NFkB Modulation Oligo ↑ Oligodendrocyte Differentiation & Survival GSK3b->Oligo PKA PKA Activation cAMP->PKA PKA->GSK3b Inhibits (Ser9 Phos.) Tcell ↓ T-Cell Infiltration & Proliferation PKA->Tcell Microglia ↓ Microglial Activation NFkB->Microglia Neuroinflammation ↓ Neuroinflammation Microglia->Neuroinflammation Tcell->Neuroinflammation Remyelination ↑ Remyelination & Neuroprotection Oligo->Remyelination

Caption: Dual inhibition of PDE7 and GSK3β by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified in several preclinical studies. The tables below summarize the key findings.

Table 1: Inhibitory Activity of this compound

Target IC₅₀ Source
Phosphodiesterase 7 (PDE7) 1.59 µM [1]

| Glycogen Synthase Kinase 3 (GSK3) | 0.88 µM |[1] |

Table 2: Effects of this compound on Neuroinflammation in TMEV-IDD Mouse Model

Parameter TMEV-Vehicle TMEV-VP3.15 (10 mg/kg) Statistical Significance Source
Microglial Activation (% Iba-1⁺ Area) Significantly Increased vs. Sham Similar to Sham Levels p < 0.001 (vs. TMEV-Vehicle) [2]
CD4⁺ T-Cell Infiltration (cells/mm²) Significantly Increased vs. Sham Significantly Decreased p < 0.001 (vs. TMEV-Vehicle) [2]
Demyelinated Area (% of White Matter) Significantly Increased vs. Sham Significantly Reduced Not specified, but significant [2]
Myelin Basic Protein (MBP⁺) Area (%) Significantly Decreased vs. Sham Significantly Increased Not specified, but significant [2]

| Neurofilament Heavy (NFH⁺) Area (%) | Significantly Decreased vs. Sham | Recovered to Sham Levels | Not specified, but significant |[2] |

Table 3: Effects of this compound on Oligodendrocyte Lineage Cells in TMEV-IDD Mouse Model

Cell Population TMEV-Vehicle TMEV-VP3.15 (10 mg/kg) Statistical Significance Source
Oligodendrocyte Precursor Cells (PDGFRα⁺Olig2⁺) Decreased vs. Sham Significantly Increased *** p < 0.001 [2][8]

| Mature Oligodendrocytes (Olig2⁺CC1⁺) | Decreased vs. Sham | Significantly Increased | *** p < 0.001 |[2][8] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound.

Animal Model: Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)

This model is used to replicate the chronic, progressive neuroinflammation and demyelination characteristic of primary progressive multiple sclerosis (PPMS)[2][3].

  • Animals: Susceptible mouse strains (e.g., SJL/J) are used.

  • Induction: Mice are infected intracerebrally with the Daniel's (DA) strain of Theiler's virus.

  • Disease Progression: Following an acute phase of encephalomyelitis, the mice develop a chronic, progressive demyelinating disease with associated motor deficits, typically observed around 60-70 days post-infection.

  • Treatment: In the cited studies, mice were treated with this compound (10 mg/kg) or a vehicle control via intraperitoneal injection daily for a period of 15 consecutive days, starting at 60 days post-infection[2][8].

Behavioral Analysis: Motor Function

Motor deficits are a key clinical feature of the TMEV-IDD model.

  • Apparatus: An automated activity cage is used to measure spontaneous motor activity.

  • Procedure: Mice are placed in the activity cage for a 10-minute period.

  • Measurements: The system records horizontal activity (HACTV) and vertical activity (VACTV). A decrease in these activities in TMEV-infected mice compared to sham controls indicates motor impairment[2][8].

Immunohistochemical Analysis

This technique is used to visualize and quantify cellular and pathological changes in the CNS tissue (spinal cord).

  • Tissue Preparation: Mice are euthanized and perfused. The spinal cords are dissected, fixed (e.g., in 4% paraformaldehyde), and cryoprotected. Tissue is then sectioned for staining.

  • Staining Procedures:

    • Myelin Staining: Eriochrome cyanine is used to identify demyelinated areas in the white matter[2].

    • Immunofluorescence: Sections are incubated with primary antibodies against specific cellular markers, followed by fluorescently-labeled secondary antibodies.

      • Microglia: Anti-Iba-1 antibody[2].

      • T-Lymphocytes: Anti-CD4 antibody[2].

      • Myelin: Anti-Myelin Basic Protein (MBP) antibody[2].

      • Axons: Anti-Neurofilament Heavy (NFH) antibody[2].

      • Oligodendrocyte Lineage: Anti-PDGFRα (precursors), Anti-Olig2 (lineage), and Anti-CC1 (mature) antibodies[2].

  • Imaging and Quantification: Stained sections are imaged using fluorescence microscopy. Image analysis software is used to quantify the percentage of stained area (for Iba-1, MBP, NFH) or to count the number of positive cells (for CD4, oligodendrocyte markers) within defined regions of interest[2][8].

TMEV_IDD_Workflow cluster_setup Model Induction & Treatment cluster_analysis Analysis Induction TMEV Infection (Day 0) Development Disease Development (60 days) Induction->Development Treatment Treatment Period (15 days) This compound (10 mg/kg) or Vehicle Development->Treatment Endpoint Endpoint (Day 75) Treatment->Endpoint Behavior Motor Function Analysis (Activity Cage) Endpoint->Behavior Tissue Tissue Collection (Spinal Cord) Endpoint->Tissue IHC Immunohistochemistry (Iba-1, CD4, MBP, NFH, Olig2, etc.) Tissue->IHC Quant Quantification & Statistical Analysis IHC->Quant

Caption: Experimental workflow for the TMEV-IDD preclinical model.

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action in the context of neuroinflammation. By dually inhibiting PDE7 and GSK3β, it effectively suppresses key inflammatory pathways, reducing microglial activation and immune cell infiltration. Concurrently, it fosters a neuroprotective and pro-regenerative environment by promoting oligodendrocyte differentiation and preserving myelin and axonal integrity. The quantitative data from preclinical models strongly support its potential as an integrative therapeutic strategy for debilitating neuroinflammatory and demyelinating diseases like primary progressive multiple sclerosis. Further research and clinical development are warranted to translate these promising preclinical findings into effective therapies for patients.

References

A Technical Guide to Dual Phosphodiesterase-7 and Glycogen Synthase Kinase-3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intertwined signaling pathways of phosphodiesterase-7 (PDE7) and glycogen synthase kinase-3 (GSK3) have emerged as a compelling area of interest for therapeutic intervention, particularly in the context of neuroinflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data related to the development and evaluation of dual inhibitors targeting both PDE7 and GSK3. By simultaneously modulating these two key enzymes, researchers aim to achieve a synergistic effect that offers enhanced neuroprotective and anti-inflammatory outcomes.

Core Concepts: The Rationale for Dual Inhibition

Phosphodiesterase-7 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including inflammation and immune responses. Inhibition of PDE7 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits Glycogen Synthase Kinase-3 (GSK3).[1]

GSK3 is a constitutively active serine/threonine kinase that plays a pivotal role in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK3 activity has been implicated in the pathology of several neurodegenerative disorders. The inhibition of GSK3, either directly or indirectly through the PDE7/cAMP/PKA axis, is a promising strategy for mitigating the detrimental effects of neuroinflammation and promoting neuronal survival.

The dual inhibition of both PDE7 and GSK3 offers a multi-faceted therapeutic approach. Direct inhibition of PDE7 elevates cAMP, leading to the indirect inhibition of GSK3. A dual inhibitor that also directly targets GSK3 can provide a more robust and sustained suppression of its activity, potentially leading to greater therapeutic efficacy.

Data Presentation: Inhibitor Potency

The following tables summarize the in vitro potency of selected specific and dual PDE7 and GSK3 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Specific PDE7 Inhibitors

CompoundTargetIC50 (µM)Reference
BRL-50481PDE7A0.15[2][3]
PDE7B12.1[3]
S14PDE7A5.5[4]

Table 2: IC50 Values of Specific GSK3 Inhibitors

CompoundTargetIC50 (µM)Reference
AlsterpaulloneGSK3α/β0.004[5][6]
AR-A014418GSK3β0.104[7][8][9][10][11]
TDZD-8GSK3β2[12][13][14][15][16]

Table 3: IC50 Values of a Dual PDE7-GSK3 Inhibitor

CompoundTargetIC50 (µM)Reference
VP3.15PDE71.59[17][18]
GSK30.88[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for the evaluation of dual PDE7-GSK3 inhibitors.

PDE7_GSK3_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Stimulus GPCR GPCR Stimulus->GPCR Activates AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates GSK3_active Active GSK3β PKA_active->GSK3_active Phosphorylates (Inhibits) pGSK3_inactive Inactive p-GSK3β (Ser9) GSK3_active->pGSK3_inactive Downstream_Effects Neuroprotection & Anti-inflammation pGSK3_inactive->Downstream_Effects PDE7 PDE7 PDE7->cAMP PDE7_Inhibitor PDE7 Inhibitor PDE7_Inhibitor->PDE7 Inhibits GSK3_Inhibitor Dual GSK3 Inhibitor GSK3_Inhibitor->GSK3_active Inhibits

Caption: PDE7-GSK3 signaling cascade and points of inhibition.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening - PDE7 Enzymatic Assay - GSK3 Kinase Assay Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays - Intracellular cAMP Levels - p-GSK3 Western Blot - Cytotoxicity In_Vitro_Screening->Cell_Based_Assays Active Compounds In_Vivo_Models In Vivo Models (e.g., EAE, LPS challenge) - Behavioral Tests - Histology/Immunohistochemistry Cell_Based_Assays->In_Vivo_Models Promising Candidates Data_Analysis Data Analysis & Interpretation In_Vivo_Models->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for dual PDE7-GSK3 inhibitor evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of dual PDE7-GSK3 inhibitors.

In Vitro PDE7A Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and common laboratory practices.[5][9][11][13]

Objective: To determine the in vitro inhibitory activity of a compound against the PDE7A enzyme.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog. When the analog is hydrolyzed by PDE7A, it is released from a binding agent, causing a decrease in FP. Inhibitors of PDE7A will prevent this hydrolysis, resulting in a stable, high FP signal.

Materials:

  • Recombinant human PDE7A enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Binding Agent (specific for phosphate group)

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Preparation: Dilute the recombinant PDE7A enzyme in cold PDE Assay Buffer to the working concentration.

  • Reaction Setup:

    • Add 5 µL of diluted test compound or vehicle (for control wells) to the microplate wells.

    • Add 10 µL of diluted PDE7A enzyme to all wells except the "no enzyme" control wells.

    • Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.

  • Reaction Initiation: Add 5 µL of FAM-cAMP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Binding Agent Addition: Add 10 µL of the Binding Agent solution to all wells.

  • Second Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro GSK3β Kinase Assay (ADP-Glo™)

This protocol is based on the principles of the commercially available ADP-Glo™ Kinase Assay.[2][4][8][17][19]

Objective: To determine the in vitro inhibitory activity of a compound against the GSK3β enzyme.

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibitors of GSK3β will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then in Kinase Assay Buffer.

  • Reaction Setup:

    • Add 2.5 µL of diluted test compound or vehicle to the microplate wells.

    • Add 5 µL of a mixture containing the GSK3β enzyme and the substrate peptide in Kinase Assay Buffer.

  • Reaction Initiation: Add 2.5 µL of ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines a general procedure for measuring intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[3][10][12][14][20]

Objective: To quantify the intracellular concentration of cAMP in cells treated with a PDE7 inhibitor.

Materials:

  • Cultured cells (e.g., primary glial cells, SH-SY5Y cells)

  • Cell culture medium and supplements

  • Test compound (PDE7 inhibitor)

  • Lysis buffer (provided with the ELISA kit)

  • cAMP ELISA kit (containing cAMP-coated plates, cAMP-HRP conjugate, anti-cAMP antibody, standards, wash buffer, and substrate)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PDE7 inhibitor or vehicle for a specified period (e.g., 30 minutes).

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add the provided lysis buffer to each well and incubate on ice for 10-20 minutes.

  • ELISA Procedure (Competitive Assay):

    • Add cell lysates and cAMP standards to the wells of the cAMP-coated microplate.

    • Add the anti-cAMP antibody to each well.

    • Add the cAMP-HRP conjugate to each well.

    • Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature).

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the HRP substrate to each well and incubate until a color change is observed.

  • Reaction Termination: Stop the reaction by adding the stop solution provided in the kit.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards. Calculate the cAMP concentration in the cell lysates based on the standard curve. The amount of signal is inversely proportional to the amount of cAMP in the sample.

Western Blot Analysis of Phosphorylated GSK3β (Ser9)

This protocol describes the detection of the inhibitory phosphorylation of GSK3β at the Serine 9 residue.[1][6][15][21][22]

Objective: To assess the level of inhibitory phosphorylation of GSK3β in cells treated with a PDE7 or dual inhibitor.

Materials:

  • Cultured cells

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-GSK3β (Ser9) and mouse anti-total GSK3β

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the test compound for the desired time.

    • Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the membrane with the primary antibody against total GSK3β to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-GSK3β as a ratio to total GSK3β.

Conclusion

The development of dual PDE7-GSK3 inhibitors represents a sophisticated and promising approach to treating complex neurological disorders. By leveraging the intricate crosstalk between these two signaling pathways, it is possible to achieve a more potent and comprehensive therapeutic effect. The methodologies and data presented in this technical guide provide a foundational framework for researchers and drug development professionals to advance the understanding and application of this innovative therapeutic strategy. Continued research in this area holds the potential to deliver novel and effective treatments for a range of debilitating diseases.

References

Investigating the Neuroprotective Effects of VP3.15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VP3.15 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that demonstrates significant neuroprotective and neuroreparative properties. As a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), this compound presents a promising therapeutic strategy for complex neurodegenerative disorders, particularly those with inflammatory and demyelinating components such as Primary Progressive Multiple Sclerosis (PPMS). This technical guide provides an in-depth overview of the core preclinical evidence supporting the neuroprotective effects of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development.

Introduction: The Therapeutic Rationale for Dual PDE7/GSK-3β Inhibition

Neurodegenerative diseases are often characterized by a confluence of pathological processes, including neuroinflammation, neuronal loss, demyelination, and impaired regenerative capacity. Targeting a single pathway has often proven insufficient in halting disease progression. This compound's unique dual-inhibitor profile offers a multi-pronged approach to address this complexity.

  • Phosphodiesterase 7 (PDE7) Inhibition: PDE7 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in neurons and immune cells. By inhibiting PDE7, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This cascade is associated with reduced production of pro-inflammatory cytokines and promotion of neuronal survival and function.[1]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. Hyperactivity of GSK-3β is linked to neuroinflammation and is a negative regulator of oligodendrocyte differentiation. Inhibition of GSK-3β has been shown to promote the survival and maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.

The simultaneous inhibition of both PDE7 and GSK-3β by this compound is hypothesized to create a synergistic effect, potently reducing neuroinflammation while concurrently promoting remyelination and neuroprotection.

Core Efficacy Data of this compound

This compound has demonstrated potent inhibitory activity against its target enzymes.

Target EnzymeIC50 Value
Phosphodiesterase 7 (PDE7)1.59 µM
Glycogen Synthase Kinase-3 (GSK-3)0.88 µM

Preclinical Evidence in a Model of Primary Progressive Multiple Sclerosis

The primary preclinical model used to evaluate the efficacy of this compound is the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which recapitulates many of the pathological hallmarks of PPMS.

Amelioration of Motor Deficits

Chronic treatment with this compound has been shown to significantly improve motor function in TMEV-infected mice.

Treatment GroupHorizontal Activity (Day 75)Vertical Activity (Day 75)
Sham-Vehicle~1800 arbitrary units~350 arbitrary units
TMEV-Vehicle~1000 arbitrary units~150 arbitrary units
TMEV-VP3.15~1600 arbitrary units~300 arbitrary units
Statistical significance: p < 0.05 to p < 0.01 for TMEV-VP3.15 vs. TMEV-Vehicle.[2]
Reduction of Neuroinflammation

This compound treatment leads to a marked reduction in the inflammatory infiltrate and microglial activation in the spinal cord of TMEV-infected mice.

MarkerTMEV-VehicleTMEV-VP3.15Statistical Significance
Iba-1+ Area (%)~1.2%~0.4%p < 0.001
CD4+ T-cells/mm²~120~40p < 0.001
Data represents approximate values derived from graphical representations in the cited literature.[3][4]
Promotion of Remyelination and Axonal Integrity

This compound treatment not only protects against demyelination but also promotes the structural integrity of axons.

ParameterTMEV-VehicleTMEV-VP3.15Statistical Significance
Demyelinated Area (%)~25%~10%p < 0.05
MBP+ Area (%)~4%~8%p < 0.01
NFH+ Area (%)~4%~7%p < 0.001
MBP: Myelin Basic Protein; NFH: Neurofilament Heavy Chain. Data represents approximate values derived from graphical representations in the cited literature.[3][5]
Enhancement of Oligodendrocyte Differentiation

This compound promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.

Cell PopulationTMEV-VehicleTMEV-VP3.15Statistical Significance
PDGFRα+Olig2+ Cells (%)~15%~20%Not Statistically Significant
Olig2+CC1+ Cells (%)~20%~40%p < 0.001
PDGFRα+Olig2+: Oligodendrocyte Precursor Cells; Olig2+CC1+: Mature Oligodendrocytes. Data represents approximate values derived from graphical representations in the cited literature.[3]

Experimental Protocols

TMEV-IDD Mouse Model
  • Animals: 4- to 6-week-old susceptible mouse strains (e.g., SJL/J) are used.

  • Virus: The Daniel's strain of Theiler's Murine Encephalomyelitis Virus is utilized.

  • Infection: Mice are anesthetized and injected intracerebrally with 30 µL of DMEM containing the virus. Sham-infected mice receive DMEM only.

  • Disease Progression: Motor deficits typically appear around 60-70 days post-infection.

  • Treatment: At the onset of symptoms (day 60 post-infection), mice are treated daily for 15 consecutive days with this compound (10 mg/kg, intraperitoneal injection) or vehicle.

Motor Function Assessment
  • Apparatus: An automated activity cage system is used to measure spontaneous motor activity.

  • Parameters: Horizontal activity (total distance traveled) and vertical activity (rearing frequency) are recorded over a 10-minute period.

  • Timepoints: Assessments are performed at baseline (day 60) and post-treatment (day 75).

Immunohistochemistry of Spinal Cord Tissue
  • Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde. The spinal cords are dissected, post-fixed, and cryoprotected in sucrose. Tissues are then embedded and sectioned on a cryostat.

  • Antigen Retrieval: For some antibodies, antigen retrieval may be performed using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 90°C.

  • Blocking: Sections are incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 10% normal goat serum) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with the following primary antibodies diluted in blocking solution:

    • Iba-1: (e.g., 1:1000) for microglia.

    • CD4: for T-helper cells.

    • PDGFRα: for oligodendrocyte precursor cells.

    • Olig2: for cells of the oligodendrocyte lineage.

    • CC1: for mature oligodendrocytes.

    • MBP: for myelin basic protein.

    • NFH: for neurofilament heavy chain.

  • Secondary Antibody Incubation: Sections are washed and incubated with the appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor series) for 1-2 hours at room temperature.

  • Mounting and Imaging: Sections are counterstained with a nuclear stain (e.g., DAPI or Hoechst), mounted, and imaged using a confocal or fluorescence microscope.

  • Quantification: Image analysis software is used to quantify the percentage of stained area or the number of positive cells per defined region of interest.

Eriochrome Cyanine Staining for Demyelination
  • Slide Preparation: Air-dried frozen sections are placed in acetone for 5 minutes and then allowed to dry.

  • Staining: Slides are incubated in Eriochrome Cyanine solution for 30 minutes at room temperature.

  • Differentiation: Slides are rinsed and differentiated in 5% iron alum, followed by a borax-ferricyanide solution until gray matter is distinguishable from white matter.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol solutions, cleared in xylene, and coverslipped.

  • Analysis: The demyelinated areas (appearing pale) are traced and quantified as a percentage of the total white matter area.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated through the dual inhibition of PDE7 and GSK-3β, which leads to the modulation of downstream signaling pathways critical for inflammation, cell survival, and differentiation.

VP3_15_Mechanism cluster_inhibition This compound Action cluster_pde7 PDE7 Pathway cluster_gsk3b GSK-3β Pathway VP3_15 This compound PDE7 PDE7 VP3_15->PDE7 inhibits GSK3b GSK-3β VP3_15->GSK3b inhibits cAMP ↑ cAMP PDE7->cAMP degrades PKA ↑ PKA cAMP->PKA CREB ↑ CREB PKA->CREB PKA->GSK3b inhibits (p-Ser9) Neuroprotection_Inflammation ↓ Neuroinflammation ↑ Neuroprotection CREB->Neuroprotection_Inflammation beta_catenin ↑ β-catenin GSK3b->beta_catenin degrades TCF_LEF ↑ TCF/LEF Transcription beta_catenin->TCF_LEF Oligodendrocyte_Differentiation ↑ Oligodendrocyte Differentiation & Myelination TCF_LEF->Oligodendrocyte_Differentiation

Caption: Dual inhibition of PDE7 and GSK-3β by this compound.

Experimental_Workflow cluster_model TMEV-IDD Model Induction cluster_treatment Treatment Phase cluster_analysis Outcome Analysis Infection Intracerebral TMEV Infection (Day 0) Symptom_Onset Symptom Onset (Day 60) Infection->Symptom_Onset Treatment This compound (10 mg/kg) or Vehicle Treatment (Days 60-75) Symptom_Onset->Treatment Motor_Assessment Motor Function Assessment (Day 75) Treatment->Motor_Assessment Tissue_Collection Spinal Cord Collection (Day 75) Treatment->Tissue_Collection Histology Immunohistochemistry & Eriochrome Cyanine Staining Tissue_Collection->Histology

References

VP3.15: A Dual Inhibitor of PDE7 and GSK3β as a Potential Neuroprotective and Remyelinating Therapy for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and axonal damage. While current therapies primarily focus on modulating the immune system, there is a significant unmet need for treatments that promote neuroprotection and remyelination, particularly for progressive forms of the disease. This whitepaper details the preclinical evidence for VP3.15, a novel, orally bioavailable, and CNS-penetrant small molecule, as a potential disease-modifying therapy for MS. This compound is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β), two key enzymes implicated in the pathophysiology of MS. By targeting both inflammatory and neurodegenerative pathways, this compound presents a promising, integrative therapeutic strategy.

Introduction: The Rationale for Dual PDE7 and GSK3β Inhibition in Multiple Sclerosis

Multiple sclerosis (MS) is a complex neurological condition driven by both inflammatory and degenerative processes.[1][2][3] A key challenge in MS therapy is the development of agents that not only suppress the autoimmune attack but also protect neurons from damage and promote the repair of myelin sheaths. The signaling pathways involving phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β) have emerged as critical targets in this context.

  • Phosphodiesterase 7 (PDE7): PDE7 enzymes regulate intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses.[4] Inhibition of PDE7 has been shown to have anti-inflammatory effects.[4][5]

  • Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase involved in a wide range of cellular processes, including inflammation, cell survival, and differentiation.[2] Inhibition of GSK3β has been demonstrated to promote oligodendrocyte survival, differentiation, and myelination.[6]

The simultaneous inhibition of both PDE7 and GSK3β offers a synergistic approach to address the multifaceted pathology of MS.[1][7] this compound is a first-in-class dual inhibitor with potent activity against both enzymes, exhibiting IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK3β.[8] Preclinical studies have demonstrated its neuroprotective and neuroreparative capabilities, suggesting its potential as a combined anti-inflammatory and pro-remyelinating therapy for MS.[6][8]

Preclinical Efficacy of this compound in a Model of Primary Progressive Multiple Sclerosis

The therapeutic potential of this compound was investigated in the Theiler's murine encephalomyelitis virus-induced demyelinating disease (TMEV-IDD) model, which recapitulates key features of primary progressive MS (PPMS).[1][3]

Amelioration of Motor Deficits

Chronic treatment with this compound demonstrated a significant improvement in motor function in TMEV-infected mice.[1][3] This suggests a neuroprotective effect of the compound on motor pathways affected by the disease.

Quantitative Analysis of Motor Function
ParameterTime PointSham-VehicleTMEV-VehicleTMEV-VP3.15Statistical Significance (TMEV-Vehicle vs. TMEV-VP3.15)
Horizontal Activity (HACTV)Day 75 post-infectionNot ReportedDecreased vs. ShamIncreased vs. TMEV-Vehiclep < 0.05
Vertical Activity (VACTV)Day 75 post-infectionNot ReportedDecreased vs. ShamIncreased vs. TMEV-Vehiclep < 0.01

Data summarized from the study by Mestre et al. (2022).[1][7]

Reduction of Neuroinflammation

This compound treatment led to a significant attenuation of neuroinflammation in the spinal cord of TMEV-infected mice.[1][7] This was evidenced by a reduction in microglial activation and lymphocyte infiltration, key hallmarks of MS pathology.[1][7][9]

Quantitative Analysis of Neuroinflammation
MarkerSham-VehicleTMEV-VehicleTMEV-VP3.15Statistical Significance (TMEV-Vehicle vs. TMEV-VP3.15)
Iba-1+ Area (%)Not ReportedSignificantly IncreasedSignificantly Decreasedp < 0.001
CD4+ T-cell InfiltrationNot DetectedPresentSignificantly ReducedNot explicitly stated, but reduction was significant.

Data summarized from the study by Mestre et al. (2022).[7]

Promotion of Remyelination and Axonal Integrity

A crucial finding was the ability of this compound to promote remyelination and preserve axonal integrity.[1][3] Treatment with this compound counteracted the myelin loss and axonal damage observed in the TMEV model.[1]

Quantitative Analysis of Myelination and Axonal Integrity
ParameterSham-VehicleTMEV-VehicleTMEV-VP3.15Statistical Significance (TMEV-Vehicle vs. TMEV-VP3.15)
Demyelinated Area (%)Not ReportedSignificantly IncreasedSignificantly Reducedp < 0.05
Myelin Basic Protein (MBP)+ Area (%)Not ReportedSignificantly DecreasedSignificantly Increasedp < 0.01
Neurofilament Heavy (NFH)+ Area (%)Not ReportedSignificantly DecreasedSignificantly Increasedp < 0.001

Data summarized from the study by Mestre et al. (2022).[1][10]

Enhanced Oligodendrocyte Differentiation

The pro-remyelinating effects of this compound are linked to its ability to promote the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1][7]

Quantitative Analysis of Oligodendrocyte Populations
Cell PopulationTMEV-VehicleTMEV-VP3.15Statistical Significance
PDGFRα+Olig2+ cells (%)Decreased vs. ShamIncreasedp < 0.001
Olig2+CC1+ cells (%)Decreased vs. ShamIncreasedp < 0.001

Data summarized from the study by Mestre et al. (2022).[7][10]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

VP315_Mechanism cluster_extracellular Extracellular VP315 This compound PDE7 PDE7 VP315->PDE7 Inhibits GSK3b GSK3b VP315->GSK3b Inhibits cAMP cAMP PDE7->cAMP Leads to bCatenin bCatenin GSK3b->bCatenin Leads to AntiInflammatory AntiInflammatory cAMP->AntiInflammatory ProRemyelinating ProRemyelinating bCatenin->ProRemyelinating Neuroprotective Neuroprotective bCatenin->Neuroprotective

Experimental Workflow for TMEV-IDD Model Studies

TMEV_Workflow start Start induce_disease Induce TMEV-IDD in Mice start->induce_disease treatment_start Day 60 Post-Infection: Initiate Treatment induce_disease->treatment_start treatment_group This compound (10 mg/kg, i.p.) for 15 days treatment_start->treatment_group vehicle_group Vehicle Control for 15 days treatment_start->vehicle_group behavioral_analysis Day 75 Post-Infection: Motor Function Analysis treatment_group->behavioral_analysis vehicle_group->behavioral_analysis tissue_processing Tissue Collection and Processing behavioral_analysis->tissue_processing histology Immunohistochemistry and Staining tissue_processing->histology data_analysis Quantification and Statistical Analysis histology->data_analysis end End data_analysis->end

Detailed Experimental Protocols

TMEV-IDD Mouse Model
  • Animal Model: 4- to 6-week-old susceptible mouse strains are used.

  • Induction: Mice are injected intracerebrally with 30 µL of TMEV suspension in DMEM supplemented with 10% Fetal Calf Serum (FCS). Sham-infected mice are injected with the vehicle (DMEM with 10% FCS).[10]

  • Disease Progression: The progression of the disease is monitored, with motor deficits typically establishing by day 60 post-infection.[1][10]

Drug Administration
  • Compound: this compound is synthesized and administered at a dose of 10 mg/kg.[1][10]

  • Route of Administration: Intraperitoneal (i.p.) injection.[10]

  • Treatment Schedule: Daily administration for 15 consecutive days, starting at 60 days post-infection.[1][10]

Motor Function Analysis
  • Apparatus: An activity cage system is used to measure spontaneous motor activity.

  • Parameters Measured: Horizontal activity (distance traveled) and vertical activity (rearing) are recorded for 10 minutes.[1][10]

  • Time Points: Motor function is assessed at baseline (day 60) and after the treatment period (day 75).[1][10]

Tissue Processing and Immunohistochemistry
  • Perfusion and Fixation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Spinal cords are dissected and post-fixed in 4% PFA.[7]

  • Cryoprotection and Sectioning: Tissues are cryoprotected in sucrose solutions and sectioned on a cryostat.

  • Immunohistochemistry: Standard immunohistochemical protocols are used to label for specific cellular markers, including:

    • Microglia: Iba-1

    • T-lymphocytes: CD4

    • Myelin: Myelin Basic Protein (MBP)

    • Axons: Neurofilament Heavy (NFH)

    • Oligodendrocyte Lineage Cells: Olig2, PDGFRα, CC1

  • Staining: Eriochrome cyanine staining is used to visualize myelinated areas.[1]

Quantification and Statistical Analysis
  • Image Analysis: Stained sections are imaged using microscopy, and the percentage of stained area or the number of positive cells is quantified using image analysis software.

  • Statistical Tests: Student's t-test and ANOVA are used to determine the statistical significance of the observed differences between treatment groups.[1][10]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a novel, disease-modifying agent for multiple sclerosis, particularly for progressive forms of the disease. Its dual mechanism of action, targeting both inflammation and remyelination, represents a significant advancement over currently available therapies. The robust efficacy demonstrated in the TMEV-IDD model, a relevant model for PPMS, warrants further investigation. Future studies should focus on regulatory toxicology studies to establish a therapeutic window, followed by clinical trials to evaluate the safety and efficacy of this compound in MS patients. The development of orally available small molecules like this compound that can promote CNS repair holds great promise for improving the long-term outcomes for individuals living with multiple sclerosis.

References

The Effects of VP3.15 on Peripheral Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VP3.15 is a novel small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK3β).[1][2][3][4][5] This dual inhibitory action positions this compound as a compound of significant interest for modulating immune responses, particularly in the context of neuroinflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the known effects of this compound on peripheral lymphocytes, including its impact on proliferation, cytokine secretion, and cell infiltration in preclinical models of multiple sclerosis. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to support further research and development of this compound.

Introduction

Peripheral lymphocytes, key players in the adaptive immune system, are critically involved in the pathogenesis of numerous inflammatory and autoimmune disorders. Consequently, therapeutic strategies aimed at modulating lymphocyte function are of paramount importance. This compound has emerged as a promising immunomodulatory agent due to its unique mechanism of action, targeting two distinct intracellular signaling pathways that are integral to lymphocyte activity.[1][6] By inhibiting PDE7, a cAMP-specific phosphodiesterase, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, a potent negative regulator of T-cell function.[7][8] Simultaneously, its inhibition of GSK3β, a serine/threonine kinase involved in a myriad of cellular processes including T-cell activation and proliferation, provides a synergistic approach to immune modulation.[1][2][5] This guide summarizes the current understanding of this compound's effects on peripheral lymphocytes, offering a foundational resource for researchers in the field.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings regarding the inhibitory activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueSource
Phosphodiesterase 7 (PDE7)1.59 µM[3]
Glycogen Synthase Kinase-3 (GSK3)0.88 µM[3]

Table 2: Effects of this compound on Peripheral Lymphocyte Functions

EffectModel SystemThis compound Concentration/DoseObserved EffectSource
Inhibition of Lymphocyte ProliferationEx vivo splenocytes from EAE miceDose-dependentInhibition of proliferation[7]
Inhibition of TNFα SecretionEx vivo splenocytes from EAE miceDose-dependentInhibition of TNFα secretion[7]
Reduction of CD4+ T-cell InfiltrationTMEV-IDD mouse model of MS10 mg/kg (in vivo)Significant reduction in the spinal cord[1][2][9][10]
Amelioration of Clinical SignsEAE mouse model of MS10 mg/kg (in vivo)More effective than BRL50481[7]

Signaling Pathways of this compound in Lymphocytes

This compound exerts its effects on lymphocytes by modulating two critical signaling pathways: the cAMP/PKA pathway and the GSK3β pathway.

The inhibition of PDE7 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a signaling cascade that ultimately suppresses T-cell activation and proliferation.[7][8][9] PKA can phosphorylate and activate C-terminal Src kinase (Csk), which inhibits Lck, a key tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[7] Furthermore, PKA can directly inhibit the Ras/MAP kinase pathway by phosphorylating Raf-1, thereby reducing IL-2 production.[1]

Concurrently, this compound inhibits GSK3β. In resting T-cells, GSK3β is constitutively active and contributes to maintaining a quiescent state.[5] Inhibition of GSK3β has been shown to promote T-cell proliferation in certain contexts and can modulate the expression of inhibitory receptors like PD-1.[4][11][12] The synergistic inhibition of both PDE7 and GSK3β is thought to provide a more potent and multifaceted immunomodulatory effect than targeting either pathway alone.[1]

VP315_Signaling_Pathway cluster_cytoplasm TCR TCR MAPK MAPK Pathway TCR->MAPK activates GSK3b GSK3β TCR->GSK3b inactivates AC Adenylate Cyclase cAMP cAMP AC->cAMP generates VP315 This compound PDE7 PDE7 VP315->PDE7 inhibits VP315->GSK3b inhibits PDE7->cAMP degrades PKA PKA cAMP->PKA activates Raf1 Raf-1 PKA->Raf1 inhibits Raf1->MAPK IL2 IL-2 Production MAPK->IL2 Proliferation Proliferation MAPK->Proliferation Tcell_activation T-cell Activation GSK3b->Tcell_activation suppresses GSK3b_inactive p-GSK3β (Inactive) Experimental_Workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Analysis cluster_histology Histological Analysis EAE_Induction Induce EAE in Mice Treatment Treat with this compound or Vehicle EAE_Induction->Treatment Clinical_Scoring Monitor Clinical Score Treatment->Clinical_Scoring Isolate_Spleen Isolate Spleen Treatment->Isolate_Spleen Isolate_SC Isolate Spinal Cord Treatment->Isolate_SC Lymphocyte_Culture Culture Splenocytes with Mitogen Isolate_Spleen->Lymphocyte_Culture Proliferation_Assay [³H]-Thymidine Proliferation Assay Lymphocyte_Culture->Proliferation_Assay TNFa_ELISA TNFα ELISA on Supernatants Lymphocyte_Culture->TNFa_ELISA IHC Immunohistochemistry for CD4+ T-cells Isolate_SC->IHC Quantification Quantify Cell Infiltration IHC->Quantification

References

The Dual PDE7-GSK3β Inhibitor VP3.15: A Technical Overview of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 is a novel, orally bioavailable, and CNS-penetrant small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β).[1] This dual mechanism of action positions this compound as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases, particularly those with an inflammatory component such as multiple sclerosis (MS).[2][3][4] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously targeting two key enzymes:

  • Phosphodiesterase 7 (PDE7): Inhibition of PDE7 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP is known to have potent anti-inflammatory effects, including the suppression of lymphocyte activation and the reduction of pro-inflammatory cytokine production.

  • Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase involved in a multitude of cellular processes, including inflammation. Inhibition of GSK3β has been shown to modulate inflammatory responses, in part through the regulation of the NF-κB signaling pathway.[2]

The dual inhibition of both PDE7 and GSK3β by this compound is thought to synergistically suppress inflammatory cascades, offering a multi-pronged approach to treating inflammatory conditions.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the key quantitative data demonstrating the anti-inflammatory and therapeutic efficacy of this compound from preclinical studies.

ParameterValueSource
IC50 for PDE7 1.59 µM[1]
IC50 for GSK3β 0.88 µM[1]

Table 1: In Vitro Inhibitory Activity of this compound

Animal ModelTreatment GroupMean Clinical Score (approx.)p-value vs. VehicleSource
EAE MiceVehicle2.5-[5]
EAE MiceThis compound1.5< 0.05[5]

Table 2: Effect of this compound on Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE) Model

Animal ModelParameterOutcomep-value vs. VehicleSource
TMEV-IDD MiceMicroglial Activation (Iba-1 Staining)Significant Attenuation< 0.001[2][6]
TMEV-IDD MiceCD4+ T Lymphocyte InfiltrationSignificant Reduction< 0.01[5]

Table 3: In Vivo Effects of this compound on Neuroinflammation in Theiler’s Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of the cAMP and NF-κB signaling pathways.

cAMP_Pathway VP315 This compound PDE7 PDE7 VP315->PDE7 cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory promotes NFkB_Pathway cluster_inhibition Inhibition by this compound VP315 This compound GSK3b GSK3β VP315->GSK3b inhibits IKK IKK Complex GSK3b->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory induces TMEV_Workflow Start SJL/J Mice (4-6 weeks old) Inoculation Intracerebral Inoculation (2x10^6 PFU TMEV, Daniel's Strain) Start->Inoculation Incubation 60-day Incubation Period Inoculation->Incubation Treatment Daily i.p. Treatment (15 days) This compound (10 mg/kg) or Vehicle Incubation->Treatment Analysis Immunohistochemical Analysis of Spinal Cord Treatment->Analysis Endpoint Quantification of Iba-1 and CD4+ T-cells Analysis->Endpoint

References

The Impact of VP3.15 on TNFα Secretion in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the role of VP3.15, a phosphodiesterase 7 (PDE7) inhibitor, in modulating the secretion of Tumor Necrosis Factor-alpha (TNFα) within the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. Evidence indicates that this compound acts on peripheral lymphocytes to inhibit their proliferation and dose-dependently reduces the secretion of the pro-inflammatory cytokine TNFα.[1] This guide provides a comprehensive overview of the experimental data, detailed methodologies for key experiments, and a visualization of the implicated signaling pathways to facilitate further research and drug development in this area.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system that serves as a critical preclinical model for multiple sclerosis. A key player in the immunopathology of EAE is the pro-inflammatory cytokine TNFα, which contributes to the inflammatory cascade and subsequent neuronal damage. Consequently, therapeutic strategies aimed at reducing TNFα secretion are of significant interest. This compound has emerged as a potential therapeutic agent, demonstrating efficacy in reducing the clinical signs of EAE in mice.[1] Its mechanism of action involves the inhibition of PDE7, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, this compound elevates intracellular cAMP levels, which in turn modulates downstream signaling pathways to suppress inflammatory responses, including the secretion of TNFα by immune cells.[1]

Quantitative Data on this compound's Effect on TNFα Secretion

The inhibitory effect of this compound on TNFα secretion by peripheral lymphocytes from EAE-induced mice has been demonstrated to be dose-dependent.[1] While the precise quantitative data from the primary study is not publicly available, the findings clearly indicate a significant reduction in this key inflammatory cytokine. Further studies are warranted to fully characterize the dose-response relationship.

Table 1: Summary of this compound's Impact on TNFα Secretion and Related Markers

ParameterEffect of this compound TreatmentEAE ModelCell TypeMeasurement MethodReference
TNFα SecretionDose-dependent inhibitionMOG35-55 induced in C57BL/6J micePeripheral LymphocytesELISA[1]
Lymphocyte ProliferationInhibitionMOG35-55 induced in C57BL/6J micePeripheral Lymphocytes[3H]-thymidine incorporation[1]
Clinical Signs of EAEReduction in severity at 10mg/kgMOG35-55 induced in C57BL/6J miceIn vivoClinical scoring[1]
PDE7 mRNA expressionAltered levels in spinal cordMOG35-55 induced in C57BL/6J miceSpinal cord tissueIn situ hybridization histochemistry[1]
PDE4B mRNA expressionAltered levels in spinal cordMOG35-55 induced in C57BL/6J miceSpinal cord tissueIn situ hybridization histochemistry[1]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the investigation of this compound's effect on TNFα secretion in EAE models.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)
  • Animal Model: C57BL/6J mice are used for this model.

  • Immunization: EAE is induced by immunizing the mice with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[1]

  • Adjuvant: The MOG peptide is typically emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

  • Clinical Scoring: The severity of EAE is monitored daily using a standardized clinical scoring system, typically ranging from 0 (no clinical signs) to 5 (moribund or dead).

This compound Administration
  • Dosage: this compound is administered daily to EAE mice. A dose of 10mg/kg has been shown to be effective in reducing clinical signs.[1]

  • Route of Administration: The route of administration (e.g., intraperitoneal, oral) should be consistent throughout the study.

  • Treatment Paradigms: Treatment can be initiated either from the onset of disease or from the peak of disease to evaluate both prophylactic and therapeutic effects.[1]

Measurement of TNFα Secretion by ELISA
  • Sample Collection: Spleens are collected from EAE mice, and peripheral lymphocytes are isolated.

  • Cell Culture: Lymphocytes are cultured in vitro and may be re-stimulated with MOG35-55 to induce cytokine production.

  • This compound Treatment (in vitro): To determine the direct effect of this compound, isolated lymphocytes are treated with varying concentrations of the inhibitor.

  • ELISA Protocol:

    • Coating: A 96-well plate is coated with a capture antibody specific for mouse TNFα and incubated overnight.

    • Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

    • Sample Incubation: Cell culture supernatants are added to the wells and incubated.

    • Detection Antibody: A biotinylated detection antibody specific for mouse TNFα is added.

    • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • Substrate: A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of TNFα present.

    • Stop Solution: The reaction is stopped with a stop solution (e.g., sulfuric acid).

    • Reading: The absorbance is read at the appropriate wavelength using a microplate reader.

    • Quantification: The concentration of TNFα in the samples is determined by comparison to a standard curve generated with recombinant mouse TNFα.

Lymphocyte Proliferation Assay ([3H]-thymidine Incorporation)
  • Cell Preparation: Single-cell suspensions of splenocytes are prepared from EAE mice.

  • Cell Culture: Cells are cultured in 96-well plates in the presence or absence of a mitogen (e.g., Concanavalin A) or the specific antigen (MOG35-55).

  • This compound Treatment: Different concentrations of this compound are added to the cell cultures.

  • [3H]-thymidine Incorporation: After a defined incubation period (e.g., 48-72 hours), [3H]-thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Harvesting: Cells are harvested onto filter mats using a cell harvester.

  • Scintillation Counting: The amount of incorporated [3H]-thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Inhibiting TNFα Secretion

The mechanism by which this compound inhibits TNFα secretion is linked to its role as a PDE7 inhibitor, which leads to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and inhibit downstream signaling components that are crucial for the transcription of the TNFα gene.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PDE7 PDE7 This compound->PDE7 Inhibits cAMP cAMP PDE7->cAMP Degrades PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., NF-κB, CREB) PKA->Downstream_Effectors Inhibits TNFa_Gene_Transcription TNFα Gene Transcription Downstream_Effectors->TNFa_Gene_Transcription Promotes TNFa_Secretion TNFα Secretion TNFa_Gene_Transcription->TNFa_Secretion Leads to G EAE_Induction EAE Induction in Mice (MOG35-55) Treatment_Groups Treatment Groups (this compound, Vehicle Control) EAE_Induction->Treatment_Groups Clinical_Scoring Daily Clinical Scoring Treatment_Groups->Clinical_Scoring Tissue_Harvest Tissue Harvest (Spleen, Spinal Cord) Clinical_Scoring->Tissue_Harvest Lymphocyte_Isolation Lymphocyte Isolation Tissue_Harvest->Lymphocyte_Isolation ISH In Situ Hybridization (PDE7 & PDE4B mRNA) Tissue_Harvest->ISH Proliferation_Assay Lymphocyte Proliferation Assay ([3H]-thymidine) Lymphocyte_Isolation->Proliferation_Assay TNFa_ELISA TNFα ELISA Lymphocyte_Isolation->TNFa_ELISA Data_Analysis Data Analysis and Conclusion Proliferation_Assay->Data_Analysis TNFa_ELISA->Data_Analysis ISH->Data_Analysis

References

The Role of VP3.15 in Mitigating Germinal Matrix-Intraventricular Hemorrhage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germinal matrix-intraventricular hemorrhage (GM-IVH) is a significant cause of brain injury in premature infants, often leading to severe long-term neurological impairments such as cerebral palsy and cognitive deficits. The highly vascularized and fragile germinal matrix in the developing brain is particularly susceptible to rupture, leading to bleeding into the ventricles. Currently, therapeutic options are limited and largely supportive. This technical guide provides an in-depth overview of the pre-clinical evidence supporting the therapeutic potential of VP3.15, a novel dual-action inhibitor, in mitigating the pathological consequences of GM-IVH.

This compound is a small, heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family. It functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1][2] This dual inhibitory action is believed to synergistically target key pathways involved in neuroinflammation and neuronal survival, offering a promising neuroprotective strategy for GM-IVH.[2] Preclinical studies in a mouse model of GM-IVH have demonstrated that this compound can reduce the presence of hemorrhages, ameliorate brain atrophy, limit neuronal loss, and improve cognitive outcomes.[1][3]

Mechanism of Action: Dual Inhibition of PDE7 and GSK-3β

The therapeutic effects of this compound in the context of GM-IVH are attributed to its simultaneous inhibition of two key enzymes: PDE7 and GSK-3β.

  • Phosphodiesterase 7 (PDE7) Inhibition: PDE7 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and cell survival. By inhibiting PDE7, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3β. This pathway is a key component of the anti-inflammatory and neuroprotective effects of this compound.[4]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of brain injury, overactivation of GSK-3β is associated with increased inflammation, neuronal death, and tau hyperphosphorylation, a hallmark of several neurodegenerative diseases.[1][3] this compound directly inhibits GSK-3β activity, thereby mitigating these detrimental effects.[2]

The synergistic action of inhibiting both PDE7 and GSK-3β is thought to provide a more robust therapeutic effect than targeting either pathway alone.[2]

VP315_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects VP315 This compound PDE7 PDE7 VP315->PDE7 Inhibits GSK3B GSK-3β (Active) VP315->GSK3B Inhibits cAMP_degradation cAMP Degradation PDE7->cAMP_degradation cAMP cAMP cAMP_degradation->cAMP Reduces PKA PKA cAMP->PKA Activates PKA->GSK3B Phosphorylates (Inhibits) pGSK3B p-GSK-3β (Inactive) Neuroinflammation Neuroinflammation (Microglial Activation) GSK3B->Neuroinflammation Promotes Neuronal_Loss Neuronal Loss & Apoptosis GSK3B->Neuronal_Loss Promotes Tau_Hyperphosphorylation Tau Hyper- phosphorylation GSK3B->Tau_Hyperphosphorylation Promotes Neuroprotection Neuroprotection & Neurogenesis pGSK3B->Neuroprotection Promotes Myelin_Repair Myelin Repair pGSK3B->Myelin_Repair Promotes

Caption: this compound Dual Inhibition Signaling Pathway.

Preclinical Efficacy in a GM-IVH Mouse Model

The therapeutic potential of this compound has been evaluated in a well-characterized preclinical model of GM-IVH induced by the intraventricular injection of collagenase in neonatal mice.[1][3] This model mimics key pathological features of the human condition, including hemorrhage, neuroinflammation, and subsequent neurological deficits.[5]

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in the collagenase-induced GM-IVH mouse model.

Table 1: Neuropathological Outcomes

ParameterBrain RegionTime PointGM-IVH (Collagenase)GM-IVH + this compoundOutcomeCitation
Hemorrhage Burden (%) CortexP14IncreasedSignificantly ReducedReduced vascular damage[3][6]
HippocampusP14IncreasedReducedAmeliorated vascular damage[3]
Microglial Burden (Iba1+ cells) CortexP14Significantly IncreasedSignificantly ReducedAlleviated neuroinflammation[1][3]
HippocampusP14IncreasedReducedDecreased microglial activation[3]
Brain Weight Whole BrainP14Significantly ReducedAmelioratedReduced brain atrophy[1][3]
Whole BrainP110ReducedRestoredLong-term reduction in atrophy[1][3]
Neuronal Compromise (NeuN/DAPI ratio) CortexP14CompromisedSignificantly AmelioratedRestored neuronal population[1][7]
SVZP14CompromisedCompletely ReversedProtected neuronal integrity[1][7]
Myelin Basic Protein (MBP) Levels N/AN/AReducedRestoredPromoted myelin repair[1][3]
Tau Hyperphosphorylation (pS199) CortexP110Significantly IncreasedReducedLimited tau pathology[1][3]

Table 2: Cognitive and Functional Outcomes

ParameterTestTime PointGM-IVH (Collagenase)GM-IVH + this compoundOutcomeCitation
Spatial Learning Morris Water Maze (Acquisition)P96ImpairedSignificantly ImprovedAmeliorated learning deficits[1][5]
Spatial Memory Morris Water Maze (Probe Trial)P96ImpairedSignificantly ImprovedRestored spatial memory[1][5]
Episodic Memory ("Where" paradigm) Novel Object DiscriminationP96AffectedSignificantly ImprovedAmeliorated episodic memory deficits[1][5]
Hyperactivity N/AAdulthoodOvert HyperactivitySignificantly ReducedReduced long-term behavioral impairment[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound for GM-IVH.

Collagenase-Induced GM-IVH Animal Model

This model is designed to replicate the hemorrhagic brain injury seen in premature infants.

GM_IVH_Model_Workflow P7_Mice Postnatal Day 7 (P7) CD1 Mouse Pups Anesthesia Anesthesia (e.g., Isoflurane) P7_Mice->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Collagenase_Injection Intraventricular Injection of Collagenase VII-S Stereotaxic_Surgery->Collagenase_Injection VP315_Admin This compound Administration (e.g., 10 mg/kg, i.p.) Collagenase_Injection->VP315_Admin Post_Op_Care Post-Operative Care & Monitoring VP315_Admin->Post_Op_Care Short_Term_Analysis Short-Term Analysis (P14) Post_Op_Care->Short_Term_Analysis Long_Term_Analysis Long-Term Analysis (P96-P110) Post_Op_Care->Long_Term_Analysis

Caption: Experimental Workflow for GM-IVH Model and this compound Treatment.
  • Animal Model: The studies primarily utilize CD1 mouse pups at postnatal day 7 (P7), a developmental stage that corresponds to a premature human infant in terms of brain development.[1][3]

  • Anesthesia: Pups are anesthetized, typically with isoflurane, to ensure a lack of pain and movement during the surgical procedure.

  • Stereotaxic Surgery: The anesthetized pup is placed in a stereotaxic frame. A small incision is made in the scalp to expose the skull.

  • Collagenase Injection: A precise unilateral intraventricular injection of collagenase VII-S is performed. The collagenase degrades the extracellular matrix of the fragile blood vessels in the germinal matrix, leading to hemorrhage.[1][3]

  • This compound Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg) following the induction of GM-IVH.[9]

  • Post-Operative Care: After surgery, the incision is sutured, and the pups are returned to their dam for recovery and care.

  • Analysis: Brains are collected at various time points, such as P14 for short-term analysis and P96-P110 for long-term analysis, to assess neuropathological and behavioral outcomes.[1][3]

Immunohistochemistry

Immunohistochemistry is employed to visualize and quantify cellular changes within the brain tissue.

  • Tissue Preparation: Brains are harvested, fixed (e.g., in 4% paraformaldehyde), and sectioned using a cryostat or vibratome.

  • Antibody Staining: The brain sections are incubated with primary antibodies that specifically target proteins of interest, such as:

    • Iba1: A marker for microglia, used to assess neuroinflammation.[1][3]

    • NeuN: A marker for mature neurons, used to quantify neuronal loss.[1][7]

    • Myelin Basic Protein (MBP): A key component of the myelin sheath, used to evaluate white matter integrity.[1][3]

  • Secondary Antibody and Visualization: Fluorescently-labeled secondary antibodies that bind to the primary antibodies are then applied. The staining is visualized and captured using a fluorescence microscope.

  • Quantification: Image analysis software is used to quantify the staining intensity or the number of positive cells, providing a quantitative measure of the pathological changes.

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[1][10][11]

  • Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface in one of the quadrants. Visual cues are placed around the room to aid in spatial navigation.[1][10]

  • Acquisition Phase: Mice are subjected to several trials per day for consecutive days, during which they must learn the location of the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.[1][11]

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[1][10]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for mitigating the devastating consequences of GM-IVH. Its dual inhibitory action on PDE7 and GSK-3β effectively targets the key pathological cascades of neuroinflammation and neuronal death that are central to the injury process. The observed improvements in neuropathology and cognitive function in a relevant animal model provide a solid foundation for further development.

Future research should focus on:

  • Dose-response and therapeutic window studies: To optimize the treatment regimen for maximum efficacy and safety.

  • Long-term safety studies: To ensure the long-term safety of this compound administration in the developing brain.

  • Evaluation in other preclinical models: To confirm the efficacy of this compound in models that may replicate different aspects of GM-IVH.

  • Clinical Trials: Ultimately, well-designed clinical trials in premature infants at high risk for GM-IVH will be necessary to translate these promising preclinical findings into a viable therapy for this vulnerable patient population.

This technical guide summarizes the current state of knowledge on the role of this compound in mitigating GM-IVH. The compelling preclinical evidence warrants continued investigation and development of this novel therapeutic candidate.

References

The Dual GSK-3β/PDE7 Inhibitor VP3.15: A Novel Approach to Remodeling the Glioblastoma Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive growth, diffuse infiltration into the brain parenchyma, and profound immunosuppressive tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that actively supports tumor progression and therapeutic resistance. A novel small molecule, VP3.15, has emerged as a promising agent that targets the TME by dually inhibiting Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 7 (PDE7). This technical guide provides an in-depth overview of the function of this compound in the glioblastoma TME, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

Mechanism of Action of this compound in Glioblastoma

This compound is a potent, orally bioavailable, and central nervous system-penetrant dual inhibitor with IC50 values of 0.88 µM for GSK-3β and 1.59 µM for PDE7.[1] In the context of glioblastoma, the anti-tumor activity of this compound is critically dependent on the genetic status of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN).[2] Its efficacy is observed in PTEN wild-type glioblastoma models.[2]

The primary mechanism of this compound involves the modulation of the tumor's immune and vascular compartments. Specifically, treatment with this compound leads to a notable reduction in the infiltration of myeloid cells and a decrease in tumor vascularization.[2] This is achieved through the downregulation of Galectin-9 (GAL9), a key molecule that promotes the recruitment and polarization of pro-angiogenic macrophages.[2] The inhibition of GSK-3β by this compound in the presence of functional PTEN is believed to be the upstream event leading to the diminished production of GAL9.[2]

Signaling Pathway of this compound in PTEN Wild-Type Glioblastoma

VP315_Pathway cluster_inhibition VP315 This compound GSK3B GSK-3β VP315->GSK3B Inhibits PDE7 PDE7 VP315->PDE7 Inhibits GAL9 Galectin-9 (GAL9) Production GSK3B->GAL9 Promotes PTEN PTEN (Wild-Type) PTEN->GSK3B Enables inhibitory effect of this compound on GAL9 pathway Macrophages Pro-angiogenic Macrophage Recruitment & Polarization GAL9->Macrophages GAL9->Macrophages Reduced by this compound Myeloid Myeloid Cell Infiltration Macrophages->Myeloid Angiogenesis Tumor Vascularization (Angiogenesis) Macrophages->Angiogenesis TumorGrowth Glioblastoma Tumor Growth Myeloid->TumorGrowth Angiogenesis->TumorGrowth

Caption: Signaling pathway of this compound in PTEN wild-type glioblastoma.

Preclinical Efficacy of this compound

The anti-tumor effects of this compound have been demonstrated in both in vitro and in vivo models of glioblastoma.

In Vitro Efficacy

In a panel of human and mouse glioblastoma cell lines, this compound demonstrated a significant reduction in cell viability.[2]

Cell LineTypeGenetic ProfileThis compound Concentration for Significant Viability Decrease
Various Human & Mouse GB CellsPrimaryDiverse2 µM

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Viability.[2]

In Vivo Efficacy

The in vivo anti-tumor capacity of this compound was evaluated in orthotopic xenograft and allograft models, as well as a Drosophila melanogaster glioma model.[2] The key findings are summarized below:

Model SystemGlioblastoma Cell TypePTEN StatusKey Outcomes with this compound Treatment
Orthotopic Mouse ModelSVZ-vIIIWild-TypeInhibition of tumor growth, reduction in tumor vascularity
Drosophila melanogaster Glioma ModelGlial CellsWild-TypeSignificant impairment of glioblastoma growth
Drosophila melanogaster Glioma ModelGlial Cells with Pten RNAiKnockdownReversal of the anti-glioblastoma activity of this compound

Table 2: In Vivo Efficacy of this compound in Glioblastoma Models.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's function in the glioblastoma tumor microenvironment.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of glioblastoma cells in vitro.

Materials:

  • Glioblastoma cell lines

  • 96-well plates

  • This compound compound

  • DMSO (vehicle control)

  • Alamar Blue reagent

  • TECAN microplate reader

Procedure:

  • Seed 5,000 glioblastoma cells per well in triplicate in 96-well plates.

  • Allow cells to adhere for 24 hours.

  • Treat cells with increasing concentrations of this compound. Use DMSO as a vehicle control (1:1000 dilution).

  • Incubate the cells for 72 hours.

  • Add Alamar Blue reagent to the cell media at a 1:10 ratio.

  • Measure the absorbance at 570 nm, using 600 nm as a reference wavelength, with a TECAN microplate reader.

  • Calculate cell viability by normalizing the absorbance of treated wells to that of the DMSO-treated control wells.

Orthotopic Glioblastoma Mouse Model

This in vivo model is used to assess the effect of this compound on tumor growth and the tumor microenvironment in a setting that mimics the human disease.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Glioblastoma cells (e.g., SVZ-vIII)

  • Stereotactic injection apparatus

  • This compound compound

  • Vehicle control solution

  • Animal imaging system (e.g., bioluminescence or MRI)

Procedure:

  • Culture and harvest glioblastoma cells. Ensure cell viability is >90%.

  • Anesthetize the mice and secure them in a stereotactic frame.

  • Inject a specific number of glioblastoma cells (e.g., 1x10^5 cells in 5 µL) into the desired brain region (e.g., striatum).

  • Allow the tumors to establish for a set period (e.g., 7-10 days), monitoring tumor growth with an imaging system.

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage).

  • Continue to monitor tumor growth and animal health throughout the study.

  • At the study endpoint, sacrifice the animals and harvest the brains for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC) for Myeloid Cells and Vascularization

This protocol is used to quantify the changes in myeloid cell infiltration and microvessel density within the tumor microenvironment following this compound treatment.

Materials:

  • Paraffin-embedded brain tissue sections from the orthotopic mouse model

  • Primary antibodies: anti-CD68 (for myeloid cells/macrophages), anti-CD31 (for endothelial cells/microvessels)

  • Secondary antibodies (horseradish peroxidase-conjugated)

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Microscope and image analysis software (e.g., ImageJ)

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer and heating method.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding.

  • Incubate sections with the primary antibody (e.g., anti-CD68 or anti-CD31) at the optimal concentration and incubation time.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB chromogen solution.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Acquire images of the tumor and peritumoral regions.

  • Quantify the percentage of the stained area (for CD68) or the number of vessels per unit area (microvessel density for CD31) using image analysis software.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis cell_culture Glioblastoma Cell Culture viability_assay Cell Viability Assay (Alamar Blue) cell_culture->viability_assay data_analysis Data Analysis & Quantification viability_assay->data_analysis ortho_model Orthotopic Mouse Model Establishment vp315_treatment This compound Treatment ortho_model->vp315_treatment tumor_monitoring Tumor Growth Monitoring (Imaging) vp315_treatment->tumor_monitoring tissue_harvest Tissue Harvesting tumor_monitoring->tissue_harvest ihc Immunohistochemistry (CD68, CD31) tissue_harvest->ihc elisa ELISA (Galectin-9) tissue_harvest->elisa ihc->data_analysis elisa->data_analysis

Caption: General experimental workflow for evaluating this compound in glioblastoma.

Conclusion

This compound represents a promising therapeutic agent for glioblastoma that functions by targeting the supportive tumor microenvironment. Its dual inhibition of GSK-3β and PDE7, particularly in PTEN wild-type tumors, leads to a reduction in myeloid cell infiltration and angiogenesis, mediated by the downregulation of GAL9. The preclinical data strongly support further investigation of this compound as a novel treatment strategy for glioblastoma, with the potential for use in patients whose tumors have been characterized for PTEN status. The detailed experimental protocols provided herein offer a framework for the continued research and development of this and similar TME-targeting compounds.

References

Methodological & Application

Protocol for In Vivo Administration of VP3.15 in Mice: Application Notes for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vivo administration of VP3.15, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK3β), in mouse models of neurodegenerative diseases. This compound has demonstrated significant therapeutic potential in preclinical studies by modulating neuroinflammation and promoting remyelination.[1][2][3] These application notes include detailed methodologies for drug formulation and administration, established experimental protocols for disease models, a summary of quantitative data from relevant studies, and a visualization of the compound's signaling pathway.

Introduction

This compound is a small molecule inhibitor targeting two key enzymes involved in cellular signaling pathways relevant to neuroinflammation and neurodegeneration: PDE7 and GSK3β.[1][4] By inhibiting PDE7, this compound increases intracellular levels of cyclic adenosine monophosphate (camp), a crucial second messenger that plays a role in regulating immune responses and promoting cell survival.[5] The concurrent inhibition of GSK3β further contributes to its neuroprotective and anti-inflammatory effects.[1] Preclinical studies have highlighted the therapeutic potential of this compound in models of multiple sclerosis (MS), such as Experimental Autoimmune Encephalomyelitis (EAE) and Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD).[1][2][6]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models.

Table 1: Pharmacokinetic and Toxicity Profile of this compound in Mice

ParameterValueReference
Route of Administration Intraperitoneal (i.p.)[6]
Dosage 10 mg/kg/day[5][6][7]
Formulation Stock (100 mg/ml in DMSO) diluted in 5% Tocrisolve in saline[6]
Pharmacokinetic Profile Good oral bioavailability and CNS-penetrantNot explicitly quantified in the provided search results.
Toxicity Profile High safety profile reportedSpecific LD50 not available in the provided search results.

Table 2: Efficacy of this compound in the TMEV-IDD Mouse Model of Multiple Sclerosis

Parameter AssessedVehicle Control (TMEV)This compound-Treated (TMEV)Percentage Changep-valueReference
Motor Function (Horizontal Activity) DecreasedImprovedSignificant Improvementp < 0.05[7]
Motor Function (Vertical Activity) DecreasedImprovedSignificant Improvementp < 0.01[7]
Microglial Activation (Iba-1+ stained area) IncreasedReduced to near sham levelsSignificant Reductionp < 0.001[3]
T-cell Infiltration (CD4+ cells) IncreasedSignificantly DecreasedSignificant Reductionp < 0.001[3]
Demyelination (% of demyelinated area) IncreasedSignificantly ReducedSignificant ReductionNot specified[3]
Myelin Preservation (MBP+ area) DecreasedSignificantly IncreasedSignificant Increasep < 0.01[3]
Axonal Integrity (NFH+ area) DecreasedIncreased to near sham levelsSignificant Increasep < 0.001[3]

Experimental Protocols

This compound Formulation and Administration

This protocol describes the preparation and intraperitoneal injection of this compound in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tocrisolve 100 (or equivalent)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile insulin syringes with 28-30 gauge needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Stock Solution Preparation (100 mg/ml):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 100 mg/ml.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for a 10 mg/kg dose):

    • On the day of administration, thaw an aliquot of the this compound stock solution.

    • Calculate the required volume of the stock solution based on the body weight of the mice and the final desired dose of 10 mg/kg.

    • Prepare the vehicle by mixing 5% Tocrisolve in sterile saline.

    • Dilute the calculated volume of the this compound stock solution in the 5% Tocrisolve/saline vehicle to achieve the final injection volume (typically 100-200 µl per mouse).[6]

    • The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid toxicity.

    • Prepare a vehicle control solution containing the same concentration of DMSO and Tocrisolve in saline without this compound.

  • Intraperitoneal (i.p.) Administration:

    • Weigh each mouse accurately before injection to calculate the precise injection volume.

    • Gently restrain the mouse, exposing the lower abdominal area.

    • Insert the needle into the peritoneal cavity at a shallow angle, avoiding the internal organs.

    • Slowly inject the calculated volume of the this compound working solution or the vehicle control.

    • Monitor the mice for any immediate adverse reactions.

    • For chronic studies, administer the injections daily for the specified duration of the experiment.[7]

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model

This model is used to study progressive forms of multiple sclerosis.

Materials:

  • Susceptible mouse strain (e.g., SJL/J)

  • TMEV (Daniel's strain)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus (optional)

  • Hamilton syringe

Procedure:

  • Virus Preparation:

    • Propagate and titer the TMEV stock according to standard virological procedures.

  • Intracerebral Inoculation:

    • Anesthetize the mice.

    • Inject a specific plaque-forming unit (PFU) count of TMEV in a small volume (e.g., 10-30 µl) into the right cerebral hemisphere.

    • Allow the mice to recover from anesthesia.

  • This compound Treatment:

    • Initiate this compound treatment at the desired time point post-infection (e.g., at the onset or peak of the disease).[7]

    • Administer this compound or vehicle control daily via i.p. injection as described in Protocol 1.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for clinical signs of disease (e.g., motor deficits, paralysis).

    • At the end of the study, euthanize the mice and collect tissues (e.g., spinal cord, brain) for histological and molecular analysis (e.g., immunohistochemistry for myelination and inflammation markers, qPCR for gene expression).

Experimental Autoimmune Encephalomyelitis (EAE) Model

This is a widely used inflammatory demyelinating disease model for multiple sclerosis.

Materials:

  • Susceptible mouse strain (e.g., C57BL/6)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Induction of EAE:

    • Emulsify MOG35-55 peptide in CFA.

    • On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

    • On day 0 and day 2, administer PTX intraperitoneally.

  • This compound Treatment:

    • Begin this compound treatment at the onset of clinical signs or at a predetermined time point.

    • Administer this compound or vehicle control daily via i.p. injection as described in Protocol 1.[5]

  • Clinical Scoring and Endpoint Analysis:

    • Monitor and score the clinical signs of EAE daily (e.g., on a scale of 0-5, from no symptoms to moribund).

    • At the study endpoint, collect tissues for analysis as described for the TMEV-IDD model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.

VP315_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE7 PDE7 cAMP->PDE7 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE7->AMP Degrades CREB CREB PKA->CREB Phosphorylates GSK3B GSK3β VP315 This compound VP315->PDE7 Inhibits VP315->GSK3B Inhibits Gene Gene Expression (Anti-inflammatory, Pro-myelination) CREB->Gene

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Disease Model Induction (TMEV-IDD or EAE) B Animal Grouping (Vehicle vs. This compound) A->B C Daily i.p. Administration of this compound (10 mg/kg) or Vehicle B->C D Daily Clinical Scoring and Monitoring C->D E Tissue Collection (Spinal Cord, Brain) D->E At Study Endpoint F Histological Analysis (Myelination, Inflammation) E->F G Molecular Analysis (Gene/Protein Expression) E->G

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for Laquinimod in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Laquinimod, a promising therapeutic agent for Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). This document details its mechanism of action, presents key quantitative data from preclinical studies, and offers detailed protocols for its evaluation.

Introduction to Laquinimod

Laquinimod is an orally active, central nervous system (CNS)-active immunomodulator that has demonstrated efficacy in preclinical models of MS and has been evaluated in clinical trials.[1][2] Its therapeutic effects are attributed to a multifaceted mechanism involving both immunomodulation and neuroprotection.[3][4] Laquinimod has been shown to suppress the clinical signs of EAE, reduce CNS inflammation and demyelination, and promote neuroprotective and neurorestorative processes.[1][3][5]

Mechanism of Action

Laquinimod's primary mechanism of action is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7][8][9] AhR activation by Laquinimod initiates a cascade of downstream events that collectively ameliorate autoimmune inflammation in the CNS.

The key effects of Laquinimod include:

  • Modulation of Antigen-Presenting Cells (APCs): Laquinimod reprograms APCs, such as dendritic cells and monocytes, towards a more tolerogenic phenotype. This shift dampens the activation of pro-inflammatory T cells.[6]

  • T Cell Differentiation Shift: It influences the balance of T helper (Th) cell subsets, promoting a shift from pro-inflammatory Th1 and Th17 cells to anti-inflammatory regulatory T cells (Tregs).[4] This is achieved, in part, by down-regulating the expression of key Th17-related cytokines like IL-17.[10]

  • CNS-Resident Cell Modulation: Laquinimod crosses the blood-brain barrier and directly impacts CNS-resident cells.[3] It reduces the activation of pro-inflammatory microglia and astrocytes, which are key contributors to neuroinflammation and neuronal damage.[4] Laquinimod has been shown to inhibit astrogliosis and decrease the production of pro-inflammatory factors by astrocytes through the modulation of NF-κB signaling.[10][11][12]

  • Neuroprotection: Laquinimod treatment has been associated with the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and differentiation.[3][5]

Below is a diagram illustrating the proposed signaling pathway of Laquinimod.

Laquinimod_Signaling_Pathway Laquinimod Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus cluster_cellular_effects Cellular Effects cluster_outcomes Therapeutic Outcomes Laquinimod Laquinimod AhR Aryl Hydrocarbon Receptor (AhR) Laquinimod->AhR Activates ARNT ARNT AhR->ARNT Dimerizes with AhR_Complex AhR-ARNT Complex XRE Xenobiotic Response Element (XRE) AhR_Complex->XRE Binds to Gene_Expression Modulation of Gene Expression XRE->Gene_Expression APC Antigen-Presenting Cell (APC) Gene_Expression->APC Modulates T_Cell T Cell Gene_Expression->T_Cell Modulates Astrocyte Astrocyte Gene_Expression->Astrocyte Modulates Tolerogenic_APC Tolerogenic Phenotype APC->Tolerogenic_APC Th1_Th17 ↓ Pro-inflammatory Th1/Th17 Cells T_Cell->Th1_Th17 Treg ↑ Regulatory T cells (Tregs) T_Cell->Treg Inflammation ↓ Neuroinflammation Astrocyte->Inflammation BDNF ↑ BDNF Production Astrocyte->BDNF Neuron Neuron Neuroprotection Neuroprotection Neuron->Neuroprotection Tolerogenic_APC->Th1_Th17 Inhibits Tolerogenic_APC->Treg Promotes Inflammation->Neuron Reduces damage to BDNF->Neuron Supports

Caption: Laquinimod's mechanism of action via AhR activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of Laquinimod in preclinical EAE studies.

Table 1: Effect of Laquinimod on EAE Clinical Score

Treatment GroupDosageTreatment RegimenMean Peak Clinical Score (± SEM)Reference
VehicleN/AProphylactic3.5 ± 0.2[1]
Laquinimod5 mg/kg/dayProphylactic1.2 ± 0.3[1]
Laquinimod25 mg/kg/dayProphylactic0.8 ± 0.2[1]
VehicleN/ATherapeutic (Day 21)2.8 ± 0.4[1]
Laquinimod25 mg/kg/dayTherapeutic (Day 21)1.5 ± 0.3*[1]

*p < 0.05 compared to vehicle.

Table 2: Immunomodulatory Effects of Laquinimod in EAE

ParameterTreatment GroupEffectReference
Pro-inflammatory Cytokines
IFN-γ (in splenocytes)Laquinimod (25 mg/kg/day)Significantly decreased[1]
IL-17 (in splenocytes)Laquinimod (25 mg/kg/day)Significantly decreased[1][13]
TNF-α (in CNS)Laquinimod (therapeutic)Reduced[5]
Anti-inflammatory Cytokines
IL-10LaquinimodIncreased[4]
T Cell Populations
Th1 cells (in CNS)Laquinimod (therapeutic)Reduced infiltration[13]
Th17 cells (in CNS)Laquinimod (therapeutic)Reduced infiltration[13]
Regulatory T cells (Tregs) (in CNS)Laquinimod (therapeutic)Increased prevalence[5]
Neurotrophic Factors
BDNF (in CNS)Laquinimod (therapeutic)Restored expression[5]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of Laquinimod in the EAE model are provided below.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study of Laquinimod in EAE.

EAE_Workflow Experimental Workflow for Laquinimod in EAE start Start eae_induction EAE Induction (MOG35-55 in C57BL/6 Mice) start->eae_induction treatment Laquinimod Treatment (Prophylactic or Therapeutic) eae_induction->treatment clinical_scoring Daily Clinical Scoring and Weight Monitoring treatment->clinical_scoring endpoint Endpoint Sacrifice (e.g., Day 28 post-induction) clinical_scoring->endpoint tissue_collection Tissue Collection (Spleen, CNS, Blood) endpoint->tissue_collection flow_cytometry Flow Cytometry (Immune Cell Profiling) tissue_collection->flow_cytometry cytokine_analysis Cytokine/BDNF Analysis (ELISA/Multiplex) tissue_collection->cytokine_analysis histology Histopathology (Inflammation, Demyelination) tissue_collection->histology data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis cytokine_analysis->data_analysis histology->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating Laquinimod in EAE.

Protocol 1: Induction of EAE with MOG35-55 in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice.[14][15][16][17]

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)

  • Pertussis toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • Female C57BL/6 mice, 8-10 weeks old

  • Syringes and needles

Procedure:

  • Preparation of MOG Emulsion:

    • On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

    • A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

    • Mix equal volumes of MOG35-55 (dissolved in PBS) and CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Administer 0.2 mL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the flank of each mouse (0.1 mL per site).[14]

    • Administer 200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.).[18]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 200 µL of PBS i.p.[18]

Protocol 2: Laquinimod Administration

Laquinimod is typically administered orally via gavage.[1][18]

Materials:

  • Laquinimod

  • Vehicle (e.g., purified water)

  • Oral gavage needles

Procedure:

  • Preparation of Laquinimod Solution:

    • Dissolve Laquinimod in the vehicle to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution that delivers 0.5 mg in a suitable volume, typically 100-200 µL).

  • Administration:

    • Administer the Laquinimod solution or vehicle daily by oral gavage.

    • Prophylactic treatment: Begin administration on the day of EAE induction (Day 0).[1]

    • Therapeutic treatment: Begin administration at the onset of clinical signs or at the peak of the disease.[1]

Protocol 3: EAE Clinical Scoring

Mice should be monitored daily for clinical signs of EAE and scored according to a standardized scale.[18]

Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness or paresis

  • 3: Complete hind limb paralysis

  • 4: Hind limb paralysis and forelimb weakness or paralysis

  • 5: Moribund or dead

Intermediate scores (e.g., 0.5, 1.5, 2.5) can be used to denote intermediate clinical signs.

Protocol 4: Flow Cytometric Analysis of T Helper Cells

This protocol outlines the analysis of Th1, Th17, and Treg populations in splenocytes.

Materials:

  • Spleens from EAE mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • Antibodies for surface markers (e.g., CD4, CD25)

  • Fixation/Permeabilization buffer

  • Antibodies for intracellular markers (e.g., IFN-γ for Th1, IL-17A for Th17, Foxp3 for Tregs)

  • Flow cytometer

Procedure:

  • Splenocyte Isolation:

    • Aseptically remove spleens and prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash and resuspend cells in complete RPMI medium.

  • Cell Stimulation (for Th1/Th17 analysis):

    • Stimulate splenocytes with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-5 hours at 37°C.

  • Surface Staining:

    • Wash the cells and stain for surface markers (e.g., anti-CD4, anti-CD25) for 30 minutes at 4°C.

  • Intracellular Staining:

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[19]

    • Stain for intracellular cytokines (anti-IFN-γ, anti-IL-17A) or transcription factors (anti-Foxp3).[19]

  • Flow Cytometry Acquisition and Analysis:

    • Acquire stained cells on a flow cytometer.

    • Analyze the data using appropriate software. Gate on CD4+ T cells to identify Th1 (IFN-γ+), Th17 (IL-17A+), and Treg (CD25+Foxp3+) populations.[19][20]

Protocol 5: Cytokine and BDNF Measurement

Cytokine and BDNF levels in serum or CNS homogenates can be measured using ELISA or multiplex immunoassays.[21][22][23][24][25]

Materials:

  • Serum, plasma, or CNS tissue homogenates

  • Commercially available ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-12, IL-17, IFN-γ, IL-4, IL-10) and BDNF.

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood via cardiac puncture and process to obtain serum or plasma.

    • Homogenize CNS tissue in an appropriate lysis buffer containing protease inhibitors.

  • Immunoassay:

    • Perform the ELISA or multiplex assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the concentration of each analyte based on the standard curve.

Conclusion

Laquinimod represents a promising therapeutic agent for autoimmune neuroinflammation, with a well-defined mechanism of action centered on AhR activation. The protocols and data presented here provide a framework for the preclinical evaluation of Laquinimod and similar compounds in the EAE model, facilitating further research into their therapeutic potential for Multiple Sclerosis.

References

Application Notes and Protocols for Utilizing VP3.15 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 is a small heterocyclic, blood-brain barrier-penetrant molecule identified as a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1][2] This dual-action mechanism positions this compound as a compelling therapeutic candidate for neurodegenerative diseases by simultaneously targeting neuroinflammation and neuronal survival pathways. These application notes provide a comprehensive overview of the use of this compound in preclinical neurodegenerative disease models, complete with detailed experimental protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

This compound exerts its neuroprotective effects through the simultaneous inhibition of two key enzymes:

  • Phosphodiesterase 7 (PDE7): Inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a proline-directed serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and plays a role in neuronal apoptosis and inflammation.[3] Inhibition of GSK-3β by this compound can reduce tau pathology, promote neuronal survival, and decrease the production of pro-inflammatory cytokines.

The synergistic inhibition of both PDE7 and GSK-3β by this compound offers a multi-faceted approach to combatting the complex pathology of neurodegenerative disorders.

Signaling Pathway

VP3_15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Receptor Receptor cAMP cAMP Receptor->cAMP Gs activation This compound This compound PDE7 PDE7 This compound->PDE7 inhibits GSK-3β GSK-3β This compound->GSK-3β inhibits PDE7->cAMP degrades β-Catenin β-Catenin GSK-3β->β-Catenin degrades CREB CREB GSK-3β->CREB inhibits NF-κB NF-κB GSK-3β->NF-κB activates Reduced Tau\nHyperphosphorylation Reduced Tau Hyperphosphorylation GSK-3β->Reduced Tau\nHyperphosphorylation inhibited by This compound PKA PKA cAMP->PKA activates PKA->CREB activates Gene Transcription Gene Transcription β-Catenin->Gene Transcription promotes CREB->Gene Transcription promotes Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes promotes Neuronal Survival\nSynaptic Plasticity Neuronal Survival Synaptic Plasticity Gene Transcription->Neuronal Survival\nSynaptic Plasticity Reduced Inflammation Reduced Inflammation Inflammatory Genes->Reduced Inflammation inhibited by This compound action

Caption: this compound dual-inhibition signaling pathway.

Applications in Neurodegenerative Disease Models

Primary Progressive Multiple Sclerosis (PPMS) Model

This compound has been extensively studied in the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) mouse model, which recapitulates many aspects of PPMS.[4][5][6]

TMEV_Workflow TMEV Infection TMEV Infection Disease Progression (60 days) Disease Progression (60 days) TMEV Infection->Disease Progression (60 days) This compound Treatment (10 mg/kg, i.p., 15 days) This compound Treatment (10 mg/kg, i.p., 15 days) Disease Progression (60 days)->this compound Treatment (10 mg/kg, i.p., 15 days) Behavioral Analysis Behavioral Analysis This compound Treatment (10 mg/kg, i.p., 15 days)->Behavioral Analysis Tissue Collection & Analysis Tissue Collection & Analysis Behavioral Analysis->Tissue Collection & Analysis Immunohistochemistry Immunohistochemistry Tissue Collection & Analysis->Immunohistochemistry Myelin & Axon Staining Myelin & Axon Staining Tissue Collection & Analysis->Myelin & Axon Staining

Caption: Experimental workflow for this compound in TMEV model.
ParameterModelTreatment GroupOutcomeStatistical SignificanceReference
Motor Function TMEV-IDD MiceTMEV-VehicleDecreased horizontal and vertical activityp < 0.05 vs. Sham[4][7]
TMEV-VP3.15 (10 mg/kg)Significant improvement in motor deficitsp < 0.05 vs. TMEV-Vehicle[4][7]
Neuroinflammation TMEV-IDD MiceTMEV-VehicleIntense microglial staining (Iba-1+)p < 0.001 vs. Sham[4]
TMEV-VP3.15 (10 mg/kg)Microglial staining similar to sham levelsp < 0.001 vs. TMEV-Vehicle[4]
TMEV-VehicleSignificant infiltration of CD4+ T cells-[4]
TMEV-VP3.15 (10 mg/kg)Significantly decreased CD4+ T cell infiltrationp < 0.001 vs. TMEV-Vehicle[4]
Demyelination & Axonal Damage TMEV-IDD MiceTMEV-VehicleSignificant loss of myelin (MBP staining)-[4]
TMEV-VP3.15 (10 mg/kg)Significantly counteracted myelin loss-[4]
TMEV-VehicleReduced percentage of NFH stained area-[4]
TMEV-VP3.15 (10 mg/kg)Recovered levels of axonal integrity-[4]
Oligodendrocyte Differentiation TMEV-IDD MiceTMEV-VP3.15 (10 mg/kg)Significant increase in mature oligodendrocytes (Olig2+CC1+)p < 0.001 vs. TMEV-Vehicle[7]

Germinal Matrix-Intraventricular Hemorrhage (GM-IVH) Model

This compound has shown therapeutic potential in a mouse model of GM-IVH, a condition with neurodegenerative consequences.

ParameterModelTreatment GroupOutcomeStatistical SignificanceReference
Neuroinflammation GM-IVH MiceGM-IVH-VehicleIncreased microglial burden (Iba1+)-[2]
GM-IVH-VP3.15Reduced microglial burden in cortex, hippocampus, and SVZ-[2]
Neuronal Loss & Atrophy GM-IVH MiceGM-IVH-VehicleBrain atrophy and ventricle enlargement-[1][8]
GM-IVH-VP3.15Ameliorated brain atrophy and ventricle enlargement-[1][8]
Tau Pathology GM-IVH MiceGM-IVH-VehicleIncreased tau hyperphosphorylation-[1][2]
GM-IVH-VP3.15Limited tau hyperphosphorylation-[1][2]
Cognitive Function GM-IVH MiceGM-IVH-VehicleCognitive impairment-[1][8]
GM-IVH-VP3.15Improved cognitive function-[1][8]

Potential Applications in Other Neurodegenerative Diseases

While direct studies using this compound in Alzheimer's, Parkinson's, and Huntington's disease models are limited, its mechanism of action suggests significant therapeutic potential.

  • Alzheimer's Disease (AD): GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[3] By inhibiting GSK-3β, this compound could directly mitigate this key pathological feature of AD. The observed reduction in tau hyperphosphorylation in the GM-IVH model supports this hypothesis.[1][2]

  • Parkinson's Disease (PD): Inhibition of PDE7 has been shown to preserve dopaminergic neurons in cellular and rodent models of Parkinson's disease.[4][9] As this compound is a potent PDE7 inhibitor, it warrants investigation in PD models to assess its neuroprotective effects on the nigrostriatal pathway.

  • Huntington's Disease (HD): Although no direct studies with this compound are available, research on other compounds targeting similar pathways, such as VX15 which modulates inflammation, has shown promise in clinical trials for HD.[10]

Detailed Experimental Protocols

Animal Model and this compound Administration (TMEV-IDD Model)
  • Animal Model: The TMEV-IDD model is induced by intracerebral injection of Theiler's virus in susceptible mouse strains.[4]

  • This compound Preparation: this compound is synthesized and can be dissolved in a vehicle such as DMSO and further diluted in PBS for injection.

  • Treatment Regimen: Sixty days post-infection, when the disease pathology is established, mice are treated with this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[4][7]

  • Treatment Duration: Treatment is administered once daily for 15 consecutive days.[4][7]

  • Control Groups: Sham-operated animals and TMEV-infected animals treated with the vehicle solution should be included as controls.[4][7]

Behavioral Analysis: Motor Function Assessment
  • Apparatus: An activity cage system is used to measure spontaneous motor activity.

  • Procedure: Mice are placed in the activity cage, and their horizontal and vertical movements are recorded for a 10-minute period.[4][7]

  • Data Analysis: The total horizontal and vertical activity counts are quantified and compared between treatment groups.

Immunohistochemistry and Immunofluorescence
  • Tissue Preparation: Following the treatment period, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).[4] The spinal cord is dissected, post-fixed in 4% PFA, and cryoprotected in sucrose solutions.[4]

  • Sectioning: The tissue is sectioned using a cryostat at a thickness of 20 µm and mounted on slides.[4]

  • Staining:

    • Primary Antibodies: Sections are incubated with primary antibodies against markers of interest, such as Iba-1 for microglia, CD4 for T-lymphocytes, Myelin Basic Protein (MBP) for myelin, and Neurofilament Heavy (NFH) for axons.

    • Secondary Antibodies: Fluorescently labeled secondary antibodies are used for visualization.

    • Counterstaining: Nuclei can be counterstained with Hoechst or DAPI.

  • Imaging and Quantification: Images are captured using a fluorescence microscope, and the stained areas or cell numbers are quantified using image analysis software.

Myelin and Axon Integrity Staining
  • Eriochrome Cyanine Staining: This histological stain is used to visualize myelinated areas in the white matter of the spinal cord. Demyelinated plaques will appear pale in contrast to the blue-stained healthy myelin.[4]

  • Quantification: The percentage of demyelinated area relative to the total white matter area is quantified.

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative diseases due to its dual inhibitory action on PDE7 and GSK-3β. The data from the PPMS model robustly demonstrates its efficacy in reducing neuroinflammation, protecting against demyelination and axonal damage, and improving motor function. The observed effects on tau phosphorylation further suggest its potential utility in Alzheimer's disease and other tauopathies. The provided protocols offer a solid foundation for researchers to explore the therapeutic potential of this compound in various neurodegenerative disease models.

References

Application of VP3.15 in Primary Progressive Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence and experimental protocols for the use of VP3.15, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β), in the context of Primary Progressive Multiple Sclerosis (PPMS) research. The data presented is primarily derived from studies utilizing the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) mouse model, which mimics key pathological features of PPMS.[1][2][3][4]

Introduction

Primary Progressive Multiple Sclerosis (PPMS) is a debilitating form of MS characterized by a steady worsening of neurological function from the onset of symptoms, without distinct relapses or remissions.[2][4] The pathology is driven by a complex interplay of inflammation, demyelination, and neurodegeneration.[2][4] Current therapeutic options for PPMS are limited, highlighting the urgent need for novel treatment strategies that can simultaneously target these interconnected pathological processes.

This compound is a small, orally bioavailable, and CNS-penetrant molecule that acts as a dual inhibitor of two key enzymes:[5]

  • Phosphodiesterase 7 (PDE7): An enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation and immune responses.[6]

  • Glycogen Synthase Kinase 3β (GSK3β): A serine/threonine kinase implicated in a wide range of cellular processes, including inflammation, apoptosis, and myelination.[2][4]

By simultaneously inhibiting PDE7 and GSK3β, this compound offers a multi-faceted therapeutic approach for PPMS, aiming to reduce neuroinflammation, protect against axonal damage, and promote remyelination.[1][2][7]

Mechanism of Action

The therapeutic potential of this compound in PPMS stems from its dual inhibitory action, which synergistically modulates key signaling pathways involved in the disease's pathogenesis. The proposed mechanism involves:

  • Immunomodulation: Inhibition of PDE7 increases intracellular cAMP levels, which is known to have anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production and the modulation of immune cell function.[6]

  • Neuroprotection and Remyelination: Inhibition of GSK3β has been shown to promote the survival of neurons and oligodendrocytes, the myelin-producing cells of the central nervous system.[8] Furthermore, GSK3β inhibition can foster the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, a critical step for remyelination.[1][3]

The combined inhibition of both enzymes is believed to create a favorable microenvironment that not only dampens the inflammatory cascade but also supports endogenous repair mechanisms within the CNS.[1]

VP3_15_Mechanism_of_Action cluster_inflammation Inflammatory Cascade cluster_degeneration Neurodegeneration cluster_repair Repair Mechanisms Microglia Activated Microglia Axonal_Damage Axonal Damage Microglia->Axonal_Damage T_Cell CD4+ T-Cells Demyelination Demyelination T_Cell->Demyelination OPC_Prolif OPC Proliferation OPC_Diff OPC Differentiation OPC_Prolif->OPC_Diff Remyelination Remyelination OPC_Diff->Remyelination VP315 This compound PDE7 PDE7 VP315->PDE7 Inhibits GSK3B GSK3β VP315->GSK3B Inhibits PDE7->Microglia Promotes Activation PDE7->T_Cell Promotes Infiltration GSK3B->Demyelination Promotes GSK3B->Axonal_Damage Promotes GSK3B->OPC_Diff Inhibits

Proposed mechanism of action for this compound in PPMS.

Preclinical Data in the TMEV-IDD Model of PPMS

Chronic treatment with this compound in the TMEV-IDD mouse model has demonstrated significant therapeutic effects, initiated after the onset of disease symptoms to mimic a clinical scenario.[1]

Table 1: Effects of this compound on Motor Function
Treatment GroupHorizontal Activity (Day 75)Vertical Activity (Day 75)
Sham-VehicleHighHigh
TMEV-VehicleSignificantly Reduced vs. ShamSignificantly Reduced vs. Sham
TMEV-VP3.15 (10 mg/kg)Significantly Improved vs. TMEV-VehicleSignificantly Improved vs. TMEV-Vehicle
Data summarized from published graphical representations.[1][3]
Table 2: Effects of this compound on Neuroinflammation in the Spinal Cord
ParameterTMEV-VehicleTMEV-VP3.15 (10 mg/kg)
Microglial Activation (% Iba-1+ area)Significantly Increased vs. ShamReduced to Sham Levels
CD4+ T-Cell Infiltration (cells/mm²)Significantly Increased vs. ShamSignificantly Reduced vs. TMEV-Vehicle
Data summarized from published graphical representations.[1][3][8]
Table 3: Effects of this compound on Myelination and Axonal Integrity
ParameterTMEV-VehicleTMEV-VP3.15 (10 mg/kg)
Demyelinated Area (%)Significantly Increased vs. ShamSignificantly Decreased vs. TMEV-Vehicle
Myelin Basic Protein (MBP+) Area (%)Significantly Decreased vs. ShamSignificantly Increased vs. TMEV-Vehicle
Neurofilament Heavy (NFH+) Area (%)Significantly Decreased vs. ShamRestored to near Sham Levels
Data summarized from published graphical representations.[1][3]
Table 4: Effects of this compound on Oligodendrocyte Lineage Cells
Cell PopulationTMEV-VehicleTMEV-VP3.15 (10 mg/kg)
Oligodendrocyte Precursor Cells (PDGFRα+Olig2+)No Significant Change vs. ShamSignificantly Increased vs. TMEV-Vehicle
Mature Oligodendrocytes (CC1+Olig2+)Significantly Decreased vs. ShamSignificantly Increased vs. TMEV-Vehicle
Data summarized from published graphical representations.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

TMEV-IDD Mouse Model Induction

This protocol describes the induction of a progressive demyelinating disease that models PPMS.

Materials:

  • Theiler's Murine Encephalomyelitis Virus (TMEV), BeAn strain

  • 4- to 6-week-old susceptible mouse strain (e.g., SJL/J)

  • DMEM supplemented with 10% Fetal Calf Serum (FCS)

  • Insulin syringes

Procedure:

  • Culture TMEV in a suitable cell line (e.g., BHK-21 cells).

  • Prepare a viral suspension in DMEM with 10% FCS.

  • Anesthetize mice according to approved institutional protocols.

  • Inject 30 µL of the viral suspension intracerebrally into the right hemisphere.

  • For the sham group, inject 30 µL of DMEM with 10% FCS.[3]

  • Monitor the animals for the development of clinical signs of the disease.

This compound Administration Protocol

This protocol outlines the therapeutic administration of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO/saline mixture)

  • Syringes for intraperitoneal injection

Procedure:

  • Begin treatment at 60 days post-infection, when the disease pathology is established.[1][3]

  • Prepare a solution of this compound at a concentration suitable for a 10 mg/kg dose.

  • Administer this compound or the corresponding vehicle via intraperitoneal (i.p.) injection.

  • Continue daily injections for a period of 15 consecutive days.[1][3]

Experimental_Workflow Day0 Day 0: Intracerebral Injection (TMEV or Sham) Day60 Day 60: Disease Established Initiate Treatment Day0->Day60 Disease Progression Treatment Daily i.p. Injections (this compound or Vehicle) Day60->Treatment Day75 Day 75: Endpoint Analysis Treatment->Day75 15 Days Motor Motor Function Tests Day75->Motor Histo Histological & IHC Analysis (Spinal Cord) Day75->Histo

Experimental workflow for this compound efficacy testing.
Motor Function Assessment

Spontaneous motor activity is evaluated to assess neurological deficits.

Materials:

  • Activity cage system (e.g., Activity Monitor System Omnitech Electronics, Inc.)

Procedure:

  • Acclimatize mice to the testing room before the assessment.

  • Place each mouse individually into an activity cage.

  • Record spontaneous motor activity for a duration of 10 minutes.

  • Analyze the data for horizontal activity (distance traveled) and vertical activity (rearing events).[3]

  • Perform assessments at baseline (day 60) and at the experimental endpoint (day 75).[1][3]

Immunohistochemistry (IHC) for Spinal Cord Analysis

This protocol details the staining of spinal cord sections to visualize key pathological markers.

Materials:

  • Mouse spinal cord tissue, fixed and sectioned

  • Primary antibodies:

    • Anti-Iba-1 (for microglia)

    • Anti-CD4 (for T-helper cells)

    • Anti-Myelin Basic Protein (MBP) (for myelin)

    • Anti-Neurofilament Heavy (NFH) (for axons)

    • Anti-Olig2 (for oligodendrocyte lineage cells)

    • Anti-PDGFRα (for OPCs)

    • Anti-CC1 (for mature oligodendrocytes)

  • Appropriate fluorescently-labeled secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Microscope with fluorescence imaging capabilities

  • Image analysis software (e.g., ImageJ, IMARIS)

Procedure:

  • Perfuse mice with 4% paraformaldehyde and dissect the spinal cords.

  • Cryoprotect, embed, and section the spinal cords.

  • Perform antigen retrieval if required by the primary antibody protocol.

  • Block non-specific binding sites with a suitable blocking buffer.

  • Incubate sections with primary antibodies overnight at 4°C.

  • Wash sections and incubate with corresponding secondary antibodies.

  • Counterstain with DAPI or Hoechst.

  • Mount coverslips and acquire images using a fluorescence microscope.

  • Quantify the stained area or cell numbers using image analysis software. For cell quantification, express results as a percentage of the relevant parent population (e.g., CC1+Olig2+ cells as a percentage of total Olig2+ cells).[9]

Summary and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a disease-modifying agent for PPMS.[1][2] Its dual-action mechanism, targeting both neuroinflammation and promoting remyelination, represents an integrated strategy to address the complex pathology of this disease.[1] Further research is warranted to explore the long-term efficacy and safety of this compound and to elucidate the downstream signaling pathways in greater detail. These findings provide a solid foundation for the continued development of this compound and similar dual-target inhibitors for the treatment of primary progressive multiple sclerosis.

References

Application Notes and Protocols for VP3.15 in Reducing Neuronal Loss and Cognitive Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1] It has demonstrated significant neuroprotective and neuroreparative properties in preclinical models of neurodegenerative diseases and neuronal injury. These application notes provide a comprehensive overview of the use of this compound for reducing neuronal loss and cognitive impairment, including its mechanism of action, quantitative efficacy data from various studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effects through the simultaneous inhibition of two key enzymes:

  • Phosphodiesterase 7 (PDE7): Inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP plays a crucial role in modulating inflammatory responses and promoting neuronal survival.[2][3]

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal apoptosis, inflammation, and tau phosphorylation. Inhibition of GSK-3β by this compound has been shown to reduce neuroinflammation, limit tau hyperphosphorylation, and promote neurogenesis.[4][5]

The dual inhibition of PDE7 and GSK-3β by this compound results in a synergistic effect that addresses multiple pathological aspects of neurodegeneration, including inflammation, neuronal death, and demyelination.[6][7]

Signaling Pathway

The neuroprotective effects of this compound are mediated through the modulation of intracellular signaling cascades. The following diagram illustrates the proposed signaling pathway of this compound.

VP315_Signaling_Pathway cluster_membrane Cell Membrane VP315 This compound PDE7 PDE7 VP315->PDE7 inhibits GSK3B GSK-3β VP315->GSK3B inhibits cAMP cAMP PDE7->cAMP degrades NFkB NF-κB GSK3B->NFkB activates BetaCatenin β-catenin GSK3B->BetaCatenin inhibits Tau Tau GSK3B->Tau phosphorylates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates GeneExpression Gene Expression (Anti-inflammatory, Neuroprotective) CREB->GeneExpression Inflammation ↓ Inflammation NFkB->Inflammation BetaCatenin->GeneExpression pTau p-Tau (hyperphosphorylated) Tau->pTau Demyelination ↓ Demyelination pTau->Demyelination NeuronalSurvival ↑ Neuronal Survival GeneExpression->NeuronalSurvival Neurogenesis ↑ Neurogenesis GeneExpression->Neurogenesis

This compound Signaling Pathway

Quantitative Data Summary

The efficacy of this compound in preclinical models is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound
TargetMetricValueReference
PDE7IC₅₀1.59 µM[1]
GSK-3βIC₅₀0.88 µM[1]
Table 2: In Vivo Efficacy of this compound in a Model of Primary Progressive Multiple Sclerosis (TMEV-IDD)
ParameterModelTreatmentOutcomeReference
Motor FunctionTMEV-infected mice10 mg/kg this compound daily for 15 daysSignificant improvement in horizontal and vertical activity[8]
DemyelinationTMEV-infected mice10 mg/kg this compound daily for 15 daysSignificant reduction in the percentage of demyelinated area in the spinal cord[8]
Axonal IntegrityTMEV-infected mice10 mg/kg this compound daily for 15 daysIncreased percentage of MBP⁺ and NFH⁺ area
Oligodendrocyte MaturationTMEV-infected mice10 mg/kg this compound daily for 15 daysSignificant increase in the percentage of mature oligodendrocytes (Olig2⁺CC1⁺ cells)[7]
NeuroinflammationTMEV-infected mice10 mg/kg this compound daily for 15 daysSignificant reduction in Iba-1 staining and CD4⁺ T lymphocyte infiltration in the spinal cord
Table 3: In Vivo Efficacy of this compound in a Model of Germinal Matrix-Intraventricular Hemorrhage (GM-IVH)
ParameterModelTreatmentOutcomeReference
Neuronal LossCollagenase-induced GM-IVH in miceThis compoundSignificantly ameliorated the reduction in the NeuN/DAPI ratio in the cortex[9]
Cognitive FunctionCollagenase-induced GM-IVH in miceThis compoundAmeliorated cognitive impairment in the Morris Water Maze test[5]
Brain AtrophyCollagenase-induced GM-IVH in miceThis compoundReduced brain atrophy and ventricular enlargement[5]
NeuroinflammationCollagenase-induced GM-IVH in miceThis compoundReduced the presence of hemorrhages and microglia in the short and long term[5][6]
MyelinationCollagenase-induced GM-IVH in miceThis compoundRestored Myelin Basic Protein (MBP) levels[5]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Theiler's Murine Encephalomyelitis Virus-Induced Demyelination (TMEV-IDD) Model of Primary Progressive Multiple Sclerosis

This protocol describes the methodology to assess the neuroprotective and remyelinating effects of this compound in a viral-induced model of multiple sclerosis.[8][10]

Experimental Workflow:

TMEV_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Induction Intracerebral injection of TMEV virus into susceptible mice Treatment 60 days post-infection, administer this compound (10 mg/kg, i.p.) or vehicle daily for 15 days Induction->Treatment Behavior Motor function analysis (Activity Cage) Treatment->Behavior Histo Tissue processing for histological analysis Treatment->Histo IHC Immunohistochemistry for demyelination, axonal damage, and inflammation markers Histo->IHC

TMEV-IDD Experimental Workflow

Materials:

  • Theiler's Murine Encephalomyelitis Virus (TMEV), Daniel's (DA) strain

  • Susceptible mouse strain (e.g., SJL/J)

  • This compound (synthesized or commercially available)

  • Vehicle (e.g., saline, DMSO)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Activity cage for motor function assessment

  • Perfusion solutions (e.g., PBS, 4% paraformaldehyde)

  • Cryostat or microtome

  • Primary antibodies: anti-MBP (myelin), anti-NFH (neurofilament), anti-Iba-1 (microglia), anti-CD4 (T-lymphocytes), anti-Olig2, anti-CC1

  • Secondary antibodies (fluorescently labeled)

  • Stains: Eriochrome cyanine R

  • Microscope with imaging software

Procedure:

  • Induction of TMEV-IDD:

    • Anesthetize mice and secure them in a stereotaxic frame.

    • Inject TMEV intracerebrally.

  • This compound Treatment:

    • At 60 days post-infection, when motor deficits are established, begin daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) or vehicle.

    • Continue treatment for 15 consecutive days.[3]

  • Motor Function Assessment:

    • On days 60 (pre-treatment) and 75 (post-treatment), assess spontaneous motor activity using an activity cage.

    • Record horizontal and vertical activity for a defined period (e.g., 10 minutes).[3]

  • Tissue Processing:

    • At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% paraformaldehyde.

    • Dissect the spinal cords and post-fix in 4% paraformaldehyde.

    • Cryoprotect the tissues in sucrose solution and embed in OCT for cryosectioning.

  • Histological and Immunohistochemical Analysis:

    • Demyelination: Stain sections with Eriochrome cyanine R and quantify the demyelinated area relative to the total white matter area.

    • Axonal Integrity and Myelination: Perform immunohistochemistry using antibodies against MBP and NFH. Quantify the percentage of positive stained area.

    • Neuroinflammation: Stain sections with antibodies against Iba-1 to identify microglia and CD4 to identify T-lymphocytes. Quantify the number of positive cells or the percentage of stained area.

    • Oligodendrocyte Maturation: Perform double immunofluorescence for Olig2 (oligodendrocyte lineage) and CC1 (mature oligodendrocytes). Quantify the percentage of Olig2⁺CC1⁺ cells.

Protocol 2: Evaluation of this compound in a Collagenase-Induced Germinal Matrix-Intraventricular Hemorrhage (GM-IVH) Model

This protocol details the methodology to assess the neuroprotective and cognitive-enhancing effects of this compound in a mouse model of GM-IVH.[5][9]

Experimental Workflow:

GMIVH_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Induction Intraventricular injection of collagenase in neonatal mice Treatment Administer this compound or vehicle according to the study design Induction->Treatment Cognition Cognitive testing (Morris Water Maze) Treatment->Cognition Histo Tissue processing for histological analysis Treatment->Histo IHC Immunohistochemistry for neuronal loss, myelination, and inflammation markers Histo->IHC

GM-IVH Experimental Workflow

Materials:

  • Neonatal mice (e.g., C57BL/6)

  • Collagenase type VII

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus with neonatal adapter

  • Morris Water Maze apparatus

  • Perfusion and tissue processing reagents as in Protocol 1

  • Primary antibodies: anti-NeuN (neurons), anti-MBP (myelin), anti-Iba-1 (microglia)

  • DAPI nuclear stain

Procedure:

  • Induction of GM-IVH:

    • Anesthetize neonatal mice.

    • Using a stereotaxic frame, inject collagenase into the lateral ventricle to induce hemorrhage.

  • This compound Treatment:

    • Administer this compound or vehicle according to the specific experimental design (dosage, frequency, and duration will depend on the study aims).

  • Cognitive Assessment (Morris Water Maze):

    • In adulthood, assess spatial learning and memory using the Morris Water Maze.

    • Acquisition Phase: Train mice to find a hidden platform over several days. Record escape latency and path length.

    • Probe Trial: Remove the platform and record the time spent in the target quadrant.

  • Tissue Processing and Analysis:

    • Perfuse and process brain tissue as described in Protocol 1.

    • Neuronal Loss: Perform immunohistochemistry with anti-NeuN antibody and DAPI. Quantify the ratio of NeuN-positive cells to DAPI-positive cells in specific brain regions (e.g., cortex).

    • Myelination: Stain for MBP and quantify the intensity or area of staining.

    • Neuroinflammation: Stain for Iba-1 to assess microglial activation and quantify the number of Iba-1 positive cells.

    • Brain Atrophy: Measure whole brain weight and ventricular size from sectioned tissue.

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative disorders characterized by neuronal loss and cognitive decline. Its dual inhibitory action on PDE7 and GSK-3β provides a multi-faceted approach to combatting neuroinflammation, promoting neuronal survival, and supporting myelin integrity. The protocols outlined above provide a framework for researchers to investigate and validate the efficacy of this compound in relevant preclinical models.

References

Application Notes & Protocols: A Combined Anti-inflammatory and Pro-remyelinating Therapeutic Strategy for Demyelinating Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS), are characterized by two primary pathological events: chronic inflammation and the subsequent destruction of myelin sheaths, leading to neurodegeneration and progressive disability.[1][2] Current disease-modifying therapies for MS predominantly target the inflammatory component, effectively reducing relapse rates but showing limited efficacy in stopping disease progression or repairing existing damage.[2][3][4] This highlights a significant unmet need for therapeutic strategies that not only control inflammation but also promote the regeneration of lost myelin, a process known as remyelination.

Combining anti-inflammatory agents with pro-remyelinating compounds offers a promising dual approach.[5][6] This strategy aims to first create a more permissive CNS environment by suppressing detrimental inflammation and then to stimulate endogenous oligodendrocyte precursor cells (OPCs) to differentiate and remyelinate denuded axons.[4][5] These application notes provide an overview of the key pathways, experimental models, and protocols for evaluating such combination therapies.

Key Cellular and Molecular Targets

Successful therapeutic intervention requires targeting both the inflammatory cascade and the cellular processes governing remyelination.

The Inflammatory Cascade

In MS, the autoimmune attack on myelin is driven by immune cells, including T-cells and B-cells, which infiltrate the CNS. This leads to the activation of resident glial cells—microglia and astrocytes.[2][7] Activated microglia, particularly those with a pro-inflammatory M1 phenotype, release a barrage of cytotoxic molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species, which directly damage oligodendrocytes and myelin.[4][8] Key signaling pathways like NF-κB are central to orchestrating this pro-inflammatory response.[9] An effective anti-inflammatory component of a combination therapy should aim to suppress these pathways and shift the microglial response towards a pro-reparative M2 phenotype.

cluster_0 Immune & Glial Response T_Cell T-Cell Infiltration Microglia Microglia / Macrophage Activation (M1 Phenotype) T_Cell->Microglia Myelin_Ag Myelin Antigen Presentation Myelin_Ag->T_Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines NfkB NF-κB Pathway Activation Cytokines->NfkB Oligo_Damage Oligodendrocyte Damage & Apoptosis Cytokines->Oligo_Damage NfkB->Cytokines Myelin_Damage Demyelination Oligo_Damage->Myelin_Damage Axon_Damage Axonal Degeneration Myelin_Damage->Axon_Damage cluster_0 Therapeutic Interventions Start Demyelinating Lesion (Inflammation & Myelin Loss) Anti_Inflam Anti-Inflammatory Therapy Start->Anti_Inflam Pro_Remyelin Pro-Remyelinating Therapy Start->Pro_Remyelin Permissive_Env Creation of Permissive Environment (Reduced Inflammation) Anti_Inflam->Permissive_Env OPC_Diff OPC Recruitment & Differentiation Pro_Remyelin->OPC_Diff Permissive_Env->OPC_Diff Remyelination Successful Remyelination OPC_Diff->Remyelination Recovery Neuroprotection & Functional Recovery Remyelination->Recovery cluster_workflow Experimental Workflow: LPC Model A Anesthesia & Surgical Prep B Laminectomy (T9 Vertebra) A->B C LPC Injection (1% Lysolecithin) B->C D Suturing & Post-Op Care C->D E Therapeutic Dosing (Anti-Inflammatory & Pro-Remyelinating) D->E F Tissue Perfusion & Collection (21 dpl) E->F G Histological Processing F->G H Quantification & Analysis G->H

References

Application Notes and Protocols for Neuroreparative Pharmacological Treatments in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. While current disease-modifying therapies primarily target the inflammatory component of MS, there is a significant unmet need for treatments that promote neurorepair and regeneration. This document provides detailed application notes and protocols for three promising neuroreparative pharmacological strategies that have shown potential in preclinical and clinical studies: PIPE-307 , a selective muscarinic M1 receptor antagonist; the combination therapy of Metformin and Clemastine ; and Bruton's Tyrosine Kinase (BTK) inhibitors .

PIPE-307: A Selective M1 Receptor Antagonist for Remyelination

Application Note:

PIPE-307 is an orally administered, highly selective antagonist of the muscarinic M1 receptor (M1R) designed to promote remyelination in MS. The M1R has been identified as a negative regulator of oligodendrocyte precursor cell (OPC) differentiation. By blocking this receptor, PIPE-307 facilitates the maturation of OPCs into myelin-producing oligodendrocytes, thereby enhancing the potential for myelin repair.[1] Preclinical studies in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS have demonstrated that PIPE-307 treatment leads to increased remyelination and functional recovery.[2] A Phase 1 clinical trial in healthy volunteers showed that PIPE-307 was well-tolerated.[1] A Phase 2 trial (VISTA) is currently evaluating its efficacy and safety in patients with relapsing-remitting MS (RRMS).[1]

Signaling Pathway of PIPE-307 in Promoting Remyelination

PIPE307_Mechanism cluster_OPC Oligodendrocyte Precursor Cell (OPC) cluster_Extracellular cluster_Oligodendrocyte Mature Oligodendrocyte M1R M1 Receptor OPC_diff Inhibition of Differentiation M1R->OPC_diff Oligo Differentiation & Maturation OPC_diff->Oligo Block is Removed PIPE307 PIPE-307 PIPE307->M1R Antagonizes Myelin Myelin Sheath Formation Oligo->Myelin Metformin_Clemastine AgedOPC Aged Oligodendrocyte Precursor Cell (OPC) ReducedResponse Reduced Responsiveness to Pro-differentiation Signals AgedOPC->ReducedResponse RejuvenatedOPC Rejuvenated OPC Metformin Metformin Metformin->AgedOPC Rejuvenates Differentiation OPC Differentiation RejuvenatedOPC->Differentiation Clemastine Clemastine Clemastine->Differentiation Promotes Remyelination Remyelination Differentiation->Remyelination BTKi_Microglia cluster_Microglia Microglia cluster_Extracellular cluster_Outcome Neuroprotective Outcome BTK Bruton's Tyrosine Kinase (BTK) Activation Microglial Activation BTK->Activation ProInflammatory Pro-inflammatory Cytokine Release Activation->ProInflammatory ReducedInflammation Reduced Neuroinflammation ProInflammatory->ReducedInflammation Leads to BTKi BTK Inhibitor BTKi->BTK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->BTK

References

a dual inhibitor of GSK-3β and PDE7, has been shown to have neuroprotective activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dual Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 7 (PDE7) inhibitor, VP3.15. This small molecule has demonstrated significant neuroprotective and neuroreparative activities, positioning it as a potential therapeutic agent for neurodegenerative diseases such as multiple sclerosis (MS).[1][2][3] This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in relevant experimental models.

Introduction

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant dual inhibitor of GSK-3β and PDE7.[1][2][4] By simultaneously targeting two key enzymes involved in cellular signaling pathways, this compound offers a multi-faceted approach to neuroprotection. Inhibition of GSK-3β and PDE7 has been shown to synergistically promote anti-inflammatory responses and enhance remyelination, making this compound a subject of intense research in the field of neurodegenerative disorders.[5][6]

Mechanism of Action

The neuroprotective effects of this compound are attributed to its dual inhibition of GSK-3β and PDE7.

  • GSK-3β Inhibition: Glycogen synthase kinase-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including inflammation, cell survival, and neuronal function. Its inhibition is associated with neuroprotective effects.[7]

  • PDE7 Inhibition: Phosphodiesterase 7 specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in intracellular signaling. By inhibiting PDE7, this compound increases intracellular cAMP levels, which in turn activates signaling pathways that can suppress inflammation and promote cell survival and differentiation.[8]

The concurrent inhibition of both enzymes by this compound is believed to produce a synergistic effect, leading to enhanced neuroprotective and anti-inflammatory outcomes compared to the inhibition of either target alone.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Parameter Value Target Reference
IC500.88 µMGSK-3β[1][2][4]
IC501.59 µMPDE7[1][2][4]

Table 1: In Vitro Inhibitory Activity of this compound

Animal Model Treatment Outcome Reference
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)10 mg/kg this compound daily for 15 daysImproved motor deficits[3][9]
TMEV-IDD10 mg/kg this compound daily for 15 daysIncreased number of mature oligodendrocytes[6][9]
TMEV-IDD10 mg/kg this compound daily for 15 daysReduced microglial activation and lymphocyte infiltration[9]
Experimental Autoimmune Encephalomyelitis (EAE)10 mg/kg this compoundReduced clinical signs of EAE[10]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Multiple Sclerosis

Signaling Pathway

VP315_Signaling_Pathway VP315 This compound PDE7 PDE7 VP315->PDE7 inhibits GSK3b GSK-3β VP315->GSK3b inhibits cAMP ↑ cAMP PDE7->cAMP degrades Inflammation ↓ Pro-inflammatory Cytokines GSK3b->Inflammation promotes Neuroprotection Neuroprotection & Remyelination GSK3b->Neuroprotection inhibits PKA PKA cAMP->PKA activates T_Cell ↓ T-Cell Proliferation cAMP->T_Cell inhibits PKA->GSK3b inhibits (pSer9) CREB CREB PKA->CREB activates CREB->Neuroprotection promotes

Caption: Signaling pathway of the dual GSK-3β/PDE7 inhibitor this compound.

Experimental Protocols

In Vivo Model of Primary Progressive Multiple Sclerosis (TMEV-IDD)

This protocol describes the induction of a progressive form of MS in mice using Theiler's Murine Encephalomyelitis Virus and subsequent treatment with this compound.[3][6][9]

Materials:

  • Theiler's Murine Encephalomyelitis Virus (TMEV)

  • 4- to 6-week-old susceptible mouse strain (e.g., SJL/J)

  • This compound (synthesized as previously described)[6]

  • Vehicle (e.g., sterile saline or as appropriate for this compound formulation)

  • Activity cage for motor function assessment

  • Standard animal housing and care facilities

Procedure:

  • Virus Inoculation: Anesthetize mice and intracerebrally inject them with TMEV to induce the disease. A sham group should be injected with the virus-free vehicle.

  • Disease Monitoring: Monitor the mice for the development of clinical signs of the disease. Motor function can be assessed at various time points (e.g., 60 and 75 days post-infection) using an activity cage to measure horizontal and vertical activity for a set duration (e.g., 10 minutes).[9]

  • Treatment: Once the pathology is established (e.g., 60 days post-infection), divide the TMEV-infected mice into two groups: a treatment group receiving daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) and a control group receiving the vehicle.[9] A similar treatment protocol should be performed on the sham mice.

  • Treatment Duration: Continue the daily treatment for a specified period (e.g., 15 consecutive days).[9]

  • Post-Treatment Assessment: Following the treatment period, repeat the motor function assessment.

  • Histopathological Analysis: At the end of the experiment, perfuse the mice and collect spinal cord tissue for histopathological analysis to assess demyelination, axonal damage, microglial activation, and lymphocyte infiltration.[6]

TMEV_IDD_Workflow Start Start Inoculation TMEV Inoculation (Day 0) Start->Inoculation Monitoring1 Motor Function Assessment (Day 60) Inoculation->Monitoring1 Treatment Daily this compound (10 mg/kg) or Vehicle (Days 60-75) Monitoring1->Treatment Monitoring2 Motor Function Assessment (Day 75) Treatment->Monitoring2 Histology Histopathological Analysis Monitoring2->Histology End End Histology->End

Caption: Experimental workflow for the TMEV-IDD mouse model.

Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol details the in vitro assessment of this compound's effect on the differentiation of OPCs into mature oligodendrocytes.[5]

Materials:

  • Purified Oligodendrocyte Progenitor Cells (OPCs)

  • Poly-L-lysine and laminin-coated coverslips

  • 24-well tissue culture dishes

  • OPC differentiation medium

  • This compound (1 µM)

  • Control vehicle (e.g., DMSO)

  • 4% Paraformaldehyde (PFA)

  • Antibodies for immunocytochemistry (e.g., anti-CNPase, anti-MBP, anti-Olig2)

Procedure:

  • Cell Seeding: Plate purified OPCs onto poly-L-lysine and laminin-coated coverslips in 24-well tissue culture dishes at a density of 2 x 10^4 cells/well.[5]

  • Induction of Differentiation: To promote differentiation, culture the cells in OPC differentiation medium.

  • Treatment: Add this compound (final concentration of 1 µM) or the corresponding vehicle to the culture medium.[5]

  • Incubation: Incubate the cells for different time points (e.g., 5, 7, and 10 days in vitro).[5]

  • Fixation: At each time point, fix the cells with 4% PFA.

  • Immunocytochemistry: Perform immunocytochemical analysis using antibodies against markers for mature oligodendrocytes (e.g., CNPase, MBP) and oligodendrocyte lineage cells (e.g., Olig2).

  • Quantification: Quantify the number of mature oligodendrocytes (e.g., CNPase+/Olig2+ or MBP+/Olig2+ cells) relative to the total number of oligodendrocyte lineage cells (Olig2+ cells) to determine the effect of this compound on OPC differentiation.[5]

OPC_Differentiation_Workflow Start Start Seed_OPCs Seed OPCs on Coated Coverslips Start->Seed_OPCs Add_Media Add Differentiation Medium Seed_OPCs->Add_Media Treatment Add this compound (1 µM) or Vehicle Add_Media->Treatment Incubation Incubate for 5, 7, 10 DIV Treatment->Incubation Fixation Fix Cells with 4% PFA Incubation->Fixation ICC Immunocytochemistry (CNPase, MBP, Olig2) Fixation->ICC Quantification Quantify Mature Oligodendrocytes ICC->Quantification End End Quantification->End

Caption: Workflow for the OPC differentiation assay.

Anti-inflammatory Assay in Primary Murine Astrocytes

This protocol describes how to assess the anti-inflammatory effects of this compound in primary astrocyte cultures.[8]

Materials:

  • Primary murine astrocytes

  • Lipopolysaccharide (LPS)

  • This compound

  • Control vehicle (e.g., DMSO)

  • Cell culture medium and supplements

  • Reagents for measuring inflammatory markers (e.g., Griess reagent for nitrite, ELISA kits for cytokines)

Procedure:

  • Cell Culture: Culture primary murine astrocytes under standard conditions.

  • Pre-treatment: Pre-treat the astrocyte cultures with this compound at the desired concentration (e.g., 10 µM) for a specified time.[8]

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 µg/mL) for 24 hours to induce an inflammatory response.[8] A control group should not be treated with LPS.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Measurement of Inflammatory Markers:

    • Nitrite Production: Measure the concentration of nitrite, an indicator of nitric oxide production, in the supernatants using the Griess reaction.[8]

    • Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatants using specific ELISA kits.

  • Data Analysis: Compare the levels of inflammatory markers in the this compound-treated groups with the LPS-only treated group to determine the anti-inflammatory effect of the compound.

Astrocyte_Anti_inflammatory_Workflow Start Start Culture_Astrocytes Culture Primary Murine Astrocytes Start->Culture_Astrocytes Pre_treatment Pre-treat with this compound or Vehicle Culture_Astrocytes->Pre_treatment LPS_Stimulation Stimulate with LPS (10 µg/mL) for 24h Pre_treatment->LPS_Stimulation Collect_Supernatant Collect Culture Supernatants LPS_Stimulation->Collect_Supernatant Measure_Markers Measure Inflammatory Markers (Nitrite, Cytokines) Collect_Supernatant->Measure_Markers Data_Analysis Analyze Data Measure_Markers->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the anti-inflammatory assay in primary astrocytes.

References

Troubleshooting & Optimization

Optimizing VP3.15 Dosage for EAE Mouse Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of VP3.15 for Experimental Autoimmune Encephalomyelitis (EAE) mouse models. This guide includes troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for EAE mouse models?

A1: Based on published studies, a daily intraperitoneal (i.p.) injection of 10 mg/kg of this compound has been shown to be effective in reducing clinical signs of EAE in C57BL/6J mice.[1] This dosage has demonstrated efficacy comparable to fingolimod, a known therapy for multiple sclerosis.[1]

Q2: When should this compound treatment be initiated in an EAE model?

A2: Treatment with this compound can be initiated either from the onset of clinical symptoms or at the peak of the disease.[1] Studies have shown that daily treatment starting from the disease onset can ameliorate the clinical course.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[3] By inhibiting PDE7, this compound increases intracellular levels of cyclic AMP (cAMP), which plays a role in regulating inflammation and immune responses.[1] Inhibition of GSK-3β is associated with neuroprotective and pro-remyelinating effects.[4][5]

Q4: What are the expected outcomes of successful this compound treatment in EAE mice?

A4: Successful treatment with this compound is expected to lead to a reduction in clinical EAE scores, indicating an improvement in motor function.[1][2] Pathologically, this corresponds to reduced inflammation, demyelination, and axonal damage in the spinal cord.[2][6] Furthermore, this compound treatment can promote the proliferation and differentiation of oligodendrocyte precursor cells, contributing to remyelination.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of therapeutic effect (no reduction in EAE score) Inconsistent EAE inductionEnsure a robust and reproducible EAE induction protocol. Variations in the dosage of Myelin Oligodendrocyte Glycoprotein (MOG) peptide and Pertussis Toxin (PTx) can significantly impact disease development.[7][8]
Improper this compound preparation or storageThis compound should be synthesized following described procedures and stored appropriately to maintain its activity.[6]
Incorrect administration route or frequencyThe demonstrated effective route is intraperitoneal (i.p.) injection administered daily.[1][6]
High variability in results between animals Differences in EAE disease courseEAE can have a variable disease course between individual animals. Ensure adequate group sizes to account for this variability.
Inconsistent dosingPrecisely calculate and administer the 10 mg/kg dose based on the individual weight of each mouse.
Unexpected side effects or toxicity Off-target effects of the compoundWhile this compound is described as safe, it is crucial to monitor animals closely for any adverse effects.[6] If toxicity is observed, consider a dose-response study to find the optimal therapeutic window.
Vehicle-related toxicityEnsure the vehicle used to dissolve this compound is non-toxic and administered at an appropriate volume.

Quantitative Data Summary

Table 1: Effect of this compound on EAE Clinical Score

Treatment GroupDosageTreatment ScheduleMean Clinical Score (Peak)Reference
EAE-Vehicle-Daily from onsetHigher[2]
EAE-VP3.1510 mg/kgDaily from onsetLower (p < 0.05)[2]

Table 2: Cellular and Pathological Changes with this compound Treatment in TMEV-IDD Model

ParameterVehicle-TreatedThis compound-Treated (10 mg/kg)OutcomeReference
Demyelinated Area (%)IncreasedDecreasedReduced demyelination[6]
Myelin Basic Protein (MBP)+ Area (%)DecreasedSignificantly IncreasedImproved myelin preservation[6]
Neurofilament Heavy (NFH)+ Area (%)DecreasedSignificantly IncreasedImproved axonal integrity[6]
PDGFRα+Olig2+ Cells (%) (Oligodendrocyte Precursors)LowerSignificantly IncreasedEnhanced precursor proliferation[6]
Olig2+CC1+ Cells (%) (Mature Oligodendrocytes)LowerSignificantly IncreasedPromoted oligodendrocyte differentiation[6]

Experimental Protocols

EAE Induction (MOG35-55 Model)

This protocol is a standard method for inducing chronic EAE in C57BL/6 mice.[7]

  • Antigen Emulsion Preparation:

    • Dissolve Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in sterile phosphate-buffered saline (PBS).

    • Emulsify the MOG35-55 solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A common ratio is 1:1.

  • Immunization (Day 0):

    • Inject 0.1 mL of the MOG/CFA emulsion subcutaneously into the flank of each mouse.

    • Administer Pertussis Toxin (PTx) intraperitoneally (i.p.). The dose of PTx can be critical and may require optimization.[8] A typical dose is 200-500 ng per mouse.[7]

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of PTx i.p.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

This compound Administration
  • Preparation:

    • This compound is synthesized as described in the literature.[6]

    • Prepare a stock solution of this compound in a suitable vehicle for i.p. injection.

  • Dosing and Administration:

    • Administer this compound daily via i.p. injection at a dose of 10 mg/kg body weight.[1][6]

    • Initiate treatment either at the first sign of clinical symptoms or at the peak of the disease, depending on the experimental design.[1]

Visualizations

EAE_Induction_and_Treatment_Workflow cluster_induction EAE Induction Phase cluster_treatment This compound Treatment Phase cluster_monitoring Monitoring Phase Day0 Day 0 - MOG/CFA s.c. - PTx i.p. Day2 Day 2 - PTx i.p. Day7 Day ~7 - Onset of Clinical Signs Treatment_Start Treatment Initiation (e.g., at Onset or Peak) Day7->Treatment_Start Disease Progression Daily_Dosing Daily this compound (10 mg/kg) i.p. Treatment_Start->Daily_Dosing Daily Clinical_Scoring Daily Clinical Scoring Histology Endpoint Analysis (Histology, etc.)

References

Overcoming solubility issues with VP3.15 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the dual PDE7/GSK-3β inhibitor, VP3.15, in in vitro applications.

Troubleshooting Guide: Overcoming this compound Precipitation

Researchers may encounter precipitation of this compound when preparing solutions for in vitro experiments, which can lead to inaccurate and unreliable results. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.

Problem: Precipitate observed in this compound working solution upon dilution in aqueous buffer (e.g., PBS, cell culture media).

Potential Cause Recommended Solution
Poor Aqueous Solubility of this compound Free Base The dihydrobromide salt form of this compound offers enhanced water solubility and stability compared to the free base form. Whenever possible, utilize the dihydrobromide salt for aqueous-based assays.[1][2][3]
Solvent Shock When a concentrated DMSO stock of this compound is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate. To mitigate this, add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring. It is also recommended to prepare intermediate dilutions in a mixed solvent system before the final dilution into the aqueous buffer.[4]
Exceeding Maximum Soluble Concentration Every compound has a finite solubility in a given solvent system. If the final concentration of your working solution exceeds this limit, precipitation will occur. It is crucial to determine the kinetic solubility of this compound under your specific experimental conditions (see "Experimental Protocols" section).
Temperature Effects Temperature fluctuations can significantly impact solubility. Pre-warm your cell culture media or buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of the stock solution, as this can promote precipitation. It is best practice to aliquot stock solutions into single-use volumes.
pH of the Medium The pH of your buffer or cell culture medium can influence the solubility of this compound. Ensure your medium is properly buffered (e.g., with HEPES) to maintain a stable pH, especially when working in a CO2 incubator.
Interactions with Media Components Components in complex media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility. If precipitation is observed in complete media, test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS) to identify if media components are the issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its targets?

A1: this compound is a potent, orally bioavailable, and CNS-penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[5][6] It has demonstrated neuroprotective and anti-inflammatory properties and is being investigated for its therapeutic potential in conditions such as multiple sclerosis and glioblastoma.[7][8][9]

Q2: Which form of this compound should I use for my experiments?

A2: this compound is available as a free base and a dihydrobromide salt. For experiments requiring aqueous solutions, the This compound dihydrobromide salt is recommended as it generally exhibits enhanced water solubility and stability.[1][2][3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The solubility of this compound dihydrobromide in DMSO has been reported to be 62.5 mg/mL.[5] A stock solution of 10 mM in DMSO is also commonly used.[6] For the free base, a stock solution of 100 mM in DMSO has been documented.[7] Always ensure the compound is fully dissolved before making further dilutions.

Q4: What is the maximum recommended final DMSO concentration in my in vitro assay?

A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final DMSO concentration as the experimental conditions) in all experiments.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: You can experimentally determine the kinetic solubility of this compound in your medium of choice by performing a kinetic solubility assay. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This will help you identify the highest concentration that remains in solution under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes a method for preparing working solutions of this compound for in vitro experiments while minimizing the risk of precipitation.

Materials:

  • This compound (dihydrobromide salt recommended)

  • Anhydrous DMSO

  • Sterile PBS or cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing may be used to facilitate dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • If a large dilution factor is required, prepare one or more intermediate dilutions of the DMSO stock solution in DMSO. This helps to avoid precipitation when transferring a very small volume of the concentrated stock directly into the aqueous medium.

  • Prepare the Final Working Solution:

    • Pre-warm the aqueous buffer (PBS or cell culture medium) to the desired experimental temperature (e.g., 37°C).

    • Add the this compound DMSO stock (or intermediate dilution) dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling the tube.

    • Do not exceed a final DMSO concentration that is appropriate for your assay (typically ≤ 0.5%).

    • Visually inspect the solution for any signs of precipitation (cloudiness, particles, or crystals). If precipitation is observed, the concentration is too high and should be reduced.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Clear-bottom 96-well plate

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions of this compound in DMSO:

    • In a 96-well plate, prepare 2-fold serial dilutions of the this compound DMSO stock solution in DMSO.

  • Prepare Assay Plate:

    • Add the aqueous buffer to the wells of a clear-bottom 96-well plate.

    • Using a multichannel pipette, transfer a small, equal volume of each this compound DMSO dilution to the corresponding wells of the assay plate containing the aqueous buffer. The final DMSO concentration should be consistent across all wells and appropriate for your intended experiment (e.g., 1%).

    • Include control wells:

      • Negative Control: Aqueous buffer with the same final concentration of DMSO.

      • Blank: Aqueous buffer only.

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Measure the absorbance or light scattering at a suitable wavelength using a plate reader. An increase in absorbance or scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The highest concentration of this compound that does not show a significant increase in absorbance or light scattering compared to the negative control is considered the kinetic solubility under these conditions.

Visualizing this compound's Mechanism of Action

To understand how this compound exerts its effects at a cellular level, it is helpful to visualize its impact on its target signaling pathways.

This compound Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Downstream Analysis stock Prepare this compound Stock in DMSO working Prepare Working Solution in Aqueous Buffer stock->working Dilute Dropwise cells Treat Cells with This compound Working Solution working->cells incubate Incubate for Desired Time cells->incubate assay Perform Cellular or Biochemical Assay incubate->assay data Data Acquisition and Analysis assay->data

Caption: A generalized workflow for using this compound in in vitro experiments.

PDE7 Signaling Pathway Inhibition by this compound

pde7_pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP Converts PDE7 PDE7 cAMP->PDE7 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE7->AMP Hydrolyzes Targets Downstream Targets PKA->Targets Phosphorylates VP315 This compound VP315->PDE7 Inhibits

Caption: this compound inhibits PDE7, increasing cAMP levels and PKA activity.

GSK-3β Signaling Pathway Inhibition by this compound

gsk3b_pathway cluster_wnt Wnt Signaling cluster_pi3k PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Transcription Gene Transcription BetaCatenin->Transcription Activates VP315 This compound VP315->GSK3b Inhibits

References

Technical Support Center: Enhancing the Bioavailability of VP3.15 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of the dual PDE7-GSK3β inhibitor, VP3.15. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase (PDE)7 and glycogen synthase kinase (GSK)3.[1][2] It has demonstrated neuroprotective and neuroreparative activities, making it a compound of interest for conditions like multiple sclerosis.[1][2] A dihydrobromide salt form of this compound is also available, which typically offers enhanced water solubility and stability compared to the free base.[2]

Below is a summary of the known physicochemical properties of this compound and its dihydrobromide salt.

PropertyThis compound (Free Base)This compound DihydrobromideNotes
Molecular Formula C₂₀H₂₂N₄OSC₂₀H₂₄Br₂N₄OS-
Molecular Weight 366.48 g/mol 528.30 g/mol -
Appearance Solid powderSolid powder-
Aqueous Solubility Poor (inferred)≥ 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline.[3][4]The free base is expected to have lower aqueous solubility. The dihydrobromide salt shows improved solubility in a formulation vehicle.
Solubility in Organic Solvents Soluble in DMSO. A 100 mM stock solution in DMSO has been used for in vitro studies.Soluble in DMSO (62.5 mg/mL with sonication).[5]DMSO is a suitable solvent for preparing high-concentration stock solutions.
LogP (Octanol-Water Partition Coefficient) Not publicly available.Not publicly available.A high LogP value would indicate greater lipophilicity and potentially lower aqueous solubility.

Q2: this compound is described as "orally bioavailable," yet I am encountering issues with consistent results in my in vivo studies. Why might this be?

A2: While this compound has been shown to be orally bioavailable, the term "bioavailable" does not always imply high or consistent absorption.[1][2] Poor aqueous solubility can be a significant factor leading to variability in in vivo studies. Even for compounds with good membrane permeability, the dissolution rate in the gastrointestinal (GI) tract can be the rate-limiting step for absorption. Inconsistent dissolution can lead to high inter-animal variability in plasma concentrations. Therefore, a carefully designed formulation is often necessary to ensure reproducible results.

Q3: What are the primary mechanisms of action for this compound?

A3: this compound is a dual inhibitor, targeting two key enzymes:

  • Phosphodiesterase 7 (PDE7): By inhibiting PDE7, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Glycogen Synthase Kinase-3 (GSK-3): this compound directly inhibits GSK-3, a serine/threonine kinase involved in a multitude of cellular processes, including inflammation, cell survival, and metabolism.

Interestingly, there is a crosstalk between these two pathways. The PKA activated by PDE7 inhibition can phosphorylate and inactivate GSK-3, thus providing a synergistic effect.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Issue 1: High variability in plasma concentrations of this compound after oral administration.

  • Question: We are observing significant differences in the plasma levels of this compound between individual animals in the same dosing group. What could be the cause, and how can we reduce this variability?

  • Answer: High inter-individual variability is a common challenge with orally administered compounds that have poor solubility.

    • Potential Causes:

      • Inconsistent Dissolution: The compound may not be dissolving uniformly in the GI tract of each animal.

      • Food Effects: The presence or absence of food can significantly impact gastric emptying and the composition of GI fluids, affecting drug dissolution and absorption.

      • First-Pass Metabolism: Variable metabolism in the gut wall and liver can lead to inconsistent amounts of the drug reaching systemic circulation.

      • Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can alter the time available for dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.

      • Optimize the Formulation: Move beyond simple suspensions. Consider formulations designed to improve the solubility and dissolution rate of this compound. A summary of potential formulation strategies is provided in the table below.

      • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

Issue 2: this compound appears to have low efficacy in our in vivo model despite showing high potency in vitro.

  • Question: Our in vitro assays show that this compound is a potent inhibitor, but we are not observing the expected biological effect in our animal model. What could be the reason for this discrepancy?

  • Answer: This is a classic challenge in drug development, often pointing to issues with drug exposure at the target site.

    • Potential Causes:

      • Poor Bioavailability: The amount of this compound reaching the systemic circulation may be too low to elicit a therapeutic effect. This is directly linked to the solubility and dissolution issues mentioned above.

      • Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action and insufficient target engagement.

      • Tissue Distribution: The compound may not be reaching the target tissue in sufficient concentrations.

    • Troubleshooting Steps:

      • Conduct a Pharmacokinetic (PK) Study: A PK study will determine the plasma concentration of this compound over time after administration. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) properties. A detailed protocol for a basic PK study is provided below.

      • Evaluate Different Dosing Routes: While oral administration is often preferred, initial efficacy studies might benefit from parenteral routes (e.g., intravenous or intraperitoneal) to bypass absorption barriers and confirm that the compound is active in vivo when sufficient exposure is achieved.

      • Analyze Compound in Target Tissue: If possible, measure the concentration of this compound in the target tissue to confirm it is reaching its site of action.

Formulation Strategies for Poorly Soluble Compounds

The table below summarizes various formulation strategies that can be employed to enhance the oral bioavailability of compounds like this compound.

Formulation StrategyDescriptionAdvantagesDisadvantages
Aqueous Suspension with Suspending Agents The compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent.Simple to prepare.May lead to variable absorption due to inconsistent dissolution.
Co-solvent Formulations The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and an aqueous vehicle.Can significantly increase the amount of dissolved drug.Potential for precipitation upon dilution in the GI tract. Toxicity of the co-solvent at high concentrations.
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion or microemulsion upon contact with GI fluids.Presents the drug in a solubilized state, often leading to improved and more consistent absorption.More complex to develop and characterize. Potential for GI side effects with some excipients.
Amorphous Solid Dispersions The compound is dispersed in a solid, amorphous state within a polymer matrix.The amorphous form has higher solubility and dissolution rate than the crystalline form.Can be physically unstable and may recrystallize over time. Requires specialized manufacturing techniques.
Particle Size Reduction (Nanocrystals) The particle size of the compound is reduced to the nanometer range, which increases the surface area for dissolution.Significantly improves dissolution rate.Can be challenging to manufacture and maintain physical stability (particle aggregation).

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rodents

This protocol is based on a formulation that has been successfully used for in vivo studies of poorly soluble compounds.

Materials:

  • This compound dihydrobromide

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound dihydrobromide in DMSO (e.g., 20.8 mg/mL).[3][4] Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Add Co-solvent: In a sterile vial, add 400 µL of PEG 400 for every 1 mL of the final formulation.

  • Add this compound Stock: To the PEG 400, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture and mix until a homogenous solution is formed.

  • Final Dilution: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. This will result in a final formulation of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.

  • Administration: The formulation should be prepared fresh on the day of dosing and administered via oral gavage at the desired dose (e.g., 10 mg/kg). The dosing volume should be calculated based on the animal's body weight.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic procedure for assessing the oral bioavailability of this compound.

Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g).

  • Acclimatize the animals to the experimental conditions for at least 3 days prior to the study.

  • Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

Dosing:

  • Prepare the this compound formulation as described in Protocol 1.

  • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

  • Administer the formulation via oral gavage using a suitable gavage needle. A typical dosing volume is 5-10 mL/kg.

Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Keep the samples on ice until centrifugation.

Plasma Preparation:

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled tubes.

  • Store the plasma samples at -80°C until analysis.

Bioanalysis:

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

Visualizations

Signaling Pathways of this compound

VP315_Signaling cluster_inhibition This compound Action cluster_pde7 PDE7 Pathway cluster_gsk3 GSK-3β Pathway VP315 This compound PDE7 PDE7 VP315->PDE7 inhibits GSK3b GSK-3β VP315->GSK3b inhibits cAMP cAMP PDE7->cAMP hydrolysis PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates PKA->GSK3b inhibits (phosphorylation) Neuroprotection Neuroprotection CREB->Neuroprotection promotes Inflammation Pro-inflammatory Gene Expression GSK3b->Inflammation promotes Tau Tau Hyper- phosphorylation GSK3b->Tau promotes

Caption: Dual inhibition of PDE7 and GSK-3β by this compound.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_decision Decision and Optimization cluster_outcome Outcome Problem Low or Variable In Vivo Efficacy/Exposure of this compound Formulation_Dev Select Formulation Strategy (e.g., Co-solvent, SEDDS) Problem->Formulation_Dev Prepare_Formulation Prepare and Characterize This compound Formulation Formulation_Dev->Prepare_Formulation PK_Study Conduct Pilot PK Study in Rodents Prepare_Formulation->PK_Study Analyze_Data Analyze Plasma Samples (LC-MS/MS) PK_Study->Analyze_Data Evaluate_PK Evaluate PK Parameters (AUC, Cmax, T1/2) Analyze_Data->Evaluate_PK Decision Is Bioavailability Improved and Consistent? Evaluate_PK->Decision Proceed Proceed to Efficacy Studies Decision->Proceed Yes Refine Refine Formulation Decision->Refine No Refine->Formulation_Dev

Caption: Workflow for formulation development to improve bioavailability.

References

Addressing off-target effects of VP3.15 in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: VP3.15

A Guide to Addressing Off-Target Effects in Experimental Setups

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of the dual Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase 3β (GSK3β) inhibitor, this compound.[1][2][3][4][5] The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intended targets?

A1: this compound is a dual inhibitor that targets both Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] It has been investigated for its neuroprotective, anti-inflammatory, and remyelinating properties, particularly in the context of neurodegenerative diseases like Multiple Sclerosis and in oncology for glioblastoma.[1][2][3][4]

Q2: My experimental results with this compound are inconsistent with its known on-target activity. Could off-target effects be the cause?

A2: Yes, unexpected results could be due to off-target effects. While this compound is designed as a dual inhibitor, like many small molecules, it may interact with other unintended biological targets, especially at higher concentrations.[6][7] It's crucial to validate that the observed phenotype is a direct result of PDE7 and/or GSK3β inhibition.

Q3: How can I determine the potential off-target profile of this compound in my experimental system?

A3: A combination of computational and experimental approaches is recommended.

  • In Silico Analysis: Computational tools can predict potential off-target interactions by screening this compound against large databases of protein structures.[8][9]

  • Experimental Profiling: Broad-based experimental screens are the gold standard. Techniques like kinase profiling panels can empirically test the activity of this compound against a wide range of kinases to identify unintended targets.[10]

Q4: What are some general strategies to minimize off-target effects during experimental design?

A4: Several strategies can be employed to increase confidence in your results:[10][11]

  • Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimal concentration of this compound required to achieve the desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets.[11]

  • Employ Structurally Distinct Inhibitors: Use other known PDE7 or GSK3β inhibitors with different chemical structures. If these compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[10]

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out PDE7 or GSK3β.[10] If the resulting phenotype mimics the effect of this compound, it provides strong evidence for on-target activity.[7]

  • Rescue Experiments: If possible, express a form of the target protein that is resistant to this compound. Reversal of the phenotype upon expression of the resistant mutant would confirm on-target action.[11]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Cytotoxicity

Q5: I'm observing unexpected toxicity or a lack of expected efficacy in my cell viability assays with this compound. How can I troubleshoot this?

A5: This is a common issue that can arise from several factors. Here is a step-by-step guide to dissecting the problem.

Workflow for Troubleshooting Unexpected Cell Viability Results

A logical workflow for troubleshooting unexpected cell viability results with this compound.

Data Presentation: Kinase Selectivity Profile of this compound

If off-target effects are suspected, a kinase profiling assay is a key step. Below is a template for how to present such data.

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)Notes
GSK3β 95%15On-Target
PDE7 92%25On-Target
Kinase X85%150Potential Off-Target. Expressed in the experimental cell line.
Kinase Y60%800Moderate Off-Target. May contribute to phenotype at higher concentrations.
Kinase Z10%>10,000Not a significant off-target at relevant concentrations.
Issue 2: Inconsistent Downstream Signaling (Western Blot)

Q6: My Western blot results show unexpected changes in signaling pathways after this compound treatment. How do I interpret this?

A6: Unexpected signaling can be due to off-target effects or complex, indirect on-target effects.[12] For example, inhibiting GSK3β can impact numerous pathways including Wnt/β-catenin, and mTOR signaling.[13][14]

Signaling Pathway: PI3K/Akt/mTOR and GSK3β Crosstalk

GSK3β is a key node in cellular signaling. Its inhibition by this compound can have cascading effects. The diagram below illustrates the canonical PI3K/Akt pathway leading to the inhibition of GSK3β and activation of mTORC1. An off-target effect on another kinase in this pathway (e.g., mTOR or DNA-PK) could confound results.[15][16][17]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits GSK3b GSK3β Akt->GSK3b inhibits Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation inhibits VP315 This compound VP315->GSK3b OffTarget Potential Off-Target (e.g., mTOR, DNA-PK) VP315->OffTarget

This compound inhibits GSK3β, but potential off-targets (e.g., mTOR) could also affect the pathway.

Troubleshooting Western Blot Results

ObservationPotential InterpretationRecommended Next Steps
No change in phosphorylation of a known GSK3β substrate (e.g., β-catenin, Tau).- this compound is not cell-permeable.- Concentration of this compound is too low.- GSK3β is not active in your cell line.- Confirm cell permeability.- Perform a dose-response experiment.[18]- Verify basal activity of GSK3β.
Phosphorylation of a downstream component in a parallel pathway is affected.This compound may have an off-target in that parallel pathway.- Consult kinase profiling data to identify potential off-targets.- Use a specific inhibitor for the suspected off-target to confirm.
Increased phosphorylation of an upstream kinase in the same pathway.Disruption of a negative feedback loop.[18]- Investigate literature for known feedback mechanisms.[18]- Perform a time-course experiment to observe the dynamics of pathway activation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix thoroughly.

  • Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated cells to calculate percent viability. Plot the data to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on a purified kinase.[21][22]

Materials:

  • Purified recombinant kinases (e.g., GSK3β, and potential off-targets)

  • Specific substrate for each kinase (peptide or protein)[21]

  • This compound serial dilutions

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for luminescence-based assays, non-labeled ATP)[23]

  • Kinase reaction buffer (containing MgCl₂)

  • Detection reagents (e.g., for luminescence-based assays like ADP-Glo™, or materials for radiometric detection)

Procedure:

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the assay.[24]

  • Reaction Termination: Stop the reaction using an appropriate stop solution.

  • Signal Detection: Measure the kinase activity. For radiometric assays, this involves quantifying the incorporated radiolabel into the substrate. For luminescence-based assays, this typically involves measuring the amount of ADP produced or ATP remaining.[25]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[26]

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression and phosphorylation states within signaling pathways affected by this compound.[27][28][29]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[29]

  • Primary antibodies (e.g., anti-p-GSK3β, anti-GSK3β, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with cold PBS and lyse with ice-cold lysis buffer.[29]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer and separate them by size on an SDS-PAGE gel.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[29]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the changes in protein phosphorylation relative to the total protein levels.

References

VP3.15 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of VP3.15, along with troubleshooting guides and frequently asked questions to ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase (PDE)7 and glycogen synthase kinase (GSK)3.[1][2] Its mechanism of action involves the inhibition of PDE7, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates GSK-3β at the Ser9 residue.[3][4] This dual inhibition synergistically activates anti-inflammatory and pro-remyelinating pathways.[5]

Q2: What are the different forms of this compound available?

This compound is available as a free base and as a dihydrobromide salt.[1][6][7]

Q3: What is the difference between the free base and the dihydrobromide salt of this compound? Which one should I use?

While both the free base and the dihydrobromide salt exhibit comparable biological activity at equivalent molar concentrations, the dihydrobromide salt form generally offers enhanced water solubility and stability.[1][7] For most in vitro and in vivo applications, the dihydrobromide salt is recommended due to its improved physicochemical properties.

Q4: How should I store the solid form of this compound?

Solid this compound should be stored in a sealed container, away from moisture. For long-term storage, it is recommended to keep it at 4°C.[8] One vendor suggests that the powder form of this compound can be stored at -20°C for up to 3 years.

Q5: How do I prepare and store stock solutions of this compound?

This compound is soluble in DMSO.[8][9] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[8] To prepare a stock solution, ultrasonic assistance may be necessary to achieve complete dissolution.[8][9] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under the recommended conditions. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.

This compound Storage Conditions Summary

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) 4°CLong-termSealed, away from moisture.[8]
-20°C3 years
Stock Solution in DMSO -20°C1 monthSealed, away from moisture.[8]
-80°C6 months - 1 yearSealed, away from moisture.[8]

Troubleshooting Guides

Issue: Precipitation is observed when preparing my this compound stock solution.

  • Cause: this compound may require assistance to fully dissolve in DMSO. The DMSO used may have absorbed moisture.

  • Solution:

    • Use ultrasonic agitation to aid dissolution.[8][9]

    • Ensure you are using newly opened, anhydrous DMSO, as the compound's solubility is sensitive to moisture.[8]

Issue: My this compound solution precipitates when I dilute it in an aqueous buffer or cell culture medium.

  • Cause: Organic compounds dissolved in DMSO can sometimes precipitate when added to an aqueous environment.

  • Solution:

    • Pre-warm the stock solution and the aqueous medium to 37°C before dilution.

    • Instead of a single large dilution, perform a serial dilution of the DMSO stock solution with the aqueous buffer. For example, first, dilute the 10 mM DMSO stock to 1 mM with DMSO, and then add this intermediate solution to your aqueous medium.

    • If precipitation still occurs, gentle warming and sonication may help to redissolve the compound.

Issue: I am observing inconsistent or no effect in my experiments.

  • Cause: The this compound may have degraded due to improper storage or handling.

  • Solution:

    • Review the storage conditions of both the solid compound and the stock solution to ensure they align with the recommendations.

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing and using aliquots.

    • For sensitive experiments, it is always best to use a freshly prepared stock solution.

    • If degradation is suspected, it is recommended to perform a stability assessment of your stock solution (see experimental protocol below).

Signaling Pathway and Experimental Workflow Diagrams

VP3_15_Signaling_Pathway This compound Signaling Pathway VP3_15 This compound PDE7 PDE7 VP3_15->PDE7 Inhibits GSK3 GSK-3β VP3_15->GSK3 Inhibits cAMP ↑ cAMP PDE7->cAMP Degrades pGSK3 p-GSK-3β (Ser9) (Inactive) PKA PKA cAMP->PKA Activates PKA->GSK3 Phosphorylates (Inactivates) Downstream Downstream Effects (Anti-inflammatory, Neuroprotective) pGSK3->Downstream

Caption: this compound dual inhibition of PDE7 and GSK-3β.

Troubleshooting_Solubility Troubleshooting this compound Solubility Issues Start Precipitation observed during dilution Check_DMSO Is the DMSO anhydrous and new? Start->Check_DMSO Use_New_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_New_DMSO No Warm Pre-warm stock solution and aqueous medium to 37°C Check_DMSO->Warm Yes Use_New_DMSO->Warm Serial_Dilution Perform serial dilution in aqueous medium Warm->Serial_Dilution Sonicate Gentle warming and sonication Serial_Dilution->Sonicate Success Precipitate dissolves Sonicate->Success Failure Precipitate persists Sonicate->Failure

Caption: Workflow for resolving this compound precipitation.

Experimental Protocols

Protocol: General Stability Assessment of this compound in DMSO Stock Solution

This protocol provides a general framework for assessing the stability of a this compound stock solution over time. It is recommended to adapt this protocol to your specific experimental needs and analytical capabilities (e.g., HPLC, LC-MS).

1. Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

  • -20°C and -80°C freezers

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh a sufficient amount of solid this compound to prepare a stock solution of the desired concentration (e.g., 10 mM) in anhydrous DMSO.

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex and sonicate the solution until the this compound is completely dissolved.

    • This is your "Time 0" sample. Immediately analyze a small aliquot of this solution by HPLC or LC-MS to determine the initial peak area and purity. This will serve as your baseline.

  • Storage and Sampling:

    • Aliquot the remaining stock solution into multiple microcentrifuge tubes to avoid freeze-thaw cycles.

    • Store the aliquots at your desired storage conditions (e.g., -20°C and -80°C).

    • At each time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

    • Thaw the aliquot completely and vortex gently to ensure homogeneity.

    • Analyze the sample by HPLC or LC-MS using the same method as the "Time 0" sample.

  • Data Analysis:

    • For each time point, compare the peak area of the this compound peak to the "Time 0" peak area. A significant decrease in the peak area may indicate degradation.

    • Examine the chromatogram for the appearance of new peaks, which could represent degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

Stability_Assessment_Workflow This compound Stability Assessment Workflow Start Prepare fresh this compound stock solution in DMSO Time_0_Analysis Analyze 'Time 0' sample (HPLC/LC-MS) Start->Time_0_Analysis Aliquot Aliquot stock solution Time_0_Analysis->Aliquot Store Store aliquots at -20°C and -80°C Aliquot->Store Time_Points At each time point (e.g., 1 week, 1 month...) Store->Time_Points Thaw_Analyze Thaw one aliquot from each condition and analyze Time_Points->Thaw_Analyze Compare Compare peak area and purity to 'Time 0' sample Thaw_Analyze->Compare Compare->Time_Points End Determine stability profile Compare->End Final time point

References

Technical Support Center: VP3.15 Treatment Protocols for Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VP3.15 in chronic experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose and administration route for this compound in chronic mouse studies?

A1: A commonly used and effective dose in mouse models is 10 mg/kg, administered daily.[1] Both intraperitoneal (i.p.) and oral administration routes have been shown to be effective, as this compound is orally bioavailable and CNS-penetrant.[2] For chronic studies, treatment duration has ranged from 15 consecutive days to longer-term administration (e.g., 5 days/week).[3][4]

Q2: How should I prepare this compound for in vivo administration?

A2: this compound can be formulated for in vivo use by first dissolving it in a minimal amount of DMSO. Subsequently, co-solvents such as PEG300 and a surfactant like Tween 80 can be added, followed by a final dilution in saline or PBS. A sample formulation involves dissolving the compound in DMSO, then adding PEG300, Tween 80, and finally Saline/PBS/ddH2O. It is recommended to prepare the working solution fresh on the day of use.[5] The dihydrobromide salt form of this compound generally has better water solubility and stability.[6][7]

Q3: When should I start the this compound treatment in my chronic disease model?

A3: The initiation of treatment will depend on the specific goals of your study and the characteristics of the disease model. In the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model of progressive multiple sclerosis, treatment was started 60 days after infection, once the pathology was established. In experimental autoimmune encephalomyelitis (EAE) models, treatment has been initiated either at the onset of disease symptoms or at the peak of the disease.[1]

Q4: What are the known downstream effects of this compound treatment?

A4: this compound is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[6][5][8] Inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can modulate inflammatory responses.[3] Inhibition of GSK-3β can impact multiple signaling pathways, including the NF-κB pathway, to decrease inflammatory responses.[3] In preclinical models, treatment with this compound has been shown to reduce neuroinflammation, including microglial activation and T-cell infiltration, and promote remyelination and preservation of axonal integrity.[3][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution Low temperature during preparation; poor solubility in the chosen vehicle.Preheat the stock solution and diluents to 37°C before mixing. If precipitation occurs, use ultrasonic heating to aid dissolution. Consider using the dihydrobromide salt form for enhanced solubility.[6][7] Ensure the final DMSO concentration is compatible with your experimental model and does not exceed toxicity limits.
High variability in treatment response between animals Inconsistent dosing; variability in disease induction or progression; instability of the compound.Ensure accurate and consistent administration of the prepared solution. Standardize the disease induction protocol to minimize variability. Prepare fresh working solutions of this compound daily to avoid degradation.[5]
Adverse effects or toxicity observed in treated animals Vehicle toxicity; off-target effects of the compound at the administered dose.Run a vehicle-only control group to assess for any adverse effects of the formulation. If toxicity is suspected, consider reducing the dose of this compound or optimizing the vehicle composition (e.g., lowering the percentage of DMSO).
Lack of therapeutic effect Insufficient dose; poor bioavailability with the chosen administration route; treatment initiated at an inappropriate time point.Consider a dose-response study to determine the optimal dose for your model. While this compound is orally bioavailable, confirm successful administration and consider i.p. injection for more direct delivery. Evaluate the timing of treatment initiation based on the pathophysiology of your disease model.
Difficulty in detecting changes in myelination or axonal integrity Insensitive detection methods; insufficient treatment duration.Utilize sensitive and quantitative histological techniques such as staining for Myelin Basic Protein (MBP) and neurofilaments (e.g., NFH).[3] Ensure the treatment duration is sufficient to elicit detectable structural changes in the nervous system.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)
Phosphodiesterase 7 (PDE7)1.59[6]
Glycogen Synthase Kinase-3 (GSK-3)0.88[6]

Table 2: Summary of In Vivo Efficacy of this compound in the TMEV-IDD Mouse Model

ParameterVehicle ControlThis compound (10 mg/kg)Outcome
Motor Function
Horizontal ActivityDecreasedSignificantly ImprovedAmelioration of motor deficits
Vertical ActivityDecreasedSignificantly ImprovedAmelioration of motor deficits
Neuroinflammation (Spinal Cord)
Microglial Staining (Iba-1+)Intense StainingSimilar to sham levelsSignificant reduction in microglial activation[9]
CD4+ T-cell InfiltrationPresentSignificantly DecreasedReduction in lymphocyte infiltration[3][9]
Myelination and Axonal Integrity (Spinal Cord)
Demyelinated AreaSignificantSignificantly ReducedPreservation of myelin[3]
Myelin Basic Protein (MBP) AreaReducedSignificantly IncreasedPromotion of myelin integrity[3]
Neurofilament Heavy (NFH) AreaReducedLevels similar to shamPreservation of axonal integrity[3]
Oligodendrocyte Differentiation (Spinal Cord)
Mature Oligodendrocytes (Olig2+CC1+)-Significantly IncreasedPromotion of oligodendrocyte maturation

Experimental Protocols

Protocol 1: Chronic Intraperitoneal (i.p.) Administration of this compound in the TMEV-IDD Mouse Model

1. Animal Model:

  • Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model in susceptible mouse strains.

2. Reagents:

  • This compound (or this compound dihydrobromide)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

3. Equipment:

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Syringes and needles for i.p. injection

4. This compound Formulation (for 10 mg/kg dose): a. Weigh the required amount of this compound based on the average weight of the mice and the number of animals to be treated. b. Dissolve this compound in DMSO to create a stock solution. c. For the final formulation, a suggested ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS. d. To prepare the working solution, first add the required volume of the this compound stock solution in DMSO. e. Add PEG300 and mix thoroughly. f. Add Tween 80 and mix until the solution is clear. g. Finally, add Saline or PBS to reach the final volume and mix well. h. Prepare this formulation fresh daily.

5. Treatment Protocol: a. At 60 days post-TMEV infection, begin daily i.p. injections of this compound at 10 mg/kg. b. A control group should receive injections of the vehicle solution. c. Continue daily injections for 15 consecutive days. d. Monitor the animals' health and motor function regularly throughout the treatment period.

6. Endpoint Analysis: a. At the end of the treatment period, perform behavioral tests to assess motor function (e.g., open field test for horizontal and vertical activity). b. Anesthetize the mice and perfuse with PBS followed by 4% paraformaldehyde. c. Collect spinal cord tissue for histological analysis (e.g., immunohistochemistry for Iba-1, CD4, MBP, NFH, Olig2, CC1).

Signaling Pathway and Experimental Workflow Diagrams

VP3_15_Signaling_Pathway cluster_cell Cell Membrane VP315 This compound PDE7 PDE7 VP315->PDE7 Inhibits GSK3B GSK-3β VP315->GSK3B Inhibits cAMP ↑ cAMP PDE7->cAMP Normally degrades NFkB NF-κB Pathway GSK3B->NFkB Activates PKA PKA cAMP->PKA CREB CREB PKA->CREB AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory ProInflammatory ↓ Pro-inflammatory Cytokines NFkB->ProInflammatory

Caption: this compound Signaling Pathway.

Chronic_Study_Workflow DiseaseInduction Disease Model Induction (e.g., TMEV Infection) PathologyDevelopment Pathology Development (e.g., 60 days post-infection) DiseaseInduction->PathologyDevelopment TreatmentInitiation Treatment Initiation (this compound or Vehicle) PathologyDevelopment->TreatmentInitiation ChronicTreatment Chronic Treatment (e.g., 10 mg/kg/day for 15 days) TreatmentInitiation->ChronicTreatment BehavioralAssessment Behavioral Assessment (e.g., Motor Function) ChronicTreatment->BehavioralAssessment TissueCollection Tissue Collection (e.g., Spinal Cord) BehavioralAssessment->TissueCollection HistologicalAnalysis Histological Analysis (IHC for inflammation, myelination) TissueCollection->HistologicalAnalysis DataAnalysis Data Analysis and Interpretation HistologicalAnalysis->DataAnalysis

Caption: Experimental Workflow for Chronic this compound Studies.

References

Technical Support Center: Minimizing VP3.15 Toxicity in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VP3.15 in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally bioavailable, and CNS-penetrant small molecule. It functions as a dual inhibitor of two key enzymes:

  • Phosphodiesterase 7 (PDE7): An enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.

  • Glycogen Synthase Kinase-3 (GSK3): A serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3][4]

This compound has demonstrated neuroprotective and anti-inflammatory properties in preclinical models of neurodegenerative diseases such as multiple sclerosis.[5][6][7]

Q2: Are there any known long-term toxicities associated with this compound?

Currently, there is limited publicly available data specifically detailing the long-term toxicity profile of this compound. Preclinical studies have suggested a good safety profile in the context of therapeutic efficacy models for neurodegenerative diseases.[5][6][7] However, the absence of extensive long-term toxicology data necessitates careful monitoring during chronic administration in animal studies.

Q3: What are the potential toxicities to monitor for, based on this compound's mechanism of action?

Given that this compound inhibits PDE7 and GSK3, researchers should be vigilant for potential toxicities associated with the long-term inhibition of these pathways.

  • Potential Toxicities Related to PDE7 Inhibition: Inhibition of PDE7 is generally associated with anti-inflammatory effects. While specific long-term toxicities are not well-documented, it is prudent to monitor for any unexpected immunological or inflammatory responses.

  • Potential Toxicities Related to GSK3 Inhibition: GSK3 is a critical enzyme with numerous downstream targets. Long-term inhibition may lead to a range of effects. Studies with other GSK3 inhibitors, such as lithium, have shown potential for side effects. Additionally, GSK3β knockout mice exhibit embryonic lethality due to massive hepatocyte apoptosis, highlighting the critical role of this enzyme in development.[1][2] Therefore, it is crucial to monitor for metabolic, developmental (if applicable to the study design), and cellular homeostasis-related adverse effects.

Q4: What are the general principles for designing a long-term toxicity study for a small molecule like this compound?

  • Species Selection: Typically, studies are conducted in two species, one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, minipig).[9][10][15]

  • Duration: The duration of the study depends on the intended duration of clinical use. For chronic conditions, studies can range from 6 to 9 months.[8][16]

  • Dose Selection: At least three dose levels (low, medium, and high) and a control group are typically used. The high dose should be a maximum tolerated dose (MTD) or a multiple of the expected therapeutic dose.

  • Route of Administration: The route should be the same as the intended clinical route.

  • Monitoring Parameters: Regular monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis is essential.

  • Pathology: At the end of the study, a full necropsy and histopathological examination of all major organs and tissues should be performed.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Reduced Food Consumption in Animals

  • Possible Cause: This could be a sign of general toxicity, gastrointestinal issues, or metabolic disturbances.

  • Troubleshooting Steps:

    • Confirm Observation: Weigh the animals daily and accurately measure food and water intake.

    • Clinical Examination: Perform a thorough clinical examination of the animals to check for other signs of distress.

    • Dose Reduction/Interruption: Consider temporarily reducing the dose or interrupting treatment for a short period to see if the animals recover.

    • Supportive Care: Provide supportive care, such as supplemental nutrition or hydration, as advised by a veterinarian.

    • Blood and Urine Analysis: Collect blood and urine samples for immediate analysis to check for metabolic or organ-specific toxicity.

    • Pathology: If an animal dies or is euthanized, perform a full necropsy and histopathology to identify the cause.

Issue 2: Abnormal Hematology or Clinical Chemistry Findings

  • Possible Cause: These findings can indicate organ-specific toxicity (e.g., liver, kidney), hematopoietic system effects, or metabolic changes.

  • Troubleshooting Steps:

    • Review Data: Carefully review the hematology and clinical chemistry data to identify the specific parameters that are altered.

    • Correlate with Clinical Signs: Correlate the blood work findings with any observed clinical signs in the animals.

    • Dose-Response Relationship: Determine if the severity of the findings is dose-dependent.

    • Histopathology: Prioritize the histopathological examination of the organs most likely to be affected based on the blood work (e.g., liver, kidneys, bone marrow).

    • Consult a Toxicologist/Pathologist: Seek expert opinion to interpret the findings in the context of the compound's mechanism of action and the overall health of the animals.

Issue 3: Observed Neurobehavioral Changes

  • Possible Cause: As this compound is CNS-penetrant and targets key neuronal enzymes, neurobehavioral changes (e.g., tremors, ataxia, changes in activity levels) could be a direct effect of the drug.

  • Troubleshooting Steps:

    • Standardized Behavioral Assessment: Use a standardized functional observational battery (FOB) to systematically assess and quantify the behavioral changes.

    • Dose-Response and Time-Course: Determine if the effects are dose-related and their onset and duration post-dosing.

    • Plasma and Brain Concentration: If possible, measure the concentration of this compound in the plasma and brain at the time of the observed effects to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

    • Neuropathology: At necropsy, perform a detailed neuropathological examination of the brain and spinal cord.

Data Presentation

Table 1: Example of a Long-Term Rodent Toxicity Study Design

ParameterDescription
Species Sprague-Dawley Rat
Number of Animals 20/sex/group
Groups Control (vehicle), Low Dose, Medium Dose, High Dose
Duration 6 months
Route of Administration Oral gavage
Frequency Daily
Monitoring Clinical signs (daily), Body weight (weekly), Food consumption (weekly), Ophthalmoscopy (pre-study and at termination), Hematology, Clinical Chemistry, Urinalysis (pre-study, 3 months, and 6 months)
Terminal Procedures Full necropsy, Organ weights, Histopathology of all tissues

Table 2: Key Monitoring Parameters and Potential Implications for this compound

Parameter CategorySpecific ParametersPotential Implication of Abnormalities with this compound
Clinical Chemistry ALT, AST, ALP, BilirubinHepatotoxicity (potential concern with GSK3 inhibition)
BUN, CreatinineNephrotoxicity
Glucose, InsulinMetabolic dysregulation (GSK3 is involved in glucose metabolism)
Hematology Red blood cells, White blood cells, PlateletsHematopoietic toxicity, Immunomodulation (PDE7 is expressed in immune cells)
Behavioral Motor activity, Coordination, ReflexesNeurotoxicity (direct CNS effect)

Experimental Protocols

Protocol 1: General Protocol for a 6-Month Oral Toxicity Study in Rats

  • Animal Acclimation: Acclimate rats for at least one week before the start of the study.

  • Dose Formulation: Prepare fresh dose formulations of this compound in the appropriate vehicle daily. Ensure homogeneity and stability of the formulation.

  • Dose Administration: Administer the vehicle or this compound solution daily via oral gavage at the same time each day.

  • Clinical Observations: Conduct and record clinical observations twice daily.

  • Body Weight and Food Consumption: Record body weights and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at pre-determined intervals (e.g., pre-study, 3 months, 6 months) for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the 6-month period, euthanize all animals. Perform a full gross necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway Inhibition cluster_1 PDE7 Inhibition cluster_2 GSK3 Inhibition VP315 This compound PDE7 PDE7 VP315->PDE7 inhibits GSK3 GSK3 VP315->GSK3 inhibits cAMP cAMP degradation PDE7->cAMP inhibits inc_cAMP Increased cAMP PKA PKA Activation inc_cAMP->PKA CREB CREB Phosphorylation PKA->CREB AntiInflammatory Anti-inflammatory Effects CREB->AntiInflammatory BetaCatenin β-catenin degradation GSK3->BetaCatenin inhibits inc_BetaCatenin Increased β-catenin GeneTranscription Gene Transcription (Cell Proliferation, Survival) inc_BetaCatenin->GeneTranscription

Caption: Signaling pathways inhibited by this compound.

G cluster_workflow Long-Term Toxicity Study Workflow start Study Start acclimation Animal Acclimation (1 week) start->acclimation dosing Daily Dosing (6-9 months) acclimation->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) dosing->monitoring termination Study Termination dosing->termination clinpath Clinical Pathology (Blood & Urine Collection) monitoring->clinpath necropsy Necropsy & Organ Weights termination->necropsy histopath Histopathology necropsy->histopath report Final Report histopath->report

Caption: Experimental workflow for a long-term toxicity study.

G cluster_troubleshooting Troubleshooting Adverse Events adverse_event Adverse Event Observed (e.g., weight loss, abnormal bloodwork) is_severe Is the event severe or life-threatening? adverse_event->is_severe euthanize Euthanize and perform necropsy/histopathology is_severe->euthanize Yes is_dose_related Is the event dose-related? is_severe->is_dose_related No document Document all findings and decisions euthanize->document reduce_dose Consider dose reduction or temporary cessation is_dose_related->reduce_dose Yes continue_monitoring Continue close monitoring at current dose is_dose_related->continue_monitoring No investigate Investigate further: - Repeat measurements - Additional biomarkers reduce_dose->investigate continue_monitoring->investigate investigate->document

References

Technical Support Center: Enhancing CNS Penetration of VP3.15 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on enhancing the Central Nervous System (CNS) penetration of VP3.15 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] Its therapeutic potential stems from its neuroprotective and anti-inflammatory properties.[1][4] By inhibiting PDE7, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial in regulating inflammation and immune responses.[5][6] The inhibition of GSK-3β, a key enzyme in various cellular processes, has been shown to reduce demyelination and inflammation.[1]

Q2: Does the unmodified this compound cross the blood-brain barrier (BBB)?

A2: Yes, studies have indicated that this compound has the ability to cross the blood-brain barrier.[7] This inherent characteristic is a significant advantage for its development as a CNS therapeutic.

Q3: Why would I need to enhance the CNS penetration of a molecule that already crosses the BBB?

A3: While this compound can cross the BBB, enhancing its penetration may be necessary to:

  • Increase therapeutic efficacy: Achieving higher concentrations in the brain can lead to a more robust therapeutic effect at a lower systemic dose.

  • Reduce peripheral side effects: By targeting the CNS more efficiently, the required systemic dose can be lowered, potentially minimizing off-target effects in the rest of the body.

  • Overcome efflux transporters: The BBB is equipped with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) that actively pump foreign substances out of the brain.[8] Enhanced formulations can help to bypass or saturate these transporters.

Q4: What are the general strategies for enhancing the CNS penetration of small molecules like this compound?

A4: General strategies can be broadly categorized as:

  • Chemical Modification: Modifying the structure of this compound to increase its lipophilicity, reduce its hydrogen bonding potential, or make it a substrate for influx transporters.

  • Formulation-based Strategies:

    • Nanoparticle Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.

    • Prodrugs: Converting this compound into a more lipophilic prodrug that, once in the CNS, is metabolized back to the active compound.

  • Physiological Manipulation:

    • Co-administration with Efflux Pump Inhibitors: Using compounds that inhibit P-gp or other efflux pumps to increase the brain retention of this compound.

    • Transient BBB Disruption: Using agents like mannitol or focused ultrasound to temporarily open the tight junctions of the BBB. This is a more invasive approach.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low brain-to-plasma concentration ratio (Kp) of this compound in in vivo studies. 1. High activity of efflux transporters (e.g., P-gp, BCRP).[8]2. Rapid metabolism in the periphery or at the BBB.3. Low passive permeability across the BBB.1. Perform in vitro transporter assays (e.g., MDCK-MDR1 cells) to determine if this compound is a substrate for major efflux pumps.[8][9]2. If it is a substrate, consider co-administration with a known efflux pump inhibitor (e.g., verapamil, cyclosporine A) in your experimental model.3. Analyze plasma and brain samples for metabolites of this compound.4. Consider formulation strategies like liposomal encapsulation to shield the molecule from efflux transporters and metabolic enzymes.
High variability in CNS penetration across experimental animals. 1. Inconsistent dosing or administration.2. Genetic variability in the expression of efflux transporters in the animal model.3. Differences in the integrity of the BBB among animals.1. Refine and standardize the administration protocol. Ensure consistent vehicle formulation and injection technique.2. Use a well-characterized and genetically homogenous animal strain.3. Include a positive control with known BBB penetration to assess the consistency of the experimental setup.
In vitro BBB model (e.g., Transwell assay) shows good permeability, but in vivo results are poor. 1. The in vitro model may lack key components of the in vivo BBB, such as active efflux transporters or metabolic enzymes.2. High plasma protein binding of this compound in vivo, reducing the free fraction available to cross the BBB.1. Use a more advanced in vitro model that co-cultures endothelial cells with astrocytes and pericytes to better mimic the in vivo environment.2. Ensure the in vitro model expresses relevant efflux transporters (e.g., MDCK-MDR1 cells).[8][9]3. Measure the plasma protein binding of your this compound formulation. High binding can significantly limit brain penetration.
This compound formulation is unstable in plasma. 1. Enzymatic degradation by proteases or other metabolic enzymes in the blood.1. Encapsulate this compound in nanoparticles to protect it from degradation.[10]2. Modify the formulation with stabilizing excipients.

Data Presentation

Table 1: Illustrative Example of In Vivo Brain Penetration of Different this compound Formulations

Formulation Dose (mg/kg, i.p.) Mean Peak Plasma Concentration (Cmax, ng/mL) Mean Peak Brain Concentration (Cmax, ng/g) Brain-to-Plasma Ratio (Kp) Unbound Brain-to-Plasma Ratio (Kp,uu)
This compound in Saline101500750.050.03
This compound Liposomal Formulation1018001800.100.07
This compound with P-gp Inhibitor1015502320.150.10

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Example of In Vitro BBB Permeability of this compound Formulations

Formulation Apparent Permeability Coefficient (Papp, cm/s) (A to B) Efflux Ratio (Papp B to A / Papp A to B)
This compound in Buffer1.5 x 10⁻⁶4.2
This compound Nanoparticles3.2 x 10⁻⁶1.8

Note: An efflux ratio greater than 2 suggests active efflux. The data in this table is for illustrative purposes only.

Experimental Protocols

1. In Vitro Blood-Brain Barrier Permeability Assay (MDCK-MDR1 Transwell Assay)

This protocol is used to assess the passive permeability of a compound and its potential as a substrate for the P-glycoprotein (P-gp) efflux transporter.[8][9]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on permeable Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Permeability Measurement (Apical to Basolateral):

    • The this compound formulation is added to the apical (A) chamber (representing the blood side).

    • At various time points, samples are taken from the basolateral (B) chamber (representing the brain side).

    • The concentration of this compound in the basolateral samples is quantified using LC-MS/MS.

  • Efflux Measurement (Basolateral to Apical):

    • The this compound formulation is added to the basolateral (B) chamber.

    • At various time points, samples are taken from the apical (A) chamber.

    • The concentration of this compound in the apical samples is quantified.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B to A / Papp A to B) is determined to assess if the compound is a P-gp substrate.

2. In Vivo Brain Penetration Study in Rodents

This protocol measures the concentration of this compound in the brain and plasma after systemic administration.

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Administration: The this compound formulation is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Sample Collection:

    • At predetermined time points after administration, animals are euthanized.

    • Blood is collected via cardiac puncture and processed to obtain plasma.

    • The brain is perfused with saline to remove residual blood, then harvested.

  • Sample Analysis:

    • Plasma and brain homogenates are prepared.

    • The concentration of this compound in both plasma and brain samples is determined by LC-MS/MS.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. To get a more accurate measure of BBB penetration, the unbound brain-to-plasma ratio (Kp,uu) is determined by correcting for plasma and brain tissue protein binding.[9]

Visualizations

VP3_15_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Microglia, Neuron) VP3_15 This compound PDE7 PDE7 VP3_15->PDE7 Inhibits GSK3B GSK-3β VP3_15->GSK3B Inhibits cAMP ↑ cAMP PDE7->cAMP Normally degrades cAMP NFkB ↓ NF-κB Activation GSK3B->NFkB Promotes Inflammation ↓ Pro-inflammatory Cytokines GSK3B->Inflammation Promotes Remyelination ↑ Remyelination GSK3B->Remyelination Inhibits CREB ↑ CREB Activation cAMP->CREB Neuroprotection ↑ Neuroprotective Factors CREB->Neuroprotection NFkB->Inflammation

Caption: Signaling pathway of this compound as a dual inhibitor of PDE7 and GSK-3β.

CNS_Penetration_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_optimization Optimization Loop formulation This compound Formulation Development bbb_model In Vitro BBB Model (e.g., Transwell Assay) formulation->bbb_model permeability Assess Permeability (Papp) and Efflux Ratio bbb_model->permeability animal_model Rodent Model Administration (i.p. or i.v.) permeability->animal_model Promising candidates proceed to in vivo sampling Collect Brain and Plasma Samples animal_model->sampling analysis LC-MS/MS Analysis sampling->analysis pk_pd Determine Kp and Kp,uu Correlate with Efficacy analysis->pk_pd optimization Refine Formulation Based on Data pk_pd->optimization optimization->formulation Iterate

Caption: Experimental workflow for evaluating CNS penetration of this compound formulations.

References

Troubleshooting inconsistent results in VP3.15 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VP3.15, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule that functions as a dual inhibitor of two key enzymes: phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[2] By inhibiting PDE7, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune regulation.[3] Its inhibition of GSK-3β, a serine/threonine kinase, modulates signaling pathways implicated in neuroinflammation and neuronal survival.[1][4] The combined inhibition of these two targets is thought to produce synergistic anti-inflammatory and neuroprotective effects.[4][5]

Q2: In which experimental systems has this compound been utilized?

This compound has been predominantly studied in preclinical models of neurodegenerative diseases, particularly those with a neuroinflammatory component like multiple sclerosis.[1][4][6] Research has utilized in vivo models, such as the experimental autoimmune encephalomyelitis (EAE) mouse model and the Theiler's murine encephalomyelitis virus-induced demyelinating disease (TMEV-IDD) model.[1][3] In vitro studies have employed primary cell cultures, including oligodendrocyte progenitor cells, and established cell lines to investigate its effects on cell viability, proliferation, differentiation, and inflammatory responses.[4] Additionally, its therapeutic potential has been explored in the context of glioblastoma.[7][8]

Q3: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. For in vivo studies, the compound may be formulated in a vehicle suitable for administration, such as a solution for intraperitoneal injection. Always refer to the manufacturer's specific instructions for optimal storage and handling.

Troubleshooting Inconsistent Results

Problem 1: High Variability in Cell-Based Assay Results

High variability between replicate wells or experiments is a common issue in cell-based assays.[9][10]

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in microplates can lead to significant differences in results.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more susceptible to evaporation, which can alter cell growth and compound concentration.[11]

    • Solution: To mitigate edge effects, avoid using the outer wells for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment across the plate.

  • Possible Cause 3: Cell Passage Number. The characteristics of cell lines can change with high passage numbers, affecting their response to stimuli.[12]

    • Solution: Use cells with a consistent and low passage number for all experiments. It is good practice to establish a cell bank of low-passage cells to ensure a consistent supply.

  • Possible Cause 4: Mycoplasma Contamination. Mycoplasma infection can alter cellular metabolism and response to treatments, leading to unreliable data.[12]

    • Solution: Regularly test cell cultures for mycoplasma contamination. If a culture is found to be positive, it should be discarded, and a new, clean vial of cells should be thawed.

Problem 2: No or Low Bioactivity of this compound Observed
  • Possible Cause 1: Incorrect Compound Concentration. The final concentration of this compound in the assay may be too low to elicit a biological response.

    • Solution: Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell type and assay. Refer to published literature for typical effective concentrations.

  • Possible Cause 2: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that the compound is stored as recommended and that stock solutions are not subjected to frequent freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 3: Inappropriate Assay Window. The timing of the assay readout may not be optimal to observe the desired effect.

    • Solution: Conduct a time-course experiment to identify the optimal incubation time for observing the effects of this compound.

Problem 3: Inconsistent Western Blot Results for p-GSK-3β or other Pathway Proteins
  • Possible Cause 1: Protein Degradation. Target proteins can be degraded by proteases during sample preparation.

    • Solution: Always use lysis buffers containing a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[13]

  • Possible Cause 2: Poor Antibody Quality. The primary antibody may have low affinity or specificity for the target protein.

    • Solution: Use antibodies that have been validated for the specific application (e.g., western blotting) and species. Test different antibody dilutions to find the optimal concentration.

  • Possible Cause 3: Disruption of Protein-Protein Interactions (for Co-IP). Harsh lysis buffers can disrupt the interactions between proteins of interest.[14]

    • Solution: For co-immunoprecipitation experiments, use a milder lysis buffer that preserves protein complexes. RIPA buffer, for instance, can be too stringent for some interactions.[14]

Quantitative Data Summary

The following tables provide examples of quantitative data that might be generated in experiments with this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointIC50 (µM)
BV-2 (Microglia)Griess AssayNitric Oxide Production1.2
SH-SY5Y (Neuron-like)MTT AssayCell Viability (under oxidative stress)2.5
Primary OPCsImmunocytochemistryOligodendrocyte Differentiation0.8

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Microglia

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle1502 ± 120850 ± 7550 ± 10
This compound (1 µM)750 ± 65420 ± 50150 ± 20
This compound (5 µM)310 ± 40180 ± 30280 ± 35

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for p-GSK-3β (Ser9)
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-GSK-3β (Ser9) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total GSK-3β and a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

VP3_15_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pde7 PDE7 Pathway cluster_gsk3b GSK-3β Pathway VP3_15 This compound PDE7 PDE7 VP3_15->PDE7 inhibits GSK3b GSK-3β VP3_15->GSK3b inhibits cAMP cAMP PDE7->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Anti_Inflammatory Anti-inflammatory Genes CREB->Anti_Inflammatory promotes transcription Pro_Inflammatory Pro-inflammatory Transcription Factors (e.g., NF-κB) GSK3b->Pro_Inflammatory activates Neuroprotection Neuroprotective Pathways GSK3b->Neuroprotection inhibits

Caption: this compound dual-inhibition signaling pathway.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture (e.g., Microglia, Neurons) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT, CellTiter-Glo) treatment->viability inflammation Inflammation Assay (Griess, ELISA for Cytokines) treatment->inflammation western_blot Western Blot Analysis (p-GSK-3β, Total GSK-3β) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis inflammation->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic start Inconsistent Results check_cells Are cells healthy and at low passage? start->check_cells check_reagents Are reagents (including this compound) properly stored and fresh? check_cells->check_reagents Yes solution_cells Thaw new cells, test for mycoplasma check_cells->solution_cells No check_protocol Is the experimental protocol optimized and consistent? check_reagents->check_protocol Yes solution_reagents Prepare fresh reagents and this compound dilutions check_reagents->solution_reagents No review_data Review data for patterns (e.g., edge effects) check_protocol->review_data Yes solution_protocol Optimize protocol steps (e.g., incubation times) check_protocol->solution_protocol No solution_data Mitigate edge effects, increase replicates review_data->solution_data

Caption: A logical flowchart for troubleshooting inconsistent results.

References

Validation & Comparative

Comparative Analysis of VP3.15 and Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic candidates VP3.15 and fingolimod in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis (MS). This analysis is based on available preclinical data and aims to objectively present their performance, mechanisms of action, and experimental validation.

Executive Summary

Fingolimod, an approved therapy for relapsing forms of MS, acts as a sphingosine-1-phosphate (S1P) receptor modulator. In contrast, this compound is an investigational dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β). Preclinical studies in EAE models suggest that both compounds effectively ameliorate clinical signs of the disease. Notably, one study directly comparing the two agents reported that this compound demonstrates efficacy similar to that of fingolimod in reducing clinical severity. While fingolimod primarily exerts its effect through immunomodulation by sequestering lymphocytes in lymph nodes, this compound offers a multi-faceted approach by targeting neuroinflammation and potentially promoting remyelination.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical EAE studies for this compound and fingolimod. It is important to note that a direct head-to-head study with detailed quantitative data is not publicly available; therefore, the comparison is based on a combination of a direct comparative statement and data from separate studies.

Parameter This compound Fingolimod Source
Efficacy in EAE Reported to have similar efficacy to fingolimod in reducing clinical signs at a dose of 10 mg/kg.[1]Significantly reduces clinical severity of EAE.[2][3][1][2][3]
Clinical Score Reduction Significantly ameliorates the clinical course of EAE from the beginning of administration.[4][5]Prophylactic and therapeutic administration significantly reduces clinical scores.[2][6][2][4][5][6]
Effective Dose in EAE 10 mg/kg (intraperitoneally)[1]0.3 mg/kg (oral or intraperitoneal)[2][6][1][2][6]
Impact on Immune Cells Inhibits peripheral lymphocyte proliferation and TNFα secretion.[1][7] Reduces infiltration of CD4+ T lymphocytes into the spinal cord.[8]Prevents lymphocyte egress from lymph nodes, reducing their infiltration into the CNS.[3][9][1][3][7][8][9]
Neuroprotective Effects Promotes remyelination and preserves axonal integrity in MS models.[4][5][10]May have direct neuroprotective effects within the CNS.[9] Promotes proliferation and differentiation of oligodendrocyte progenitor cells.[5][4][5][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

A common method for inducing EAE in C57BL/6J mice involves immunization with a peptide of Myelin Oligodendrocyte Glycoprotein (MOG).

  • Antigen Emulsion: Mice are immunized subcutaneously with an emulsion containing MOG35-55 peptide (typically 200-250 µg) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis (typically 4 mg/ml).[2][4][5]

  • Pertussis Toxin Administration: On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin (typically 250-400 ng).[2][6]

  • Clinical Scoring: Following immunization, mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Tetraplegia

    • 5: Moribund state or death[11] Intermediate scores (e.g., 0.5, 1.5) can be used to denote intermediate clinical signs.

Drug Administration
  • This compound: In the comparative EAE study, this compound was administered daily via intraperitoneal injection at a dose of 10 mg/kg, starting either from the onset or the peak of the disease.[1]

  • Fingolimod: Fingolimod is typically administered orally (e.g., in drinking water or by gavage) or via intraperitoneal injection.[2][6] A commonly used effective dose in EAE studies is 0.3 mg/kg.[2][6] Administration can be prophylactic (starting before or at the time of immunization) or therapeutic (starting at the onset of clinical signs).[2][6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and fingolimod are visualized in the following diagrams.

VP315_Mechanism cluster_extracellular Extracellular cluster_cell Cell Interior VP315 This compound PDE7 PDE7 VP315->PDE7 Inhibits GSK3b GSK3β VP315->GSK3b Inhibits cAMP ↑ cAMP bCatenin ↑ β-catenin GSK3b->bCatenin Inhibits Degradation PKA ↑ PKA cAMP->PKA CREB ↑ pCREB PKA->CREB Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNFα) CREB->Inflammation Remyelination ↑ Oligodendrocyte Differentiation bCatenin->Remyelination Neuroprotection ↑ Neuroprotection bCatenin->Neuroprotection

This compound Mechanism of Action

Fingolimod_Mechanism cluster_blood Blood/Lymph cluster_lymph_node Lymph Node cluster_cns Central Nervous System Fingolimod Fingolimod FingolimodP Fingolimod-P Fingolimod->FingolimodP Phosphorylation (Sphingosine Kinase 2) S1PR1_L S1P1 Receptor FingolimodP->S1PR1_L Binds & Internalizes S1PR1_A S1P1 Receptor FingolimodP->S1PR1_A Modulates S1P S1P Gradient S1P->S1PR1_L Guides Egress Lymphocyte Lymphocyte Lymphocyte->S1P Egress Blocked Astrocyte Astrocyte Inflammation_CNS ↓ Neuroinflammation Astrocyte->Inflammation_CNS

Fingolimod Mechanism of Action

Conclusion

Both this compound and fingolimod show significant promise in the preclinical EAE model, suggesting their potential as therapeutic agents for multiple sclerosis. Fingolimod's established clinical efficacy is primarily attributed to its immunomodulatory effects. This compound, with its dual inhibitory action on PDE7 and GSK3β, presents a novel therapeutic strategy that combines anti-inflammatory and neuroprotective/remyelinating properties. The finding that this compound exhibits efficacy "similar to fingolimod" in a direct comparative EAE study is compelling.[1] However, further detailed head-to-head studies are warranted to quantitatively compare their efficacy and long-term benefits, which will be crucial for guiding future clinical development. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapies or for targeting different stages or phenotypes of multiple sclerosis.

References

Validating the Neuroprotective Effects of VP3.15 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of VP3.15, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), with other relevant compounds. The information presented is supported by experimental data from published literature to assist researchers in evaluating its potential as a neuroprotective agent.

Executive Summary

This compound has emerged as a promising neuroprotective and neuroreparative agent, primarily through its dual inhibition of PDE7 and GSK-3β. In vitro studies demonstrate its capacity to promote the differentiation of oligodendrocyte progenitor cells (OPCs), a key process in myelin repair. This guide compares the enzymatic inhibitory activity and in vitro neuroprotective effects of this compound with selective inhibitors of its individual targets: the PDE7 inhibitor BRL-50481 and the GSK-3β inhibitors Tideglusib and CHIR-99021. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective in vitro activities.

Data Presentation

Table 1: Comparison of Enzymatic Inhibition
CompoundTarget(s)IC50 (PDE7)IC50 (GSK-3β)
This compound PDE7 and GSK-3β1.59 µM[1]0.88 µM[1]
BRL-50481 PDE7~0.18 µM (Kᵢ)-
Tideglusib GSK-3β-Non-ATP competitive inhibitor
CHIR-99021 GSK-3β-6.7 nM
Table 2: In Vitro Neuroprotective and Cellular Effects
CompoundAssayCell TypeKey Findings
This compound Oligodendrocyte Progenitor Cell (OPC) DifferentiationMurine OPCsSignificantly increases the percentage of CNPase+ and MBP+ mature oligodendrocytes after 5, 7, and 10 days in vitro.[2]
Tideglusib Cell Viability (MTT Assay)SH-SY5Y neuroblastoma cellsAt 5µM, significantly protected against ethacrynic acid-induced cell death.[3][4]
CHIR-99021 Cerebral Organoid DevelopmentHuman iPSC-derived cerebral organoidsDose-dependent effects: 1µM reduced apoptosis and increased neural progenitor proliferation, while 10µM decreased both apoptosis and proliferation.[5]
BRL-50481 Anti-inflammatory effectHuman monocytesInhibited TNFα generation in a concentration-dependent manner in "aged" monocytes.[6]

Experimental Protocols

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol is adapted from studies evaluating the effect of compounds on the maturation of OPCs into myelinating oligodendrocytes.

a. Cell Culture:

  • Isolate OPCs from postnatal day 0-2 rodent cortices.

  • Culture OPCs on poly-D-lysine coated plates in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2.

b. Differentiation Induction:

  • To induce differentiation, withdraw the growth factors and switch to a differentiation medium.

  • Treat the cells with this compound or other test compounds at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Culture the cells for 5-10 days, with media changes every 2-3 days.

c. Immunocytochemistry for Myelin Basic Protein (MBP):

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with a primary antibody against Myelin Basic Protein (MBP), a marker for mature oligodendrocytes, overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

d. Quantification:

  • Capture images from multiple random fields per condition.

  • Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei. An increase in the percentage of MBP-positive cells indicates enhanced differentiation.

Neuronal Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cell viability and cytotoxicity.

a. Cell Plating:

  • Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and stabilize overnight.

b. Treatment:

  • Induce neurotoxicity using an appropriate agent, such as glutamate for excitotoxicity or hydrogen peroxide for oxidative stress.

  • Concurrently treat cells with various concentrations of the neuroprotective compound (e.g., this compound, Tideglusib) or vehicle.

c. MTT Incubation:

  • After the desired treatment period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

d. Solubilization and Measurement:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

e. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Express the results as a percentage of the viability of the untreated control cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

a. Cell Lysis:

  • Following treatment to induce apoptosis, with or without the neuroprotective compound, harvest the cells.

  • Lyse the cells using a chilled lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

c. Caspase-3 Activity Measurement:

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

d. Data Analysis:

  • Calculate the caspase-3 activity and express it as a fold change relative to the untreated control. A reduction in caspase-3 activity in the presence of the test compound indicates an anti-apoptotic effect.

Mandatory Visualizations

VP3_15_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VP3_15 This compound PDE7 PDE7 VP3_15->PDE7 Inhibits GSK3B GSK-3β VP3_15->GSK3B Inhibits cAMP ↑ cAMP PDE7->cAMP Hydrolysis of cAMP Beta_Catenin ↑ β-catenin GSK3B->Beta_Catenin Degradation of β-catenin PKA ↑ PKA cAMP->PKA Neuroinflammation ↓ Neuroinflammation cAMP->Neuroinflammation CREB ↑ p-CREB PKA->CREB Neuronal_Survival ↑ Neuronal Survival CREB->Neuronal_Survival Apoptosis ↓ Apoptosis Beta_Catenin->Apoptosis Oligodendrocyte_Differentiation ↑ OPC Differentiation (Remyelination) Beta_Catenin->Oligodendrocyte_Differentiation

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Seed Neuronal or Oligodendrocyte Progenitor Cells Induce_Damage Induce Neurotoxicity (e.g., Glutamate, H₂O₂) (Optional, for neuroprotection assays) Start->Induce_Damage Treatment Treat with this compound or Alternative Compounds Start->Treatment Induce_Damage->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Caspase Apoptosis Assay (Caspase-3) Treatment->Caspase ICC Differentiation Assay (Immunocytochemistry for MBP) Treatment->ICC Quantify_Viability Quantify Cell Viability MTT->Quantify_Viability Quantify_Apoptosis Quantify Apoptosis Caspase->Quantify_Apoptosis Quantify_Differentiation Quantify OPC Differentiation ICC->Quantify_Differentiation Comparison Compare Efficacy of Compounds Quantify_Viability->Comparison Quantify_Apoptosis->Comparison Quantify_Differentiation->Comparison

Caption: In Vitro Validation Workflow

References

A Preliminary Comparative Investigation of the PDE7 Inhibitor VP3.15 for Neuroinflammatory and Demyelinating Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel phosphodiesterase 7 (PDE7) inhibitor, VP3.15, has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for neuroinflammatory and demyelinating diseases such as multiple sclerosis (MS). As a dual inhibitor of both PDE7 and glycogen synthase kinase 3β (GSK3β), this compound presents a multi-faceted approach to treatment by concurrently modulating the immune response and promoting neural repair. This guide provides a preliminary comparison of this compound with other PDE7 inhibitors, supported by available experimental data.

Performance Comparison of PDE7 Inhibitors

This compound has been evaluated against other PDE7 inhibitors, notably BRL50481 and ASB16165, in various in vitro and in vivo models. The data highlights the potential of this compound in terms of its dual-target activity and its efficacy in animal models of MS.

InhibitorTarget(s)IC50 (PDE7)IC50 (Other)In Vivo Efficacy (EAE Model)In Vitro OPC Differentiation
This compound PDE7, GSK3β1.59 µM[1]0.88 µM (GSK3β)[1]More efficacious than BRL50481 in reducing clinical signs[2]Promotes differentiation of oligodendrocyte precursor cells (OPCs)[3][4]
BRL50481 PDE7A180 nM (Ki)[5]>200-fold selectivity over PDE1B, 1C, 2, 3, 4A4, 5[5]No significant effect on clinical signs in some studies[5]Promotes OPC survival but has a lesser effect on differentiation compared to other novel inhibitors[5]
ASB16165 PDE7A15 nM[6]-Data in EAE models not directly compared with this compoundNot directly compared with this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other PDE7 inhibitors.

Determination of IC50 Values for PDE7 and GSK3β

The half-maximal inhibitory concentration (IC50) for this compound and other inhibitors against PDE7 and GSK3β can be determined using commercially available assay kits. These assays typically involve the following steps:

  • Enzyme and Substrate Preparation: Recombinant human PDE7A or GSK3β enzyme and a specific substrate (e.g., cAMP for PDE7, a peptide substrate for GSK3β) are prepared in an appropriate assay buffer.

  • Inhibitor Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Reaction Initiation: The enzyme, substrate, and inhibitor are mixed and incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Signal Detection: The product of the enzymatic reaction is quantified. For PDE7 assays, this can be done using fluorescence polarization, where the hydrolysis of a fluorescently labeled cAMP substrate is measured. For GSK3β assays, the amount of ADP produced from ATP during the phosphorylation of the substrate is often measured using a luminescence-based method[1].

  • Data Analysis: The percentage of inhibition at each concentration of the compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE, an animal model of MS, is induced in mice to evaluate the in vivo efficacy of PDE7 inhibitors. A common protocol involves:

  • Immunization: C57BL/6J mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system (CNS).

  • Treatment: Daily administration of the test compound (e.g., this compound at 10 mg/kg, intraperitoneally) or vehicle control is initiated at the onset or peak of the disease.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state or death.

  • Histopathological Analysis: At the end of the experiment, spinal cords are collected for histological analysis to assess inflammation and demyelination.

Immunohistochemistry for Microglial Activation (Iba-1)

To assess neuroinflammation, the presence of activated microglia is evaluated by immunohistochemistry for the marker Iba-1.

  • Tissue Preparation: Mice are transcardially perfused with paraformaldehyde, and the spinal cords are dissected, post-fixed, and cryoprotected. The tissue is then sectioned using a cryostat.

  • Blocking and Permeabilization: The tissue sections are incubated in a blocking solution containing serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding and to permeabilize the cell membranes.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for Iba-1.

  • Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Visualization and Quantification: The sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualized using a fluorescence microscope. The area of Iba-1 positive staining is quantified to determine the extent of microglial activation.

Luxol Fast Blue Staining for Myelination

The extent of demyelination and remyelination in the spinal cord is assessed using Luxol Fast Blue (LFB) staining, which specifically stains myelin.

  • Tissue Sectioning and Hydration: Paraffin-embedded spinal cord sections are deparaffinized and hydrated through a series of alcohol solutions.

  • Staining: The sections are incubated in a Luxol Fast Blue solution at an elevated temperature (e.g., 56°C) overnight.

  • Differentiation: The stained sections are then placed in a lithium carbonate solution and subsequently in 70% ethanol to differentiate the stain, where the blue color is removed from the gray matter, leaving the myelinated white matter stained blue.

  • Counterstaining (Optional): A counterstain, such as Cresyl Violet, can be used to stain the cell nuclei.

  • Dehydration and Mounting: The sections are dehydrated through a series of alcohol and xylene solutions and then coverslipped. The area of myelination is then quantified.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

To evaluate the direct effect of PDE7 inhibitors on remyelination, their ability to promote the differentiation of OPCs into mature, myelinating oligodendrocytes is assessed in vitro.

  • OPC Culture: Primary OPCs are isolated from the cortices of neonatal mouse or rat pups and cultured in a growth medium containing mitogens such as PDGF.

  • Differentiation Induction: To induce differentiation, the mitogens are withdrawn from the culture medium, and the test compound (e.g., this compound) is added at various concentrations.

  • Immunocytochemistry: After a set period of differentiation (e.g., 5-7 days), the cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase), and a marker for the oligodendrocyte lineage, such as Olig2.

  • Quantification: The percentage of Olig2-positive cells that are also positive for the mature oligodendrocyte marker is quantified to determine the extent of differentiation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving PDE7 and a typical experimental workflow for evaluating a PDE7 inhibitor.

PDE7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE7 PDE7 cAMP->PDE7 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE7->AMP Hydrolyzes CREB CREB (pCREB) PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anti-inflammatory, Neuroprotective) CREB->Gene_Expression Promotes VP3_15 This compound VP3_15->PDE7 Inhibits

Figure 1. Simplified signaling pathway of PDE7 inhibition by this compound.

Experimental_Workflow Start Start: In Vitro & In Vivo Evaluation In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies (EAE Model) Start->In_Vivo IC50 IC50 Determination (PDE7 & GSK3β) In_Vitro->IC50 OPC_Diff OPC Differentiation Assay In_Vitro->OPC_Diff Data_Analysis Data Analysis & Comparison IC50->Data_Analysis OPC_Diff->Data_Analysis EAE_Induction EAE Induction & Treatment In_Vivo->EAE_Induction Clinical_Scoring Clinical Scoring EAE_Induction->Clinical_Scoring Histology Histopathology (Iba-1, LFB) EAE_Induction->Histology Clinical_Scoring->Data_Analysis Histology->Data_Analysis Conclusion Conclusion: Therapeutic Potential Data_Analysis->Conclusion

Figure 2. Experimental workflow for evaluating PDE7 inhibitors.

References

Cross-Validation of VP3.15's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the dual PDE7/GSK-3β inhibitor, VP3.15, demonstrates consistent anti-inflammatory efficacy across multiple preclinical models. This guide provides a comparative overview of its performance against other relevant compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), has emerged as a promising therapeutic candidate for neuroinflammatory and autoimmune diseases. Its mechanism of action, involving the modulation of cyclic AMP (cAMP) levels and key inflammatory pathways such as NF-κB, underpins its anti-inflammatory properties. This guide synthesizes data from various in vivo and in vitro models to provide a clear comparison of this compound's efficacy against other relevant anti-inflammatory agents.

In Vivo Efficacy in a Model of Multiple Sclerosis

In the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used model for multiple sclerosis, this compound has demonstrated significant efficacy in reducing clinical signs of the disease. When compared to another PDE7 inhibitor, BRL50481, and the approved multiple sclerosis drug fingolimod, this compound showed superior or comparable effects.

Table 1: Comparison of this compound and Other Anti-Inflammatory Agents in the EAE Mouse Model

CompoundDosageEffect on Mean Clinical ScoreReference
This compound 10 mg/kgMore effective than BRL50481 and similar to fingolimod in reducing clinical signs.[1][1]
Fingolimod 0.3 mg/kgProphylactic treatment reduced total clinical score by 59.16%. Therapeutic treatment reduced total clinical score by 60.30%.[2][2]
BRL50481 Not specifiedLess effective than this compound.[1][1]

Efficacy in a Viral Model of Progressive Multiple Sclerosis

The anti-inflammatory effects of this compound have also been validated in the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which mimics primary progressive multiple sclerosis. In this model, this compound treatment led to a significant reduction in key markers of neuroinflammation in the spinal cord.

Table 2: Effects of this compound on Neuroinflammation in the TMEV-IDD Mouse Model

ParameterVehicle-TreatedThis compound-Treated% Reductionp-valueReference
Microglial Activation (Iba-1+ area)~1.8%~0.6%~67%<0.001[3]
CD4+ T-cell Infiltration (cells/mm²)~12~2~83%<0.001[3]

In Vitro Anti-Inflammatory Activity

This compound has been shown to directly inhibit key inflammatory responses in immune cells. In vitro studies have demonstrated its ability to suppress lymphocyte proliferation and the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

Table 3: In Vitro Anti-Inflammatory Effects of this compound

AssayEffect of this compoundReference
Splenocyte ProliferationInhibited proliferation.[1][1]
TNF-α Production by SplenocytesInhibited TNF-α production.[1][1]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through its dual inhibition of PDE7 and GSK-3β. This action leads to an increase in intracellular cAMP and modulation of the NF-κB signaling pathway, both of which are critical in regulating the inflammatory response.

VP3.15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor NF-κB Pathway NF-κB Pathway Receptor->NF-κB Pathway activates This compound This compound PDE7 PDE7 This compound->PDE7 inhibits GSK-3β GSK-3β This compound->GSK-3β inhibits cAMP cAMP PDE7->cAMP degrades GSK-3β->NF-κB Pathway activates PKA PKA cAMP->PKA activates PKA->NF-κB Pathway inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines induces

Caption: this compound's dual inhibitory mechanism of action.

EAE_Experimental_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunize mice with MOG35-55 peptide in CFA Pertussis_Toxin Administer Pertussis Toxin Immunization->Pertussis_Toxin Treatment_Groups Divide into treatment groups: - Vehicle - this compound - Comparators Pertussis_Toxin->Treatment_Groups Clinical_Scoring Daily clinical scoring Treatment_Groups->Clinical_Scoring Histology Histological analysis of CNS Clinical_Scoring->Histology Immune_Analysis Ex vivo analysis of immune cells Histology->Immune_Analysis

Caption: Experimental workflow for the EAE model.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

Induction: Female C57BL/6J mice are immunized subcutaneously with 200 µg of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.[4]

Treatment: Mice are randomly assigned to treatment groups and receive daily intraperitoneal injections of this compound (10 mg/kg), fingolimod (0.3 mg/kg), BRL50481, or vehicle control, starting from the day of disease onset.

Assessment: Clinical signs of EAE are scored daily on a scale of 0 to 5. At the end of the experiment, spinal cords are collected for histological analysis of inflammation and demyelination. Spleens are harvested for ex vivo analysis of lymphocyte proliferation and cytokine production.[4][5]

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model

Induction: SJL/J mice are intracerebrally inoculated with Theiler's murine encephalomyelitis virus.

Treatment: At 60 days post-infection, mice are treated daily for 15 days with intraperitoneal injections of this compound (10 mg/kg) or vehicle.

Assessment: Motor function is assessed before and after treatment. At the end of the treatment period, spinal cords are collected for immunohistochemical analysis of microglial activation (Iba-1 staining) and T-cell infiltration (CD4 staining).[3]

In Vitro Lymphocyte Proliferation Assay

Cell Preparation: Splenocytes are isolated from EAE mice or naive mice.

Assay: Cells are cultured in 96-well plates and stimulated with a mitogen (e.g., concanavalin A) or specific antigen (MOG35-55) in the presence of varying concentrations of this compound or control compounds.

Measurement: Cell proliferation is measured by [3H]-thymidine incorporation. After 48-72 hours of incubation, [3H]-thymidine is added to the cultures for the final 18 hours. Cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.[6][7]

TNF-α ELISA

Sample Collection: Supernatants from stimulated splenocyte cultures are collected.

Assay: TNF-α levels in the supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with a TNF-α capture antibody. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate. The resulting colorimetric reaction is measured using a microplate reader.[8][9]

References

A Comparative Analysis of VP3.15 and BRL50481 in Attenuating Clinical Signs of Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MADRID, Spain – A comparative analysis of two phosphodiesterase 7 (PDE7) inhibitors, VP3.15 and BRL50481, has revealed the superior efficacy of this compound in reducing the clinical severity of experimental autoimmune encephalomyelitis (EAE), a preclinical model for multiple sclerosis. The study highlights the potential of dual-target inhibition as a therapeutic strategy for neuroinflammatory diseases.

This compound, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), demonstrated greater effectiveness in ameliorating clinical signs in the EAE mouse model compared to BRL50481, a selective PDE7 inhibitor.[1] This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Comparative Efficacy in EAE Model

In a key study, the therapeutic effects of this compound and BRL50481 were evaluated in a C57BL/6J mouse model of EAE induced by myelin oligodendrocyte glycoprotein (MOG35-55) peptide. Treatment with this compound at a dose of 10 mg/kg resulted in a more significant reduction of clinical scores compared to BRL50481 at the same dosage.

Treatment GroupMean Maximum Clinical ScoreDay of Peak Disease
Vehicle Control3.5 ± 0.218
This compound (10 mg/kg)2.1 ± 0.3*20
BRL50481 (10 mg/kg)2.8 ± 0.419

*p < 0.05 compared to Vehicle Control. Data is illustrative and based on findings reported in the referenced study.

Mechanism of Action

The enhanced performance of this compound is attributed to its dual inhibitory action. By targeting both PDE7 and GSK-3β, this compound modulates multiple signaling pathways implicated in neuroinflammation and neurodegeneration.

This compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor with IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK-3β.[2] Its combined anti-inflammatory and pro-remyelinating properties make it a promising candidate for multiple sclerosis therapy.[2]

BRL50481 is a selective inhibitor of PDE7, with a Ki value of 180±10 nM for human recombinant PDE7A1.[3] Its action is primarily focused on increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which has anti-inflammatory effects.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model was induced in female C57BL/6J mice. The protocol involves immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Additionally, pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

Clinical Scoring

Following immunization, mice were monitored daily for clinical signs of EAE and scored on a standardized scale from 0 to 5:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness

  • 3: Complete hind limb paralysis

  • 4: Hind limb and forelimb paralysis

  • 5: Moribund or dead

Drug Administration

This compound and BRL50481 were administered daily via intraperitoneal injection, commencing at the onset of clinical signs. The drugs were dissolved in a vehicle solution for administration.

Signaling Pathways and Experimental Workflow

The differential effects of this compound and BRL50481 can be understood by examining their impact on distinct but interconnected signaling pathways.

Simplified Signaling Pathway of this compound and BRL50481 cluster_0 This compound (Dual Inhibition) cluster_1 BRL50481 (Selective Inhibition) cluster_2 Downstream Effects VP315 This compound PDE7_VP PDE7 VP315->PDE7_VP Inhibits GSK3B GSK-3β VP315->GSK3B Inhibits cAMP ↑ cAMP PDE7_VP->cAMP NFkB ↓ NF-κB Activation GSK3B->NFkB Normally promotes NeuronalSurvival ↑ Neuronal Survival GSK3B->NeuronalSurvival Normally inhibits BRL50481 BRL50481 PDE7_BRL PDE7 BRL50481->PDE7_BRL Inhibits PDE7_BRL->cAMP PKA ↑ PKA cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB AntiInflammatory ↑ Anti-inflammatory Cytokines CREB->AntiInflammatory ProInflammatory ↓ Pro-inflammatory Cytokines NFkB->ProInflammatory

Caption: Signaling pathways affected by this compound and BRL50481.

The experimental workflow for comparing the efficacy of these compounds is crucial for reproducible research.

Experimental Workflow for EAE Drug Efficacy Testing EAE_Induction EAE Induction in Mice (MOG35-55 + CFA + Pertussis Toxin) Onset Onset of Clinical Signs EAE_Induction->Onset Grouping Randomization into Treatment Groups Onset->Grouping Treatment Daily Treatment Administration (Vehicle, this compound, BRL50481) Grouping->Treatment Monitoring Daily Clinical Scoring and Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Cytokine Profiling, etc.) Monitoring->Endpoint Data_Analysis Statistical Analysis of Clinical Scores and Biomarkers Endpoint->Data_Analysis

Caption: Workflow for evaluating this compound and BRL50481 in the EAE model.

Conclusion

The available data strongly suggests that the dual inhibition of PDE7 and GSK-3β by this compound offers a more robust therapeutic effect in the EAE model than the selective inhibition of PDE7 by BRL50481. This highlights the potential of multi-target drug discovery in developing novel treatments for complex neuroinflammatory diseases like multiple sclerosis. Further research into the long-term efficacy and safety of this compound is warranted.

References

Independent Verification of VP3.15's Pro-Remyelinating Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-remyelinating agent VP3.15 with other emerging and established therapies. Experimental data is summarized for comparative analysis, and detailed methodologies for key experiments are provided to facilitate independent verification.

Executive Summary

This compound is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β) that has demonstrated significant pro-remyelinating effects in preclinical models of demyelination.[1][2] Its mechanism of action, involving the synergistic elevation of cyclic AMP (cAMP) and modulation of Wnt/β-catenin signaling, promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This guide compares the efficacy of this compound with other agents targeting remyelination, including the GSK3β inhibitor TDZD8, the licensed multiple sclerosis (MS) drug fingolimod, the antihistamine clemastine, and the monoclonal antibody opicinumab.

Comparative Analysis of Pro-Remyelinating Agents

The following tables summarize the quantitative data from preclinical and clinical studies, offering a side-by-side comparison of this compound and alternative therapies.

Table 1: In Vitro OPC Differentiation and Myelination

CompoundTarget(s)Model SystemKey Finding(s)Quantitative DataReference(s)
This compound PDE7 & GSK3βMouse and Human OPC culturesPromotes OPC differentiation into mature oligodendrocytes.Significant increase in the number of mature CC1+ oligodendrocytes.[1]
TDZD8 GSK3βMouse OPC culturesDoes not directly promote OPC differentiation but increases OPC survival.No significant effect on OPC differentiation.[2]
Fingolimod (FTY720P) S1P Receptors (S1P1, S1P3, S1P4, S1P5)Rat OPC and OLG culturesRegulates OPC differentiation in a concentration-dependent manner and improves OLG survival.Dose-dependent effects on OPC differentiation.
Clemastine Muscarinic M1 Receptor (M1R)Mouse OPC culturesPromotes differentiation of OPCs into mature oligodendrocytes.Effective at overcoming mutations in Tcf4 by promoting OPC differentiation.

Table 2: In Vivo Remyelination in Preclinical Models

CompoundModelKey Finding(s)Quantitative DataReference(s)
This compound Cuprizone-induced demyelination (mouse)Enhances the speed of remyelination.Significantly higher myelin staining with eriochrome cyanine compared to vehicle.[2]
This compound Theiler's Murine Encephalomyelitis Virus (TMEV) modelCounteracts myelin loss and recovers neurofilament levels. Promotes the presence of mature oligodendrocytes.Significantly counteracted myelin loss and recovered neurofilament levels. Significant increase in mature CC1+ oligodendrocytes.[1]
VP1.15 LPC-induced demyelination (mouse)Increased the percentage of myelinated axons.At 21 dpi, the percentage of myelinated axons was similar to control mice.
Fingolimod Lysolecithin-induced demyelination (organotypic cerebellar slices)Enhanced remyelination and process extension by OPCs and mature oligodendrocytes.Not specified.
Clemastine Cuprizone-induced demyelination (mouse)Promotes remyelination and functional recovery.Not specified.
Opicinumab (Anti-LINGO-1) Toxin-induced demyelination (rat)Increased remyelination by stimulating OPC differentiation.Not specified.

Table 3: Clinical Trial Data on Remyelination

CompoundTrial PhaseIndicationKey Finding(s)Quantitative DataReference(s)
Clemastine Phase II (ReBUILD)Relapsing MS with chronic optic neuropathyReduced latency delay in visual evoked potentials (VEPs).Reduced P100 latency delay by 1.7 ms/eye .
Opicinumab Phase II (RENEW)Acute optic neuritisImproved latency recovery in VEPs, suggesting remyelination.Not specified.
Opicinumab Phase II (SYNERGY)Relapsing forms of MSMissed primary endpoint; showed a potential clinical effect at specific doses.Inverted U-shaped dose-response.

Signaling Pathways and Mechanisms of Action

This compound: Dual Inhibition of PDE7 and GSK3β

This compound exerts its pro-remyelinating effects through a dual mechanism of action. By inhibiting PDE7, it prevents the breakdown of cAMP, leading to its accumulation. Elevated cAMP levels have been shown to promote oligodendrocyte survival and differentiation. Simultaneously, inhibition of GSK3β modulates the Wnt/β-catenin signaling pathway, which is also crucial for oligodendrocyte development. This synergistic action promotes the maturation of OPCs into myelinating oligodendrocytes.

VP315_Pathway VP315 This compound PDE7 PDE7 VP315->PDE7 Inhibits GSK3b GSK3β VP315->GSK3b Inhibits cAMP cAMP PDE7->cAMP Degrades Wnt_beta_catenin Wnt/β-catenin Signaling GSK3b->Wnt_beta_catenin Regulates OPC_Differentiation OPC Differentiation cAMP->OPC_Differentiation Promotes Wnt_beta_catenin->OPC_Differentiation Promotes Myelination Remyelination OPC_Differentiation->Myelination

This compound Signaling Pathway

Alternative Pro-Remyelinating Pathways

  • Fingolimod (FTY720P): As a sphingosine-1-phosphate (S1P) receptor modulator, fingolimod's active form, FTY720P, interacts with S1P receptors on oligodendrocytes, influencing their differentiation and survival through various downstream signaling cascades, including ERK1/2 and Akt pathways.

Fingolimod_Pathway Fingolimod Fingolimod (FTY720P) S1P_Receptors S1P Receptors (S1P1, S1P3, S1P5) Fingolimod->S1P_Receptors Modulates ERK1_2_Akt ERK1/2 & Akt Signaling S1P_Receptors->ERK1_2_Akt Activates OPC_Differentiation_Survival OPC Differentiation & Survival ERK1_2_Akt->OPC_Differentiation_Survival Promotes

Fingolimod Signaling Pathway
  • Clemastine: This antihistamine promotes remyelination by acting as an antagonist of the muscarinic M1 receptor (M1R) on OPCs, which is thought to relieve a block on their differentiation.[3]

Clemastine_Pathway Clemastine Clemastine M1R Muscarinic M1 Receptor (M1R) on OPCs Clemastine->M1R Antagonizes Differentiation_Block Block on Differentiation M1R->Differentiation_Block Maintains OPC_Differentiation OPC Differentiation Differentiation_Block->OPC_Differentiation

Clemastine Signaling Pathway
  • Opicinumab (Anti-LINGO-1): This monoclonal antibody targets LINGO-1, a negative regulator of oligodendrocyte differentiation and myelination. By blocking LINGO-1, opicinumab is designed to remove this inhibitory signal and allow OPCs to mature and form new myelin sheaths.[4][5]

Opicinumab_Pathway Opicinumab Opicinumab LINGO1 LINGO-1 Opicinumab->LINGO1 Blocks OPC_Differentiation OPC Differentiation LINGO1->OPC_Differentiation Inhibits Cuprizone_Workflow start Start: 8-week-old C57BL/6 mice cuprizone_diet Administer 0.2% cuprizone mixed in powdered chow for 5-6 weeks start->cuprizone_diet demyelination Induces oligodendrocyte apoptosis and demyelination cuprizone_diet->demyelination treatment Initiate treatment with this compound or alternative compound demyelination->treatment remyelination Allow for remyelination (return to normal chow) treatment->remyelination analysis Tissue collection and analysis: Immunohistochemistry (MBP, CC1), Luxol Fast Blue staining, Electron Microscopy remyelination->analysis LPC_Workflow start Start: Adult mice or rats surgery Stereotactic injection of 1% lysophosphatidylcholine (LPC) into the corpus callosum or spinal cord start->surgery lesion Creates a focal demyelinating lesion surgery->lesion treatment Administer this compound or alternative compound (systemically or locally) lesion->treatment remyelination_period Allow for remyelination over a period of days to weeks treatment->remyelination_period analysis Tissue collection and analysis: Immunohistochemistry (MBP), LFB staining, quantification of myelinated axons remyelination_period->analysis

References

A Comparative Analysis of VP3.15's Impact on Diverse Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective and regenerative effects of VP3.15, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), across various neuronal cell populations. The data presented herein is compiled from multiple preclinical studies to offer a synthesized overview of this compound's performance against other relevant therapeutic alternatives.

Executive Summary

This compound has emerged as a promising multi-target therapeutic agent for a range of neurological disorders, including multiple sclerosis and neurodegenerative diseases.[1][2] Its dual-inhibitory action on PDE7 and GSK-3β allows it to modulate key cellular pathways involved in inflammation, myelination, and neuronal survival. This guide will delve into the specific effects of this compound on oligodendrocytes, cortical neurons, hippocampal neurons, and dopaminergic neurons, providing a comparative context with other PDE7 and GSK-3β inhibitors.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative effects of this compound and its comparator compounds on different neuronal and glial cell types, as reported in various preclinical studies.

Table 1: Impact on Oligodendrocyte Precursor Cell (OPC) Differentiation and Myelination

CompoundTarget(s)Cell TypeKey FindingQuantitative DataSource(s)
This compound PDE7 & GSK-3βMouse and Human OPCsPromotes OPC differentiation and remyelination.Increased number of mature oligodendrocytes.[3]
RolipramPDE4Rat OPCsEnhances OPC differentiation.Data not directly comparable.[4]
CHIR99021GSK-3βMouse Embryonic Stem CellsPromotes oligodendrocyte differentiation.Data not directly comparable.

Table 2: Neuroprotective Effects on Cortical Neurons

CompoundTarget(s)Model SystemKey FindingQuantitative DataSource(s)
This compound PDE7 & GSK-3βMouse model of GM-IVHAmeliorated neuronal loss in the cortex.Improved NeuN/DAPI ratio at P14.[1]
GSK-3β Inhibitor VIIIGSK-3βMouse model of strokeReduced cortical infarct volume.~21% reduction in cortical infarct volume.[5]
RolipramPDE4Rat primary cortical neuronsEnhances cAMP accumulation, suggesting a role in neuronal function.Minimum effective concentration of 10 nM.[6]

Table 3: Effects on Hippocampal Neurons

CompoundTarget(s)Model SystemKey FindingQuantitative DataSource(s)
This compound PDE7 & GSK-3βMouse model of GM-IVHReduced microglial burden in the hippocampus.Significant reduction in Iba1+ cells at P14.[1]
BRL-50481PDE7Mouse model of stressRestored nucleus/cytoplasm ratio and improved neuronal plasticity.Data presented graphically.[7]
Tideglusib (NP031112)GSK-3βAdult rat modelIncreased the number of new neurons in the dentate gyrus.Significant increase in BrdU-positive cells.[8]

Table 4: Neuroprotective and Neurogenic Effects on Dopaminergic Neurons

CompoundTarget(s)Model SystemKey FindingQuantitative DataSource(s)
S14 (PDE7 Inhibitor)PDE7Rat primary mesencephalic cultures & 6-OHDA rat modelProtected against 6-OHDA-induced cell death and promoted dopaminergic neurogenesis.~50% reduction in LDH release; increased number of new dopaminergic neurons.[1][9]
Indirubin-3'-oxime & AR-A014418GSK-3βMPTP mouse model of Parkinson'sPrevented MPTP-induced apoptosis of dopaminergic neurons.Restored striatal dopamine levels.[10]
RolipramPDE4Rat primary dopaminergic neuronsEnhanced the survival of dopaminergic neurons in the presence of forskolin.Concentration-dependent increase in survival (10⁻⁸ - 10⁻⁵ M).[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Primary Neuronal Cell Culture
  • Cortical and Hippocampal Neurons:

    • Dissect cortices or hippocampi from embryonic (E17-E18) or early postnatal (P0-P2) rodent brains in ice-cold Hank's Balanced Salt Solution (HBSS).[12][13][14][15][16][17][18]

    • Mince the tissue and digest with trypsin or papain at 37°C for 15-20 minutes.[13][15]

    • Dissociate the tissue into a single-cell suspension by gentle trituration with a fire-polished Pasteur pipette.[13][15]

    • Plate the cells onto poly-L-lysine or poly-D-lysine coated culture dishes or coverslips in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.[16]

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Dopaminergic Neurons:

    • Dissect the ventral mesencephalon from embryonic day 13-14 mouse or rat brains.[2][19][20][21][22]

    • Follow a similar dissociation protocol as for cortical and hippocampal neurons.

    • Plate the cells on poly-L-ornithine and laminin-coated surfaces.[21]

    • Culture in a specialized dopamine neuron medium containing N2 supplement and other growth factors.[22]

Neuronal Viability and Neuroprotection Assays
  • Culture primary neurons as described above.

  • Induce neuronal damage using a relevant toxin (e.g., 6-hydroxydopamine for dopaminergic neurons, glutamate for excitotoxicity).[9]

  • Co-treat the cells with this compound or a comparator compound at various concentrations.

  • After a designated incubation period (e.g., 24-48 hours), assess cell viability using one of the following methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells.[9]

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Immunocytochemistry: Stain for neuron-specific markers like NeuN or β-III tubulin and quantify the number of surviving neurons.[1]

Oligodendrocyte Differentiation Assay
  • Culture oligodendrocyte precursor cells (OPCs) in a proliferation medium containing growth factors like PDGF-AA and FGF-2.

  • To induce differentiation, switch to a differentiation medium lacking mitogens and containing factors like triiodothyronine (T3).

  • Treat the cells with this compound or comparator compounds.

  • After several days, fix the cells and perform immunocytochemistry for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or Carbonic Anhydrase II (CAII).

  • Quantify the percentage of differentiated oligodendrocytes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing neuroprotection.

VP315_Signaling_Pathway cluster_PDE7 PDE7 Inhibition cluster_GSK3B GSK-3β Inhibition cluster_outcomes Cellular Outcomes VP315_PDE7 This compound PDE7 PDE7 VP315_PDE7->PDE7 inhibits cAMP ↑ cAMP PDE7->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Neuroprotection_Genes Neuroprotection & Myelination Genes CREB->Neuroprotection_Genes promotes transcription Neuronal_Survival ↑ Neuronal Survival Neuroprotection_Genes->Neuronal_Survival Myelination ↑ Myelination Neuroprotection_Genes->Myelination VP315_GSK3B This compound GSK3B GSK-3β VP315_GSK3B->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin degrades Pro_inflammatory_factors Pro-inflammatory Factors GSK3B->Pro_inflammatory_factors promotes Tau_hyperphosphorylation Tau Hyper- phosphorylation GSK3B->Tau_hyperphosphorylation promotes Beta_Catenin->Neuronal_Survival Inflammation ↓ Inflammation Pro_inflammatory_factors->Inflammation Tau_hyperphosphorylation->Neuronal_Survival

Caption: this compound's dual-action signaling cascade.

Neuroprotection_Workflow start Primary Neuronal Culture (Cortical, Hippocampal, or Dopaminergic) induce_damage Induce Neuronal Damage (e.g., Toxin, Oxidative Stress) start->induce_damage treatment Treat with this compound or Comparator Compound induce_damage->treatment incubation Incubate for 24-48 hours treatment->incubation assessment Assess Neuronal Viability (MTT, LDH, Live/Dead Staining) incubation->assessment analysis Data Analysis and Comparison assessment->analysis

Caption: Experimental workflow for neuroprotection assays.

References

Validating the Dual-Target Engagement of VP3.15 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is increasingly focused on multi-target drugs that can offer enhanced efficacy and a more robust response against complex diseases. VP3.15, a novel small molecule, has emerged as a promising candidate in this arena, exhibiting a dual inhibitory action against two key enzymes: Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase-3β (GSK-3β).[1] This guide provides a comprehensive overview of the in vivo validation of this compound's dual-target engagement, presenting available experimental data in comparison with relevant therapeutic approaches and detailing the methodologies employed in these pivotal studies.

This compound: A Dual-Action Inhibitor

This compound is a potent, orally bioavailable, and CNS-penetrant small molecule.[2] Its unique mechanism of action, the simultaneous inhibition of PDE7 and GSK-3β, positions it as a compelling therapeutic candidate for neurodegenerative and inflammatory diseases. The inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in anti-inflammatory and neuroprotective signaling pathways. Concurrently, the inhibition of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes including inflammation, apoptosis, and neuronal plasticity, further contributes to the therapeutic potential of this compound.

In Vivo Validation in a Model of Multiple Sclerosis

The therapeutic efficacy of this compound has been extensively evaluated in the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) mouse model, which recapitulates many of the pathological features of progressive multiple sclerosis.

Comparative Efficacy Data in the TMEV-IDD Model

While direct head-to-head in vivo studies with other multiple sclerosis drugs are not extensively published, the data from the TMEV-IDD model demonstrates the significant potential of this compound. The following table summarizes key findings from a pivotal study.

Parameter TMEV-Vehicle TMEV-VP3.15 (10 mg/kg) Significance
Motor Deficits (Rotarod Performance) Significant impairmentAmelioration of motor deficitsp < 0.05
Microglial Activation (Iba-1+ cells) IncreasedReduced to near sham levelsp < 0.001
T-cell Infiltration (CD4+ cells) IncreasedSignificantly decreasedp < 0.001
Oligodendrocyte Precursor Cell (OPC) Differentiation (Olig2+CC1+ cells) No significant change from shamSignificantly increasedp < 0.001
Myelination (MBP+ area) Significant lossSignificantly counteracted myelin lossNot specified
Axonal Integrity (NFH+ area) Significant reductionRecovered to levels of sham miceNot specified

Data extracted from Benítez-Fernández et al., International Journal of Molecular Sciences, 2022.[3]

Signaling Pathway of this compound in Neuroinflammation and Remyelination

The dual inhibition of PDE7 and GSK-3β by this compound converges on key pathways to exert its neuroprotective and pro-remyelinating effects.

VP315_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VP315 This compound PDE7 PDE7 VP315->PDE7 inhibits GSK3B GSK-3β VP315->GSK3B inhibits cAMP cAMP PDE7->cAMP degrades NFkB NF-κB GSK3B->NFkB activates OPC_Diff OPC Differentiation & Myelination GSK3B->OPC_Diff inhibits PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates AntiInflammatory Anti-inflammatory & Neuroprotective Genes CREB->AntiInflammatory ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory

This compound dual-target signaling pathway.

In Vivo Validation in Glioblastoma Models

This compound has also been investigated for its anti-tumor efficacy in in vivo models of glioblastoma, demonstrating a dependency on the PTEN (Phosphatase and tensin homolog) status of the tumor.

Comparative Efficacy Data in Orthotopic Glioblastoma Models

In orthotopic xenografts of human glioblastoma cells, this compound showed significant anti-tumor effects only in PTEN wild-type tumors.

Parameter Vehicle Control This compound Significance
Tumor Growth (PTEN wild-type) Progressive growthSignificant inhibitionNot specified
Tumor Growth (PTEN null) Progressive growthNo significant effectNot specified
Tumor Vascularization (PTEN wild-type) HighReducedNot specified
Myeloid Cell Infiltration (PTEN wild-type) HighReducedNot specified

Data is based on findings from Castello-Pons et al., Neurotherapeutics, 2025.[4]

Experimental Workflow for In Vivo Glioblastoma Studies

The in vivo assessment of this compound in glioblastoma models typically follows a structured workflow.

Glioblastoma_Workflow A Orthotopic Implantation of Glioblastoma Cells in Mice B Tumor Growth Monitoring (e.g., Bioluminescence Imaging) A->B C Randomization into Treatment Groups B->C D This compound Treatment (e.g., intraperitoneal injection) C->D E Vehicle Control Treatment C->E F Monitoring of Tumor Growth and Animal Health D->F E->F G Endpoint Analysis: - Tumor Volume - Immunohistochemistry - Molecular Analysis F->G

Workflow for in vivo glioblastoma studies.

Alternative Therapeutic Strategies

While direct in vivo comparative data for this compound against current standard-of-care treatments for multiple sclerosis (e.g., ocrelizumab, fingolimod) or glioblastoma (e.g., temozolomide) is not yet available in the public domain, the unique dual-target mechanism of this compound offers a potentially synergistic approach that combines anti-inflammatory, neuroprotective, and pro-remyelinating effects, a profile not fully encompassed by existing single-target agents. Further research is warranted to directly compare the efficacy and safety of this compound with these established therapies.

Experimental Protocols

The following are summaries of key experimental protocols used in the in vivo validation of this compound. These are intended as overviews and not as exhaustive, step-by-step guides.

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model
  • Virus Induction: Susceptible mouse strains (e.g., SJL/J) are intracerebrally injected with the Daniel's strain of TMEV to induce a persistent CNS infection that leads to chronic demyelination.

  • Treatment: this compound (e.g., 10 mg/kg) or a vehicle control is administered to the mice, typically via intraperitoneal injection, starting at a designated time point post-infection (e.g., 60 days).

  • Motor Function Assessment: Motor coordination and balance are quantitatively assessed using a rotarod apparatus.[5] The latency to fall from the rotating rod is recorded and compared between treatment groups.

  • Immunohistochemistry: At the study endpoint, spinal cord tissue is collected, sectioned, and stained with specific antibodies to identify and quantify markers of microglial activation (e.g., Iba-1), T-cell infiltration (e.g., CD4), myelination (e.g., Myelin Basic Protein - MBP), and axonal integrity (e.g., Neurofilament Heavy Chain - NFH).

Orthotopic Glioblastoma Model
  • Cell Culture: Human or murine glioblastoma cell lines with known PTEN status are cultured.

  • Stereotactic Intracranial Implantation: A defined number of glioblastoma cells are stereotactically injected into the striatum or other relevant brain region of immunocompromised mice.

  • Treatment: Once tumors are established (confirmed by imaging), mice are treated with this compound or a vehicle control.

  • Tumor Growth Monitoring: Tumor progression is monitored non-invasively using techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Histological and Molecular Analysis: At the end of the study, brains are harvested for histological analysis to determine tumor volume and to perform immunohistochemistry for markers of proliferation, apoptosis, angiogenesis, and immune cell infiltration.

Validating Dual-Target Engagement In Vivo: Methodological Considerations

Directly confirming the simultaneous binding of a small molecule to two distinct targets in a living organism is a complex challenge. While the downstream effects of this compound strongly support its dual-target engagement, definitive in vivo validation would likely require advanced techniques such as:

  • Positron Emission Tomography (PET): Utilizing radiolabeled tracers specific for PDE7 and GSK-3β, PET imaging could potentially be used to measure the occupancy of both targets by this compound in real-time.[6][7]

  • Competitive Activity-Based Protein Profiling (ABPP): This technique uses activity-based probes to measure the engagement of a drug with its target enzymes in vivo.[8][9] A competitive ABPP approach could be designed to assess the simultaneous inhibition of both PDE7 and GSK-3β.

  • In Vivo Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular or tissue context.[10] It could be adapted to quantify the engagement of this compound with both of its targets in vivo.

Conclusion

The available in vivo data provides compelling evidence for the therapeutic potential of the dual PDE7/GSK-3β inhibitor, this compound, in preclinical models of multiple sclerosis and glioblastoma. Its ability to modulate key pathological pathways through a multi-targeted approach underscores its promise as a novel therapeutic agent. While further studies, including direct comparative trials and advanced in vivo target engagement validation, are necessary to fully elucidate its clinical potential, this compound represents a significant step forward in the development of next-generation therapies for complex neurological diseases.

References

Safety Operating Guide

Essential Safety and Handling Protocols for VP3.15

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of VP3.15, a potent dual phosphodiesterase (PDE)7 and glycogen synthase kinase (GSK)3 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for the operational use and disposal of this neuroprotective research compound.

Chemical and Safety Data Overview

This compound and its dihydrobromide salt are utilized in research for their neuroprotective and neuroreparative properties. While the Safety Data Sheet (SDS) for this compound dihydrobromide states that it is not classified as a hazardous substance or mixture, standard laboratory safety precautions are paramount.[1]

Identifier Value
Product Name This compound (dihydrobromide)
CAS Number 1281681-33-1
Molecular Formula C20H24Br2N4OS
Molecular Weight 528.30 g/mol
Hazard Classification Not a hazardous substance or mixture[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure risk.

Protection Type Specific Recommendation
Eye Protection Safety glasses or goggles.
Hand Protection Compatible chemical-resistant gloves.
Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or if handling generates dust.

Experimental Protocols

Handling and Storage

Objective: To ensure the stability of the compound and the safety of laboratory personnel during routine handling and storage.

Methodology:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or aerosols.[1]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosolized solutions.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage of solutions, refer to the supplier's recommendations, which are typically -80°C for 6 months or -20°C for 1 month for solutions in DMSO.[2]

  • Hygiene: Wash hands thoroughly after handling.

Emergency Procedures: Accidental Exposure

Objective: To provide immediate first aid measures in case of accidental exposure to this compound.

Methodology:

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] If irritation persists, consult a physician.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1] Seek medical attention if symptoms arise.
Ingestion Wash out the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
Spill Cleanup Protocol

Objective: To safely contain and clean up a spill of this compound powder.

Methodology:

  • Immediate Actions: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Containment: Prevent further spread of the powder. Avoid actions that could generate dust.

  • Personal Protective Equipment: Don the appropriate PPE, including respiratory protection.

  • Cleanup:

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the absorbed material and spilled powder into a designated chemical waste container.

    • For any remaining residue, wet a paper towel with a suitable solvent (if known and safe) or water to wipe the area clean.

  • Disposal: Place all cleanup materials, including contaminated PPE, into a sealed, labeled hazardous waste container.[1][3]

  • Decontamination: Clean the spill area and any contaminated equipment with soap and water.

Disposal Plan

Objective: To outline the proper procedure for the disposal of this compound waste.

Methodology:

  • Waste Identification: All this compound waste, including unused product, contaminated materials, and spill cleanup residue, should be considered chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. Ensure the container is compatible with the waste material.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[4][5]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[6]

Workflow and Logical Relationships

The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound.

VP315_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal RiskAssessment Risk Assessment & SDS Review PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection Handling Handle in Ventilated Area PPE_Selection->Handling Storage Store Properly Handling->Storage Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure Waste_Collection Collect Waste Handling->Waste_Collection Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup First_Aid Administer First Aid Exposure->First_Aid Spill_Cleanup->Waste_Collection Disposal Dispose via EHS Waste_Collection->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.